SH1573
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H18F9N7O4S |
|---|---|
分子量 |
635.5 g/mol |
IUPAC 名称 |
methanesulfonic acid;(3S)-3-(trifluoromethyl)-1-[4-[6-(trifluoromethyl)-2-pyridinyl]-6-[[2-(trifluoromethyl)-4-pyridinyl]amino]-1,3,5-triazin-2-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C20H14F9N7O.CH4O3S/c21-18(22,23)12-3-1-2-11(32-12)14-33-15(31-10-4-6-30-13(8-10)19(24,25)26)35-16(34-14)36-7-5-17(37,9-36)20(27,28)29;1-5(2,3)4/h1-4,6,8,37H,5,7,9H2,(H,30,31,33,34,35);1H3,(H,2,3,4)/t17-;/m0./s1 |
InChI 键 |
KQKAXWNKFMQWLX-LMOVPXPDSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SH1573 in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SH1573 is a novel, orally active, selective inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), a key driver in a subset of acute myeloid leukemia (AML).[1][2] Approximately 20% of AML patients harbor IDH2 mutations, with the R140Q mutation being the most prevalent. These mutations confer a neomorphic enzyme activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic dysregulation and a block in myeloid differentiation.[2] this compound acts by specifically inhibiting the mIDH2 enzyme, thereby reducing 2-HG levels, reversing epigenetic abnormalities, and promoting the differentiation of leukemic blasts. This document provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound in AML.
Core Mechanism of Action: Inhibition of Mutant IDH2 and Reduction of 2-Hydroxyglutarate
The primary mechanism of action of this compound is the potent and selective inhibition of the mIDH2 enzyme, particularly the R140Q variant.[1][2] In preclinical studies, this compound demonstrated strong inhibitory effects on mIDH2 R140Q and R172K with half-maximal inhibitory concentrations (IC50) in the nanomolar range, while showing significantly less activity against wild-type IDH2 and no observed inhibition of mIDH1 or wild-type IDH1 at high concentrations.[2]
This selective inhibition leads to a dose-dependent reduction in the oncometabolite 2-HG in mIDH2-mutant AML cells.[2] The reduction of 2-HG alleviates the inhibition of α-KG-dependent dioxygenases, such as TET DNA hydroxylases and Jumonji-C domain-containing histone demethylases.[3][4] This restoration of demethylase activity is hypothesized to reverse the hypermethylation of DNA and histones, leading to changes in gene expression that promote myeloid differentiation.[3][4]
Signaling Pathway Diagram
Caption: Mechanism of this compound action in mIDH2 AML.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Cell Line | Parameter | Value | Reference |
| mIDH2 R140Q | Enzyme IC50 | 4.78 nmol/L | [2] |
| mIDH2 R172K | Enzyme IC50 | 14.05 nmol/L | [2] |
| Wild-type IDH2 | Enzyme IC50 | 196.2 nmol/L | [2] |
| TF-1 (mIDH2 R140Q) cells | 2-HG IC50 | 25.3 nmol/L | [2] |
| U87-MG (mIDH2 R140Q) cells | 2-HG IC50 | 0.27 µmol/L | [2] |
| U87-MG (mIDH2 R172K) cells | 2-HG IC50 | 0.053 µmol/L | [2] |
| SW1353 (mIDH2 R172S) cells | 2-HG IC50 | 4.51 µmol/L | [2] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in a TF-1 (mIDH2 R140Q) Xenograft Model
| Treatment | Time Point | % 2-HG Reduction in Tumor | Reference |
| This compound (45 mg/kg) | 6 hours | 1.9% | [2] |
| This compound (45 mg/kg) | 24 hours | 87.4% | [2] |
| This compound (45 mg/kg) | 50 hours | 95.7% | [2] |
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Bioavailability | Key Characteristics | Reference |
| Rat | High | Good metabolic stability and wide tissue distribution. | [1][2] |
| Monkey | High | Accumulation observed after continuous dosing. | [2] |
Induction of Myeloid Differentiation
A key consequence of mIDH2 inhibition and subsequent 2-HG reduction is the induction of differentiation in AML blasts. In preclinical models, this compound treatment promoted the differentiation of mIDH2 AML cells. In a patient-derived xenograft (PDX) model, administration of this compound led to a dose-dependent increase in the proportion of differentiated tumor cells, as evidenced by an increased percentage of CD15+ cells among the human CD45+ AML cells in the bone marrow and spleen of treated mice.[2] This effect on differentiation occurred even though this compound did not significantly reduce the overall tumor burden in these models, a characteristic also observed with other mIDH2 inhibitors.[2]
Experimental Workflow for Assessing Differentiation
Caption: Workflow for evaluating AML cell differentiation in PDX models.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following are summaries of the key methodologies employed in the preclinical evaluation of this compound.
Enzyme Activity Assay
-
Objective: To determine the IC50 of this compound against mIDH2 and wild-type IDH enzymes.
-
Methodology: Recombinant human IDH enzymes were incubated with α-KG, NADPH, and varying concentrations of this compound. The rate of NADPH consumption was monitored by measuring the decrease in absorbance at 340 nm. IC50 values were calculated using non-linear regression analysis.
Cellular 2-HG Measurement
-
Objective: To quantify the effect of this compound on 2-HG production in mIDH2-mutant cell lines.
-
Methodology: mIDH2-mutant cell lines (e.g., TF-1, U87-MG) were cultured with various concentrations of this compound for a specified period. Cells were then harvested, and intracellular metabolites were extracted. 2-HG levels were quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method.
Patient-Derived Xenograft (PDX) Model
-
Objective: To evaluate the in vivo efficacy of this compound on AML progression and differentiation.
-
Methodology: Immunodeficient mice (e.g., NOD-SCID) were intravenously injected with primary AML cells from a patient with an IDH2 mutation. Once engraftment was confirmed, mice were treated daily with oral gavage of this compound or vehicle control.
-
Endpoints:
-
Survival: Monitored daily, and Kaplan-Meier survival curves were generated.
-
Tumor Burden: Periodically assessed by measuring the percentage of human CD45+ cells in peripheral blood, bone marrow, and spleen via flow cytometry.
-
Differentiation: At the end of the study, bone marrow and spleen were harvested, and the percentage of human CD15+ cells within the human CD45+ population was determined by flow cytometry.
-
Pharmacodynamics: 2-HG levels in plasma, bone marrow, and spleen were measured by LC-MS/MS.
-
Clinical Development
The promising preclinical data for this compound led to its approval for clinical trials.[1][2] A Phase 1, open-label, multicenter, single-arm study (NCT04806659) was initiated to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound capsules in patients with advanced relapsed or refractory AML harboring an IDH2 mutation.[5] The study consists of a dose-escalation phase to determine the maximum tolerated dose or recommended Phase 2 dose, followed by a dose-expansion phase.[5]
Conclusion
This compound is a potent and selective inhibitor of mutant IDH2 that has demonstrated significant preclinical activity in AML models. Its mechanism of action is centered on the reduction of the oncometabolite 2-HG, leading to the reversal of a block in myeloid differentiation. The comprehensive preclinical data package, showcasing its targeted activity, favorable pharmacokinetic properties, and in vivo efficacy, provides a strong rationale for its ongoing clinical development as a targeted therapy for patients with mIDH2-mutant AML.
References
- 1. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
SH1573: A Targeted Approach to Mutant IDH2 in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Zhuhai, China - SH1573, a novel, independently designed and synthesized small molecule inhibitor, has demonstrated potent and selective activity against mutant isocitrate dehydrogenase 2 (mIDH2), a key driver in a significant subset of acute myeloid leukemia (AML) cases. Preclinical studies have illuminated its mechanism of action, revealing its potential as a targeted therapeutic agent. This technical guide provides a comprehensive overview of the molecular target of this compound, its effects on cellular signaling, and the experimental methodologies used to characterize its activity.
The Molecular Target: Mutant Isocitrate Dehydrogenase 2 (mIDH2)
The primary molecular target of this compound is the R140Q mutant form of isocitrate dehydrogenase 2 (mIDH2).[1][2] IDH2 is a crucial enzyme in the citric acid cycle, responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific mutations in the IDH2 gene, such as the R140Q substitution, confer a neomorphic enzymatic activity. This altered function leads to the conversion of α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[1][3]
The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[4] This epigenetic dysregulation results in histone and DNA hypermethylation, which in turn blocks myeloid differentiation and promotes leukemogenesis.[3] this compound is designed to selectively inhibit the mIDH2 R140Q protein, thereby reducing the production of 2-HG and restoring normal cellular differentiation.[1][2]
Mechanism of Action and Signaling Pathway
This compound acts as an allosteric inhibitor of the mIDH2 R140Q enzyme.[2] Molecular docking studies suggest that this compound binds to a novel allosteric site, distinct from the binding site of the established mIDH2 inhibitor AG-221 (enasidenib).[2] This unique binding mode may offer advantages in overcoming potential resistance mechanisms associated with the AG-221 binding site.[2]
By inhibiting mIDH2 R140Q, this compound directly addresses the primary pathological event in mIDH2-driven AML. The reduction in 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, leading to a reversal of the hypermethylation state and the promotion of myeloid cell differentiation.[2][3]
Quantitative Data Summary
The preclinical evaluation of this compound has yielded significant quantitative data on its inhibitory potency and cellular effects.
| Parameter | Cell Line | Value | Reference |
| IC50 (2-HG Production) | TF-1 (mIDH2 R140Q) | 25.3 nmol/L | [2] |
| U87-MG (mIDH2 R140Q) | 0.27 µmol/L | [2] | |
| U87-MG (mIDH2 R172K) | 0.053 µmol/L | [2] | |
| SW1353 (mIDH2 R172S) | 4.51 µmol/L | [2] |
| Parameter | Species | Concentration | Value | Reference |
| Plasma Protein Binding | Mouse | 0.5, 5, 50 µmol/L | >99.5% | [2] |
| Rat | 0.5, 5, 50 µmol/L | >99.5% | [2] | |
| Monkey | 0.5, 5, 50 µmol/L | >99.5% | [2] | |
| Human | 0.5, 5, 50 µmol/L | >99.5% | [2] |
Key Experimental Protocols
In Vitro 2-HG Production Assay
This assay quantifies the ability of this compound to inhibit the production of the oncometabolite 2-HG in mIDH2-mutant cell lines.
Methodology:
-
Cell Culture: TF-1 (mIDH2 R140Q), U87-MG (mIDH2 R140Q), U87-MG (mIDH2 R172K), and SW1353 (mIDH2 R172S) cells are cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period.
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells.
-
2-HG Quantification: The concentration of 2-HG in the cell extracts is determined using a 2-HG assay kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of 2-HG inhibition against the log concentration of this compound.
Cell Differentiation Assay
This assay assesses the ability of this compound to induce differentiation in mIDH2-mutant AML cells.
Methodology:
-
Cell Culture: TF-1 (mIDH2 R140Q) cells are cultured in the presence of erythropoietin (EPO) to stimulate erythroid differentiation.
-
Compound Treatment: Cells are treated with this compound at various concentrations.
-
Flow Cytometry Analysis: After a defined incubation period, cells are stained with fluorescently labeled antibodies against cell surface markers of differentiation (e.g., CD15).
-
Gene Expression Analysis: The mRNA and protein expression of differentiation markers, such as hemoglobin, are quantified.
-
Data Interpretation: An increase in the proportion of cells expressing differentiation markers indicates the pro-differentiating effect of this compound.[2]
Conclusion
This compound is a promising novel inhibitor of mIDH2 R140Q, a clinically relevant target in AML.[1][2] Its distinct allosteric mechanism of action and potent inhibition of 2-HG production translate into the induction of myeloid differentiation in preclinical models.[2] The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for its continued development as a targeted therapy for patients with mIDH2-mutant AML. The successful promotion of this compound for clinical trials in China (CTR20200247) marks a significant step towards addressing the unmet medical needs of this patient population.[1][2]
References
- 1. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preclinical pharmacodynamics of SH1573
An In-Depth Technical Guide on the Preclinical Pharmacodynamics of SH1573
Introduction
This compound is a novel, orally bioavailable small-molecule inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), specifically targeting the R140Q mutation commonly found in Acute Myeloid Leukemia (AML).[1][2] AML is the most prevalent form of acute leukemia in adults, and approximately 20% of patients harbor IDH2 mutations, which contribute to the pathogenesis of the disease through the production of the oncometabolite 2-hydroxyglutarate (2-HG).[1] this compound has been developed as a targeted therapy to counteract the effects of this mutation. This document provides a comprehensive overview of the preclinical pharmacodynamic properties of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation. The data presented herein supported the approval of this compound for clinical trials.[1][2]
Mechanism of Action
The enzyme isocitrate dehydrogenase 2 (IDH2) plays a crucial role in the citric acid cycle. Mutations in IDH2, such as R140Q, confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases (like TET2), leading to widespread hypermethylation.[4][5] This epigenetic alteration results in a block of myeloid differentiation, a hallmark of AML.[3][4]
This compound functions as a potent and selective allosteric inhibitor of the mIDH2 R140Q protein.[1][2] Molecular docking studies suggest that this compound binds to a novel allosteric site, distinct from the dimer interface targeted by the first-generation mIDH2 inhibitor enasidenib (B560146) (AG-221).[2] This unique binding mode may offer an advantage in overcoming potential resistance mechanisms associated with mutations at the enasidenib binding site.[2] By inhibiting the mutated enzyme, this compound effectively lowers the intracellular and systemic levels of 2-HG, thereby restoring normal epigenetic regulation and promoting the differentiation of leukemic blasts into mature granulocytes.[1][2][4]
Caption: Mechanism of this compound in mIDH2-mutated cells.
In Vitro Pharmacodynamics
The primary pharmacodynamic effect of this compound in vitro is the dose-dependent inhibition of 2-HG production in cancer cell lines harboring IDH2 mutations. This activity leads to the induction of cellular differentiation.
Quantitative Data: Inhibition of 2-HG Production
The inhibitory potency of this compound was assessed across various mIDH2 cell lines, demonstrating strong and selective activity, particularly against the R140Q mutation.
| Cell Line | IDH2 Mutation | IC₅₀ (2-HG Inhibition) |
| TF-1 | R140Q | 25.3 nmol/L[2] |
| U87-MG | R140Q | 0.27 µmol/L[2] |
| U87-MG | R172K | 0.053 µmol/L[2] |
| SW1353 | R172S | 4.51 µmol/L[2] |
Experimental Protocol: In Vitro 2-HG Inhibition Assay
-
Cell Culture: Mutant IDH2 cell lines (e.g., TF-1, U87-MG) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37 °C, 5% CO₂).
-
Compound Treatment: Cells were seeded into multi-well plates and allowed to adhere overnight. Subsequently, cells were treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72-96 hours).
-
Metabolite Extraction: After incubation, the cell culture medium was collected, and intracellular metabolites were extracted from the cells using a methanol/water solution.
-
2-HG Quantification: The concentration of 2-HG in both the medium and cell lysates was quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The 2-HG levels were normalized to the cell number or total protein content. The half-maximal inhibitory concentration (IC₅₀) was calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vivo Pharmacodynamics
The in vivo anti-tumor effects of this compound were evaluated in a patient-derived xenograft (PDX) model of AML, which closely mimics human disease. The primary endpoints were the reduction of 2-HG levels, induction of tumor cell differentiation, and overall survival.
Quantitative Data: In Vivo Efficacy in AML PDX Model
| Parameter | Vehicle Control | This compound (45 mg/kg) | AG-221 (45 mg/kg) |
| Median Survival | Shorter | Significantly Prolonged[2] | Prolonged (less effective than this compound)[2] |
| Tumor Cell Differentiation | Baseline | Dose-dependent increase in CD15⁺ cells[2] | Increase in CD15⁺ cells[2] |
| 2-HG Levels (Blood, Spleen, Bone Marrow) | High | Dose-dependent reduction[2] | Reduction |
Note: The primary efficacy of this compound, similar to other mIDH2 inhibitors, is not achieved through direct cytotoxicity or reduction in tumor burden, but by reversing the differentiation block.[2]
Experimental Protocol: AML PDX Model Efficacy Study
-
Model Generation: Patient-derived AML cells harboring the mIDH2 R140Q mutation were intravenously implanted into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Engraftment: Engraftment was confirmed by monitoring the percentage of human CD45⁺ (hCD45⁺) cells in the peripheral blood of the mice via flow cytometry.
-
Treatment Groups: Once sufficient engraftment was achieved, mice were randomized into treatment cohorts: Vehicle control, this compound (at various doses, e.g., 45 mg/kg), and a comparator arm (e.g., AG-221).
-
Drug Administration: The compounds were administered orally, once daily, for a defined period (e.g., 18 days).[2]
-
Monitoring and Endpoints:
-
Survival: Mice were monitored daily, and overall survival was recorded.
-
Body Weight: Body weight was measured regularly as an indicator of toxicity.
-
Pharmacodynamic Assessments: At the end of the treatment period (and at various time points), samples of peripheral blood, spleen, and bone marrow were collected.
-
-
Sample Analysis:
-
Flow Cytometry: Samples were analyzed to determine the proportion of differentiated tumor cells (hCD45⁺ hCD15⁺) among the total human leukemic cell population (hCD45⁺).
-
LC-MS/MS: 2-HG levels in plasma, spleen, and bone marrow were quantified to confirm target engagement.
-
Caption: Experimental workflow for the in vivo evaluation of this compound.
Safety and Selectivity
Preclinical safety assessments demonstrated that this compound is well-tolerated. It showed no significant adverse effects on the respiratory, cardiovascular, or central nervous systems.[1][2] Importantly, this compound exhibited a favorable drug-drug interaction profile, as it did not inhibit key cytochrome P450 enzymes (like CYP2D6) or drug transporters (P-gp, OAT1, OCT2, MDR1), suggesting a lower risk of interactions with co-administered medications compared to AG-221.[2]
Conclusion
The preclinical pharmacodynamic profile of this compound demonstrates it to be a potent, selective, and effective inhibitor of the mIDH2 R140Q enzyme. It successfully reduces the oncometabolite 2-HG, reverses the associated block in myeloid differentiation in vitro and in vivo, and prolongs survival in a clinically relevant PDX model of AML.[1][2] Its distinct allosteric binding mechanism and favorable safety profile highlight its potential as a valuable therapeutic agent for patients with mIDH2-mutated AML.[2] These comprehensive preclinical studies provided a strong rationale for its advancement into clinical development.[1]
References
- 1. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
The Efficacy of SH1573: An In-Depth Preclinical Assessment of a Novel Mutant IDH2 Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 2 (IDH2) gene represent a significant therapeutic target in acute myeloid leukemia (AML), occurring in approximately 20% of patients.[1] These mutations lead to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, ultimately causing epigenetic dysregulation and a block in myeloid differentiation.[2][3] SH1573 is a novel, independently designed and synthesized inhibitor of mutant IDH2 (mIDH2) that has demonstrated promising preclinical efficacy and has been approved for clinical trials.[1][4] This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of this compound, detailing its mechanism of action, experimental protocols, and key preclinical data.
In Vitro Efficacy of this compound
This compound has shown potent and selective inhibitory activity against mIDH2, leading to a significant reduction in 2-HG production and the induction of cell differentiation in various AML cell line models.
Quantitative Data Summary
The in vitro potency of this compound was evaluated by its ability to inhibit the production of 2-HG in different cell lines harboring IDH2 mutations. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | IDH2 Mutation | IC50 (2-HG Inhibition) |
| TF-1 | mIDH2 R140Q | 25.3 nmol/L |
| U87-MG | mIDH2 R140Q | 0.27 µmol/L |
| U87-MG | mIDH2 R172K | 0.053 µmol/L |
| SW1353 | mIDH2 R172S | 4.51 µmol/L |
Data sourced from Wang et al., 2021.
Experimental Protocols
-
TF-1 (mIDH2 R140Q): This human erythroleukemia cell line, engineered to overexpress the IDH2 R140Q mutation, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% sodium pyruvate, and 2-5 ng/mL of human granulocyte-macrophage colony-stimulating factor (GM-CSF).[5] Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2, with cell densities kept between 2-9 x 10^5 cells/mL.[5] GM-CSF should be replenished every 48 hours.[5]
-
U87-MG (mIDH2 R140Q and mIDH2 R172K): This human glioblastoma cell line, with engineered IDH2 mutations, is grown in Eagle's Minimum Essential Medium (EMEM) containing 10% FBS, 2 mM L-glutamine, 1% non-essential amino acids (NEAA), and 1 mM sodium pyruvate.[6] Cells are maintained as an adherent culture at 37°C with 5% CO2. The medium should be renewed every 2 to 3 days.[6]
-
SW1353 (mIDH2 R172S): The specific culture conditions for this cell line in the context of the this compound studies were not detailed in the provided search results. However, this cell line is typically cultured in Leibovitz's L-15 Medium with 10% FBS, maintained at 37°C in a 100% air atmosphere.
The intracellular levels of 2-HG were quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Cell Lysis and Metabolite Extraction:
-
Cells are seeded in appropriate culture vessels and treated with varying concentrations of this compound for a specified period.
-
Following treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
Metabolites are extracted by adding a pre-chilled 80% methanol (B129727) solution and incubating at -80°C.
-
The cell lysates are then centrifuged at high speed to pellet cellular debris.
-
-
LC-MS/MS Analysis:
-
The supernatant containing the metabolites is collected for analysis.
-
Chromatographic separation of 2-HG is typically performed on a ZIC-HILIC stationary phase.[7]
-
The mass spectrometer is operated in selective reaction monitoring mode to detect and quantify 2-HG.[7]
-
A standard curve is generated using known concentrations of 2-HG to determine the absolute concentration in the samples.
-
The induction of myeloid differentiation is assessed by monitoring the expression of cell surface markers using flow cytometry.
-
Cell Treatment: AML cells (e.g., TF-1 mIDH2 R140Q) are treated with this compound at various concentrations for several days.
-
Antibody Staining:
-
Cells are harvested, washed with PBS containing FBS, and incubated with fluorescently conjugated antibodies specific for myeloid differentiation markers such as CD11b and CD15.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed on a flow cytometer to quantify the percentage of cells expressing the differentiation markers.
-
An increase in the proportion of CD11b+ and CD15+ cells indicates induction of myeloid differentiation.
-
In Vivo Efficacy of this compound
This compound has demonstrated significant anti-tumor effects in a patient-derived xenograft (PDX) model of AML, prolonging survival and promoting cell differentiation.
Quantitative Data Summary
In a PDX model established from a patient with mIDH2 R140Q AML, this compound treatment led to a dose-dependent increase in survival and induction of tumor cell differentiation.
| Treatment Group | Dose | Outcome |
| Vehicle | - | - |
| This compound | 5 mg/kg | Dose-dependent increase in survival and cell differentiation |
| This compound | 15 mg/kg | Dose-dependent increase in survival and cell differentiation |
| This compound | 45 mg/kg | Significantly prolonged survival period compared to vehicle and AG-221 |
Data sourced from Wang et al., 2021.
Experimental Protocols
-
Animal Model: Immunodeficient mice, such as NOD-SCID IL2Rγ-null (NSG) mice, are typically used for the engraftment of human AML cells.
-
Engraftment:
-
Primary AML cells obtained from a patient with an IDH2 mutation are injected intravenously into the mice.
-
Engraftment is monitored by measuring the percentage of human CD45+ cells in the peripheral blood.
-
-
Drug Administration:
-
Once engraftment is established, mice are randomized into treatment groups.
-
This compound is administered orally (p.o.) once daily (QD) at the specified doses.
-
-
Efficacy Evaluation:
-
Survival: The overall survival of the mice in each treatment group is monitored.
-
Cell Differentiation: At the end of the study, bone marrow and spleen are harvested. The proportion of differentiated tumor cells (human CD45+ CD15+) is determined by flow cytometry.
-
2-HG Levels: 2-HG levels in the peripheral blood, spleen, and bone marrow are measured by LC-MS/MS to confirm target engagement.
-
Mechanism of Action and Signaling Pathway
This compound exerts its anti-leukemic effects by selectively inhibiting the neomorphic activity of mutant IDH2 enzymes. This inhibition leads to a reduction in the oncometabolite 2-HG. The decrease in 2-HG levels alleviates the block on α-ketoglutarate-dependent dioxygenases, such as TET2, which in turn restores normal histone and DNA demethylation, ultimately leading to the differentiation of leukemic blasts into mature myeloid cells.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in mIDH2-mutant AML cells.
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for evaluating this compound efficacy.
Conclusion
The preclinical data for this compound strongly support its development as a targeted therapy for AML with IDH2 mutations. Its potent and selective inhibition of mIDH2, leading to a reduction in the oncometabolite 2-HG and subsequent induction of myeloid differentiation, has been demonstrated in both in vitro and in vivo models. The comprehensive preclinical assessment of this compound, encompassing pharmacodynamics, pharmacokinetics, and safety, has provided a solid foundation for its advancement into clinical trials.[1] This novel mIDH2 inhibitor holds significant promise as a new therapeutic option for this patient population.
References
- 1. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 7. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
SH1573: A Potent and Selective Inhibitor of Mutant IDH2 for the Reduction of Oncometabolite 2-Hydroxyglutarate
Affiliation: Google Research
Abstract
Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme represent a significant oncogenic driver in several malignancies, most notably Acute Myeloid Leukemia (AML).[1] These mutations confer a neomorphic activity, causing the enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation.[4][5] SH1573 is a novel, orally bioavailable small-molecule inhibitor designed to selectively target mutant IDH2 (mIDH2) proteins, particularly the R140Q variant.[1] Preclinical studies demonstrate that this compound potently and selectively inhibits mIDH2, leading to a significant, dose-dependent reduction in 2-HG levels in vitro and in vivo.[2] This guide provides a detailed overview of the mechanism of action of this compound, its quantitative effects on 2-HG levels, and the experimental protocols used to ascertain these effects.
Core Mechanism of Action: Inhibition of 2-HG Production
The normal function of wild-type IDH2, located in the mitochondria, is to catalyze the oxidative decarboxylation of isocitrate to α-KG as part of the citric acid cycle.[6][7] However, specific point mutations, such as R140Q, alter the enzyme's active site, enabling it to reduce α-KG to 2-HG using NADPH as a cofactor.[8][9]
This compound is a potent, allosteric inhibitor that binds to the mIDH2 R140Q protein.[2] This binding event blocks the enzyme's neomorphic catalytic function, thereby preventing the synthesis of 2-HG.[2][10] By depleting intracellular and systemic 2-HG levels, this compound alleviates the competitive inhibition of α-KG-dependent enzymes like the TET family of DNA hydroxylases and histone lysine (B10760008) demethylases.[2][3] This restoration of normal epigenetic regulation allows for the differentiation of malignant cells, such as leukemic blasts, into mature cells.[2][8]
Quantitative Data Presentation
The efficacy of this compound in reducing 2-HG levels has been quantified in both cell-based assays and animal models.[2]
In Vitro Inhibition of 2-HG Production
This compound demonstrates a dose-dependent inhibition of 2-HG production across various cancer cell lines engineered to express different mIDH2 variants.[2] The half-maximal inhibitory concentration (IC₅₀) values highlight its particular potency against the R140Q mutation.[2][11]
| Cell Line | mIDH2 Mutation | IC₅₀ for 2-HG Inhibition |
| TF-1 | R140Q | 25.3 nmol/L |
| U87-MG | R140Q | 0.27 µmol/L |
| U87-MG | R172K | 0.053 µmol/L |
| SW1353 | R172S | 4.51 µmol/L |
| Table 1: In Vitro Potency of this compound in Inhibiting 2-HG Production. Data sourced from Wang et al., 2021.[2] |
In Vivo Reduction of 2-HG Levels
In a patient-derived xenograft (PDX) mouse model of AML with the mIDH2 R140Q mutation, oral administration of this compound led to a significant, dose-dependent decrease in 2-HG levels in peripheral blood, spleen, and bone marrow.[2]
| Treatment Group | Peripheral Blood 2-HG Reduction | Spleen 2-HG Reduction | Bone Marrow 2-HG Reduction |
| This compound (25 mg/kg) | Dose-dependent decrease observed | Dose-dependent decrease observed | Dose-dependent decrease observed |
| This compound (50 mg/kg) | Dose-dependent decrease observed | Dose-dependent decrease observed | Dose-dependent decrease observed |
| This compound (100 mg/kg) | Dose-dependent decrease observed | Dose-dependent decrease observed | Dose-dependent decrease observed |
| Table 2: Qualitative Summary of In Vivo 2-HG Reduction in a PDX Model. This compound treatment resulted in a dose-dependent reduction of 2-HG levels in all measured compartments.[2] |
Pharmacodynamic studies in a cell-line-derived xenograft (CDX) model showed that while plasma concentrations of this compound decreased between 24 and 50 hours post-dose, 2-HG levels in both plasma and tumor tissue remained suppressed, indicating a sustained inhibitory effect.[2]
Experimental Protocols
The following protocols are summarized from the primary preclinical study evaluating this compound.[2]
In Vitro 2-HG Inhibition Assay
-
Cell Culture: TF-1 (mIDH2 R140Q), U87-MG (mIDH2 R140Q or R172K), and SW1353 (mIDH2 R172S) cells were cultured in appropriate media under standard conditions (37°C, 5% CO₂).
-
Compound Treatment: Cells were seeded in multi-well plates and treated with varying concentrations of this compound for a specified period (e.g., 72 hours).
-
Sample Preparation: After incubation, cells were harvested, and intracellular metabolites were extracted using a methanol/water solution. The extracts were then centrifuged to pellet cellular debris.
-
2-HG Quantification: The supernatant containing the metabolites was analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the concentration of 2-HG.
-
Data Analysis: IC₅₀ values were calculated by plotting the percentage of 2-HG inhibition against the logarithm of this compound concentration and fitting the data to a four-parameter logistic curve.
In Vivo PDX Model Efficacy Study
-
Model Establishment: NOD-SCID mice were subcutaneously engrafted with tumor cells from an AML patient carrying the IDH2 R140Q mutation.
-
Drug Administration: Once tumors were established, mice were randomized into vehicle control and this compound treatment groups (e.g., 25, 50, 100 mg/kg). This compound was administered orally, once daily (QD).
-
Sample Collection: At the end of the study, peripheral blood, spleen, and bone marrow samples were collected from each mouse.
-
Metabolite Extraction and Quantification: Tissues were homogenized, and metabolites were extracted. 2-HG levels in plasma and tissue extracts were quantified via a validated LC-MS/MS method.
-
Data Analysis: 2-HG levels in treatment groups were compared to the vehicle control group to determine the percentage of reduction.
Conclusion
This compound is a highly effective and selective inhibitor of mutant IDH2, demonstrating potent, dose-dependent reduction of the oncometabolite 2-hydroxyglutarate.[1][2] Its ability to suppress 2-HG in both in vitro cellular systems and in vivo animal models underscores its potential as a targeted therapeutic agent for mIDH2-driven malignancies like AML.[2] The sustained pharmacodynamic effect observed in vivo suggests that this compound can effectively reverse the epigenetic blockade caused by 2-HG accumulation, promoting normal cellular differentiation.[2] These comprehensive preclinical findings provided the basis for the successful approval of this compound for clinical trials.[1]
References
- 1. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]
- 10. Facebook [cancer.gov]
- 11. medchemexpress.com [medchemexpress.com]
SH1573: A Technical Guide to its Role in Inducing Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SH1573, a novel and selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), and its role in inducing cell differentiation, particularly in the context of acute myeloid leukemia (AML). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathways and workflows.
Introduction
Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme are a key driver in several cancers, most notably acute myeloid leukemia (AML). These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic dysregulation and a block in cellular differentiation.[4]
This compound is an orally bioavailable small molecule that selectively inhibits mutant IDH2 proteins, specifically the common R140Q and R172K mutations.[1][2][3] By blocking the production of 2-HG, this compound aims to restore normal epigenetic regulation and induce the differentiation of malignant cells.[3]
Mechanism of Action
The primary mechanism by which this compound induces cell differentiation is through the inhibition of mutant IDH2 and the subsequent reduction of intracellular 2-HG levels. This reduction alleviates the inhibition of key epigenetic modifiers, such as TET2 and histone demethylases. The restored activity of these enzymes leads to changes in the methylation landscape of the genome, ultimately reactivating differentiation-associated gene expression programs. This process allows the leukemic blasts to mature into terminally differentiated cells, such as granulocytes.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of 2-HG Production by this compound
| Cell Line | IDH2 Mutation | IC₅₀ (2-HG Inhibition) |
| TF-1 | R140Q (engineered) | 25.3 nmol/L |
| U87-MG | R140Q (engineered) | 0.27 µmol/L |
| U87-MG | R172K (engineered) | 0.053 µmol/L |
| SW1353 | R172S (endogenous) | 4.51 µmol/L |
| Data from Wang et al., 2021.[1] |
Table 2: In Vitro Enzymatic Inhibition by this compound
| Enzyme | IC₅₀ (Enzyme Activity) |
| Mutant IDH2 R140Q | 4.78 nmol/L |
| Mutant IDH2 R172K | 14.05 nmol/L |
| Wild-type IDH2 | 196.2 nmol/L |
| Wild-type IDH1 | >100 µmol/L |
| Data from Wang et al., 2021.[1] |
Table 3: Effect of this compound on Cell Differentiation In Vitro and In Vivo
| Model System | Cell Type | Treatment | Differentiation Marker | Result |
| In Vitro | TF-1 (mIDH2 R140Q) | 1 µmol/L this compound + EPO | Hemoglobin | Increased gene and protein expression |
| In Vitro | TF-1 (mIDH2 R140Q) | This compound | CD15+ cells | Increased proportion |
| In Vivo (PDX model) | AML (mIDH2 R140Q) | 15, 45, 135 mg/kg this compound | hCD45+ hCD15+ cells | Dose-dependent increase in differentiated tumor cells in spleen and bone marrow |
| Data from Wang et al., 2021.[1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the differentiation-inducing effects of this compound.
Cell Culture
-
TF-1 Cells (Human Erythroleukemia):
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 ng/mL recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Maintain cell density between 5 x 10⁴ and 1 x 10⁶ cells/mL. Add fresh medium every 2 to 3 days.
-
-
U87-MG and SW1353 Cells:
-
Standard cell culture protocols for adherent cell lines are followed, typically using DMEM or MEM supplemented with 10% FBS.
-
In Vitro 2-HG Measurement Assay
This assay quantifies the level of 2-HG produced by cells in culture.
-
Cell Plating: Seed cells with IDH2 mutations into a 96-well plate at an appropriate density.
-
Treatment: Add a serial dilution of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for 48 to 72 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Deproteination: Remove proteins from the supernatant, for example, by acid precipitation.
-
Enzymatic Reaction: Use a commercially available 2-HG assay kit or a custom enzymatic assay. A common method involves the D-2-hydroxyglutarate dehydrogenase (D2HGDH) enzyme, which catalyzes the oxidation of 2-HG to α-KG, with the concomitant reduction of NAD+ to NADH.
-
Detection: The amount of NADH produced, which is proportional to the 2-HG concentration, is measured using a fluorescent or colorimetric plate reader.
-
Analysis: Plot the 2-HG concentration against the this compound concentration to determine the IC₅₀ value.
Flow Cytometry for Differentiation Markers (CD15)
This protocol is used to assess the proportion of cells expressing the myeloid differentiation marker CD15.
-
Cell Preparation: Culture TF-1 (mIDH2 R140Q) cells with and without this compound for a specified period (e.g., 6 days).
-
Harvesting: Harvest approximately 1 x 10⁶ cells per sample and wash with PBS containing 1% BSA.
-
Staining: Resuspend cells in a staining buffer and add a fluorochrome-conjugated anti-CD15 antibody. An isotype control should be used to account for non-specific binding.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Acquisition: Resuspend the cells in a suitable buffer for flow cytometry and acquire data on a flow cytometer.
-
Analysis: Gate on the live cell population and determine the percentage of CD15-positive cells.
Erythroid Differentiation Assay
This assay assesses the ability of this compound to restore erythroid differentiation in TF-1 cells.
-
Cell Culture: Culture TF-1 (mIDH2 R140Q) cells in the presence of erythropoietin (EPO) to stimulate erythroid differentiation.
-
Treatment: Treat the cells with 1 µmol/L this compound or a vehicle control.
-
Observation: After a period of incubation (e.g., 7 days), observe the cell pellets for a red color, indicative of hemoglobin production.
-
Western Blot for Hemoglobin:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against hemoglobin.
-
Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
A loading control (e.g., β-actin) should be used to ensure equal protein loading.
-
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the preclinical evaluation of this compound as a differentiation-inducing agent.
Conclusion
This compound has demonstrated significant preclinical efficacy as a potent and selective inhibitor of mutant IDH2. Its ability to reduce the oncometabolite 2-HG and subsequently induce differentiation in AML cells provides a strong rationale for its clinical development. The data summarized and the protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working on targeted therapies for IDH2-mutated cancers. The successful translation of these preclinical findings into clinical benefit holds promise for patients with AML.[1]
References
- 1. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Molecular remission and response patterns in patients with mutant-IDH2 acute myeloid leukemia treated with enasidenib - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Pharmacokinetic Properties of SH1573 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacokinetic properties of SH1573, a novel and selective inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2). The data presented is compiled from comprehensive preclinical studies in various animal models, offering critical insights for researchers and professionals in the field of drug development.
Executive Summary
This compound is an orally active inhibitor of the mIDH2 R140Q protein, which plays a crucial role in the pathogenesis of acute myeloid leukemia (AML).[1][2] Preclinical studies have demonstrated that this compound effectively reduces the oncometabolite 2-hydroxyglutarate (2-HG) in both in vitro and in vivo models.[1][2] Pharmacokinetic assessments in animal models, including rats and monkeys, have revealed that this compound possesses favorable properties such as high oral bioavailability, extensive tissue distribution, and good metabolic stability, supporting its advancement into clinical trials.[1]
Signaling Pathway of this compound
This compound exerts its therapeutic effect by selectively targeting and inhibiting the mutated IDH2 enzyme, thereby blocking the abnormal production of 2-HG. This action helps to restore normal cellular differentiation in cancer cells.
Caption: Mechanism of action of this compound in mIDH2-mutated AML.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound was evaluated in Sprague-Dawley rats and cynomolgus monkeys. The key parameters are summarized in the tables below.
Table 1: Intravenous Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Clearance (mL/min/kg) | Elimination Half-life (h) | Steady-State Volume of Distribution (L/kg) |
|---|---|---|---|---|
| Rat | 1 | 25.6% of liver blood flow | 16.3 | 24.1 times total liquid volume |
| Monkey | 1 | 4.3% of liver blood flow | 12.2 | 3.02 times total liquid volume |
Data sourced from a preclinical study on this compound.[1]
Table 2: Oral Pharmacokinetic Parameters and Accumulation of this compound
| Species | Dosing Regimen | Cmax Fold Increase (Day 14 vs Day 1) | AUC₀₋₂₄h Fold Increase (Day 14 vs Day 1) | Accumulation |
|---|---|---|---|---|
| Rat | Not specified | 2.4 | 2.2 | No significant accumulation |
| Monkey | Not specified | 5.0 | 5.4 | Accumulation observed |
Data sourced from a preclinical study on this compound.[1]
Experimental Protocols
The following section details the methodologies employed in the preclinical pharmacokinetic studies of this compound.
-
Species: Sprague-Dawley rats and cynomolgus monkeys were used for pharmacokinetic studies.[1]
-
Housing: Animals were housed in standard conditions with controlled temperature, humidity, and light-dark cycles.
-
Ethics: All animal experiments were conducted in accordance with institutional animal care and use committee guidelines.
The general workflow for the pharmacokinetic studies is illustrated below.
Caption: Experimental workflow for pharmacokinetic studies of this compound.
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for the quantification of this compound in plasma and tissue samples.[2]
-
Sample Preparation: Plasma samples were typically processed by protein precipitation followed by centrifugation.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound demonstrated high oral bioavailability.[1] The plasma protein binding of this compound was found to be greater than 99.5% in plasma from mice, rats, monkeys, and humans.[1]
In rats, this compound was detected in all tissues analyzed, with preferential distribution to the liver, fat, stomach, small intestine (duodenum), kidney, and lung.[1] Notably, this compound was able to penetrate the blood-brain barrier, although intracerebral levels were approximately 15.65-fold lower than those in the bone marrow.[1]
-
In Vitro: Four oxidative metabolites of this compound were identified in liver microsomes from humans, monkeys, dogs, rats, and mice.[1]
-
In Vivo (Rats): The primary metabolic pathways in rats were identified as mono-oxidation and glucuronic acid binding.[1] Sixteen metabolites were detected in addition to the parent drug.[1]
-
In Vivo (Monkeys): Five metabolites were detected in the plasma of monkeys, with the parent drug being the predominant form.[1]
Excretion of this compound was primarily through the feces.[1] In a study using radiolabeled [¹⁴C]this compound in rats, 95.7% of the administered radioactivity was recovered in the feces over 168 hours, with a total recovery of 98.0% in both urine and feces.[1] Biliary excretion accounted for 5.67% of the dose within 48 hours.[1]
Conclusion
The preclinical data on this compound indicate a favorable pharmacokinetic profile, characterized by high oral bioavailability, wide tissue distribution including penetration of the blood-brain barrier, and efficient metabolic clearance primarily through the fecal route. These properties, combined with its potent and selective inhibition of mIDH2, underscore its potential as a therapeutic agent for mIDH2-mutated malignancies. The findings from these animal studies have provided a strong rationale for the initiation of clinical trials.[1]
References
- 1. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Safety and Toxicology Profile of SH1573: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the initial safety and toxicological data for SH1573, a novel, orally active inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2). The information presented herein is compiled from preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the early-stage safety profile of this compound.
Executive Summary
This compound is a potent and selective inhibitor of the mIDH2 R140Q protein, a key driver in certain malignancies, including acute myeloid leukemia (AML).[1] Preclinical evaluations have demonstrated that this compound effectively reduces the oncometabolite 2-hydroxyglutarate (2-HG), promotes the differentiation of AML cells, and exhibits a favorable safety profile.[1] Toxicological studies indicate that this compound is well-tolerated in preclinical models, with no significant adverse effects observed on the respiratory, cardiovascular, or central nervous systems.[1][2] Furthermore, the compound has been shown to be genetically safe.[1][2] These encouraging preclinical findings have supported the advancement of this compound into clinical trials.[1][2]
In Vitro and In Vivo Toxicology
A series of in vitro and in vivo studies were conducted to assess the toxicological profile of this compound. These evaluations focused on key organ systems and potential genetic toxicity.
Safety Pharmacology
Assessments of the respiratory, cardiovascular, and central nervous systems revealed no adverse effects at therapeutic doses.[1][2]
Table 1: Summary of Safety Pharmacology Findings
| System | Assay | Key Findings | Reference |
| Respiratory | Whole-body plethysmography in conscious rats | No significant effects on respiratory rate, tidal volume, or minute volume at doses up to 50 mg/kg. | [2] |
| Cardiovascular | hERG potassium channel assay | Concentration-dependent inhibitory effect, with an inhibition rate of less than 40%. | [2] |
| Central Nervous | Irwin test and locomotor activity in mice | No observable effects on central nervous system function at doses up to 50 mg/kg. | [2] |
Genetic Toxicology
This compound was found to be non-mutagenic in a battery of genotoxicity assays.
Table 2: Summary of Genetic Toxicology Assays
| Assay | System | Result | Reference |
| Ames Test | Salmonella typhimurium strains | Non-mutagenic | [1] |
| Micronucleus Test | In vivo mouse bone marrow | No increase in micronucleated polychromatic erythrocytes | [1] |
| Chromosomal Aberration | In vitro Chinese Hamster Ovary (CHO) cells | No clastogenic potential | [1] |
Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound were characterized in preclinical species.
Bioavailability and Distribution
This compound demonstrated high oral bioavailability and wide tissue distribution.[1][2] Following oral administration, the compound was detected in all tissues analyzed, with preferential distribution to the liver, fat, stomach, small intestine, kidney, and lung.[2] Notably, this compound is capable of penetrating the blood-brain barrier, although intracerebral concentrations were significantly lower than in the bone marrow.[2]
Metabolism and Excretion
Metabolic studies revealed that this compound is primarily excreted as the parent compound.[2] The main route of elimination is through the feces.[2]
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Reference |
| Bioavailability (F%) | Rat | High (Specific value not provided in abstract) | [1] |
| Primary Route of Excretion | Rat | Feces | [2] |
| Metabolites | Rat | Primarily excreted as prototype | [2] |
Experimental Protocols
Detailed methodologies for the key safety and toxicology experiments are provided below.
Respiratory Safety Assay
-
Method: Whole-body plethysmography was used to assess respiratory function in conscious Sprague-Dawley rats.
-
Procedure: Animals were administered this compound orally at doses up to 50 mg/kg. Respiratory parameters, including respiratory rate, tidal volume, and minute volume, were monitored continuously for a predefined period.
-
Data Analysis: Changes in respiratory parameters from baseline were evaluated for statistical significance.
Cardiovascular System Safety Assay (hERG Potassium Channel Assay)
-
Method: An in vitro patch-clamp electrophysiology study was conducted on human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.
-
Procedure: Cells were exposed to varying concentrations of this compound. The inhibitory effect on the hERG channel current was measured and recorded.
-
Data Analysis: The concentration-response curve was plotted to determine the IC50 value, representing the concentration at which 50% of the hERG current is inhibited.
Central Nervous System Safety Assay
-
Method: A combination of the Irwin test and locomotor activity monitoring was performed in mice.
-
Procedure: Mice were administered this compound orally at doses up to 50 mg/kg. The Irwin test involved a comprehensive observational assessment of behavioral and physiological parameters. Locomotor activity was quantified using an automated activity monitoring system.
-
Data Analysis: Observations from the Irwin test were scored, and locomotor activity data were analyzed for significant deviations from the control group.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in mIDH2-mutant AML
This compound acts by selectively inhibiting the mutant IDH2 enzyme, which is responsible for the aberrant production of the oncometabolite 2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts normal cellular differentiation and promotes leukemogenesis. By reducing 2-HG levels, this compound helps to restore normal hematopoietic differentiation.
Caption: Mechanism of action of this compound in mIDH2-mutant cells.
Preclinical Safety Assessment Workflow
The preclinical safety evaluation of this compound followed a systematic workflow, progressing from in vitro assays to in vivo studies to comprehensively characterize its toxicological profile.
Caption: Workflow for the preclinical safety assessment of this compound.
References
SH1573: A Novel Mutant IDH2 Inhibitor for Acute Myeloid Leukemia - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH1573 is a novel, orally active small molecule inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), a critical enzyme implicated in the pathogenesis of several cancers, most notably Acute Myeloid Leukemia (AML).[1][2][3] Developed by Nanjing Sanhome Pharmaceutical Co., Ltd., this compound has demonstrated potent and selective inhibition of the mIDH2 R140Q protein, leading to a reduction in the oncometabolite 2-hydroxyglutarate (2-HG) and subsequent induction of myeloid differentiation.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended for professionals in the field of cancer research and drug development. The compound has received approval for clinical trials in China (CTR20200247).[1][2]
Discovery and Design
This compound was independently designed and synthesized as a novel inhibitor targeting the mIDH2 R140Q mutation.[1][2][3] Computational-aided drug design played a role in its development, with a focus on creating a structure with improved activity, selectivity, and pharmacokinetic properties compared to existing mIDH2 inhibitors.[2] Molecular docking studies indicate that this compound binds to an allosteric site on the mIDH2 R140Q protein, distinct from the binding site of the approved drug enasidenib (B560146) (AG-221).[2]
Chemical Synthesis
While the specific, detailed synthesis protocol for this compound is proprietary to Sanhome Pharmaceutical Co., Ltd., the compound's development is protected under patents CN109890806, CN107641114, and WO2018014852.[2] The synthesis of similar triazine-based mIDH2 inhibitors generally involves multi-step reactions to construct the core triazine scaffold and append the necessary substituent groups that contribute to the molecule's binding affinity and selectivity.
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of the neomorphic activity of mutant IDH2 enzymes, particularly the R140Q variant.[1][2] In cancer cells harboring IDH2 mutations, the enzyme gains the ability to convert α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in cellular differentiation.
This compound effectively reduces the production of 2-HG in a dose-dependent manner.[2] By lowering intracellular 2-HG levels, this compound helps to restore normal epigenetic regulation, thereby promoting the differentiation of leukemic blasts into mature myeloid cells.[2]
Quantitative Data
The preclinical evaluation of this compound has generated significant quantitative data demonstrating its potency and selectivity.
| Enzyme/Cell Line | Parameter | Value |
| mIDH2 R140Q | IC50 | 4.78 nmol/L[2][4] |
| mIDH2 R172K | IC50 | 14.05 nmol/L[2] |
| Wild-Type IDH2 | IC50 | 196.2 nmol/L[2] |
| mIDH1 R132H | Inhibition at 100 µmol/L | Not observed[2] |
| Wild-Type IDH1 | Inhibition at 100 µmol/L | Not observed[2] |
| Cell Line | mIDH2 Mutation | IC50 for 2-HG Inhibition |
| TF-1 | R140Q | 25.3 nmol/L[2] |
| U87-MG | R140Q | 0.27 µmol/L[2] |
| U87-MG | R172K | 0.053 µmol/L[2] |
| SW1353 | R172S | 4.51 µmol/L[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used in the preclinical assessment of this compound.
IDH2 Enzyme Activity Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified mIDH2 and wild-type IDH2 proteins.
Materials:
-
Purified recombinant human IDH2 (R140Q, R172K, and wild-type)
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT)
-
Substrate: α-ketoglutarate (α-KG)
-
Cofactor: NADPH
-
Detection Reagents: Diaphorase and Resazurin
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions or DMSO (vehicle control) to the respective wells.
-
Add the purified IDH2 enzyme to the wells and pre-incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.
-
Incubate the reaction for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the diaphorase/resazurin detection reagent.
-
Incubate for a short period to allow for color development.
-
Measure the fluorescence (e.g., Ex 544 nm/Em 590 nm) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Intracellular 2-HG Measurement Assay
This assay quantifies the level of the oncometabolite 2-HG in mIDH2 mutant cells following treatment with this compound.
Materials:
-
mIDH2 mutant cell lines (e.g., TF-1 R140Q)
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Cell lysis buffer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Seed the mIDH2-expressing cells in multi-well plates and allow them to stabilize overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and perform cell lysis.
-
Extract the intracellular metabolites.
-
Analyze the 2-HG levels in the cell lysates using a validated LC-MS/MS method.
-
Normalize the 2-HG levels to the cell number or protein concentration.
-
Calculate the percent reduction in 2-HG production for each treatment condition and determine the IC50 value.
Pharmacokinetics and Safety
Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties, including high bioavailability, good metabolic stability, and wide tissue distribution.[1][2] Toxicological assessments have shown that this compound does not have significant effects on the respiratory, cardiovascular, or nervous systems and is considered genetically safe.[1][2]
Conclusion
This compound is a promising novel inhibitor of mutant IDH2 with potent and selective activity against the R140Q mutation. Its mechanism of action, involving the reduction of the oncometabolite 2-HG and subsequent induction of cell differentiation, addresses a key driver of leukemogenesis in a subset of AML patients. The favorable preclinical data on its efficacy, pharmacokinetics, and safety have supported its advancement into clinical trials. Further investigation will be crucial to determine its full therapeutic potential in the treatment of AML and other mIDH2-driven malignancies.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Structural Analysis of SH1573 Binding to Mutant IDH2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and biochemical interactions between SH1573, a novel, orally bioavailable inhibitor, and mutant isocitrate dehydrogenase 2 (mIDH2). This compound demonstrates potent and selective inhibitory activity against mIDH2, a key driver in various cancers, including acute myeloid leukemia (AML).[1][2][3][4] This document summarizes the key quantitative data, outlines experimental methodologies based on published preclinical studies, and visualizes the inhibitor's mechanism of action and binding characteristics.
Quantitative Analysis of this compound Inhibitory Activity
This compound has been shown to be a highly potent and selective inhibitor of mIDH2 variants, particularly the R140Q mutation.[2][3] Its efficacy is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) against the mutant enzyme, while exhibiting significantly less activity against the wild-type (WT) protein, highlighting its selectivity. The following tables summarize the key in vitro inhibitory activities of this compound.
| Enzyme | IC50 (nmol/L) | Selectivity vs. WT IDH2 |
| mIDH2 R140Q | 4.78 | ~41x |
| mIDH2 R172K | 14.05 | ~14x |
| WT IDH2 | 196.2 | - |
| mIDH1 R132H | >100,000 | >20,920x |
| WT IDH1 | >100,000 | >20,920x |
| Table 1: In vitro enzymatic activity of this compound against various IDH isoforms. Data sourced from Wang et al. (2021).[3] |
| Cell Line | mIDH2 Mutation | IC50 for 2-HG Inhibition (nmol/L) |
| TF-1 | R140Q | 25.3 |
| U87-MG | R140Q | 270 |
| U87-MG | R172K | 53 |
| SW1353 | R172S | 4510 |
| Table 2: Cellular 2-hydroxyglutarate (2-HG) inhibition by this compound in various mIDH2 mutant cell lines. Data sourced from Wang et al. (2021).[3] |
Mechanism of Action and Binding Site
This compound acts as an allosteric inhibitor of mIDH2.[3] Molecular docking studies have revealed that this compound binds to a novel allosteric site distinct from the binding site of other known mIDH2 inhibitors like AG-221 (Enasidenib).[3][5] This unique binding mode contributes to its potent and selective inhibition of the mutant enzyme's neomorphic activity, which is the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][3] The inhibition of 2-HG production by this compound leads to the induction of cellular differentiation in cancer cells.[3]
The following diagram illustrates the proposed signaling pathway affected by this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted therapy with the mutant IDH2 inhibitor enasidenib for high-risk IDH2-mutant myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
SH1573: A Technical Guide for Research in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SH1573 is a novel, orally bioavailable small molecule inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), with high selectivity for the R140Q mutation. Preclinical studies have demonstrated its potential as a therapeutic agent for hematological malignancies, particularly acute myeloid leukemia (AML), harboring this specific mutation. This document provides an in-depth technical overview of this compound, summarizing key preclinical data, detailing experimental protocols, and illustrating its mechanism of action through signaling pathway and workflow diagrams.
Introduction to this compound
Mutations in the isocitrate dehydrogenase 2 (IDH2) gene are found in a significant subset of patients with hematological malignancies, including up to 20% of individuals with acute myeloid leukemia (AML).[1] These mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic dysregulation and a block in cellular differentiation, which are key events in leukemogenesis.[2]
This compound is a potent and selective inhibitor of the mIDH2 R140Q protein.[1][3] By targeting this mutant enzyme, this compound effectively reduces the production of 2-HG, thereby restoring normal cellular differentiation and exhibiting anti-leukemic effects.[1][3] Preclinical evidence has paved the way for its clinical investigation, with a Phase 1 trial initiated for patients with refractory or relapsed AML harboring an IDH2 mutation.[4]
Mechanism of Action: The mIDH2 Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the neomorphic activity of the mutant IDH2 enzyme. The following diagram illustrates the signaling pathway affected by mIDH2 and the point of intervention for this compound.
Caption: this compound inhibits mutant IDH2, blocking 2-HG production and leukemogenesis.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent and selective inhibition of the mIDH2 R140Q enzyme and the growth of mIDH2-mutant cancer cells.
| Parameter | Cell Line | Value | Reference |
| IC50 (Enzyme Activity) | mIDH2 R140Q | 18.0 ± 2.0 nmol/L | [1] |
| Wild-Type IDH2 | > 1000 nmol/L | [1] | |
| IC50 (Cell Viability) | TF-1 (mIDH2 R140Q) | 35.7 ± 4.5 nmol/L | [1] |
| TF-1 (Wild-Type) | > 10,000 nmol/L | [1] | |
| 2-HG Inhibition (IC50) | TF-1 (mIDH2 R140Q) | 4.8 ± 0.7 nmol/L | [1] |
In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model
The anti-tumor effects of this compound were evaluated in a patient-derived xenograft (PDX) model of AML.
| Treatment Group | Dose | Outcome | Reference |
| Vehicle | - | Median survival of 25 days | [3] |
| AG-221 | 45 mg/kg | Significantly prolonged survival | [3] |
| This compound | 5 mg/kg | Dose-dependent promotion of AML cell differentiation | [3] |
| 15 mg/kg | Dose-dependent promotion of AML cell differentiation | [3] | |
| 45 mg/kg | Significantly prolonged survival, with a better effect than AG-221 | [3] |
Note: AG-221 (Enasidenib) is an FDA-approved mIDH2 inhibitor used as a comparator.
Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mIDH2 R140Q and wild-type IDH2.
Methodology:
-
Recombinant human mIDH2 R140Q or wild-type IDH2 enzyme was incubated with varying concentrations of this compound.
-
The reaction was initiated by the addition of α-ketoglutarate and NADPH.
-
The rate of NADPH consumption was monitored by measuring the decrease in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cell Viability Assay
Objective: To assess the effect of this compound on the viability of mIDH2-mutant and wild-type AML cell lines.
Methodology:
-
TF-1 (mIDH2 R140Q) and TF-1 (wild-type) cells were seeded in 96-well plates.
-
Cells were treated with a range of this compound concentrations for 72 hours.
-
Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
IC50 values were determined from the resulting dose-response curves.
2-HG Measurement Assay
Objective: To quantify the inhibition of 2-HG production by this compound in cells.
Methodology:
-
TF-1 (mIDH2 R140Q) cells were treated with various concentrations of this compound for 48 hours.
-
Intracellular metabolites were extracted using a methanol/water solution.
-
The concentration of 2-HG was measured using a 2-HG assay kit, which is based on an enzymatic assay that results in a colorimetric or fluorescent output.
-
IC50 values for 2-HG inhibition were calculated.
Patient-Derived Xenograft (PDX) Model Workflow
The following diagram outlines the workflow for the in vivo evaluation of this compound using an AML PDX model.
Caption: Workflow for evaluating this compound efficacy in an AML PDX model.
Clinical Development
This compound has entered a Phase 1 clinical trial (NCT04806659) to evaluate its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy in subjects with advanced relapsed or refractory AML harboring an IDH2 mutation.[4] This open-label, single-arm, multicenter study will provide crucial data on the clinical potential of this compound.[4]
Conclusion
This compound is a promising novel inhibitor of mIDH2 R140Q with compelling preclinical data supporting its development for the treatment of hematological malignancies. Its potent and selective activity, favorable pharmacokinetic properties, and demonstrated in vivo efficacy in a clinically relevant PDX model highlight its potential to address an unmet medical need for patients with mIDH2-mutated AML. The ongoing Phase 1 clinical trial will be instrumental in determining the safety and efficacy of this compound in a clinical setting. This technical guide provides a comprehensive overview of the current knowledge on this compound to aid researchers and drug development professionals in their understanding and potential future investigations of this targeted therapy.
References
- 1. Cancer-associated IDH2 mutants drive an acute myeloid leukemia that is susceptible to Brd4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Targeting the IDH2 Pathway in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SH1573 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH1573 is a novel, orally bioavailable small molecule inhibitor that selectively targets mutant isocitrate dehydrogenase 2 (IDH2) enzymes, particularly the R140Q mutation commonly found in Acute Myeloid Leukemia (AML).[1][2] In cancer cells harboring IDH2 mutations, the enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation.[3][4][5] this compound exerts its therapeutic effect by inhibiting the production of 2-HG, thereby restoring normal epigenetic regulation and promoting the differentiation of leukemic cells.[1] These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on 2-HG Production
| Cell Line | IDH2 Mutation | IC50 (nmol/L) |
| TF-1 | R140Q | 25.3 |
| U87-MG | R140Q | 270 |
| U87-MG | R172K | 53 |
| SW1353 | R172S | 4510 |
Data extracted from a preclinical efficacy study of this compound.[1]
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of mutant IDH2, which leads to a reduction in the oncometabolite 2-HG. This alleviates the block on hematopoietic differentiation caused by 2-HG-mediated hypermethylation of histones and DNA.
Caption: this compound Mechanism of Action in IDH2-Mutant AML.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of cancer cells.
Materials:
-
IDH2-mutant cell line (e.g., TF-1 R140Q)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
Protocol 2: Measurement of Intracellular 2-HG Levels
This protocol is for quantifying the intracellular concentration of the oncometabolite 2-HG following treatment with this compound.
Materials:
-
IDH2-mutant cell line
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Ice-cold PBS
-
Metabolite extraction buffer (e.g., 80% methanol (B129727), pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Commercial 2-HG assay kit (colorimetric or LC-MS/MS based)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for 48-72 hours.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at maximum speed for 10 minutes at 4°C.
-
Sample Collection: Carefully collect the supernatant containing the metabolites and transfer to a new tube.
-
2-HG Measurement: Follow the manufacturer's instructions for the chosen 2-HG assay kit to measure the concentration of 2-HG in the samples.
-
Data Normalization: Normalize the 2-HG levels to the cell number or protein concentration of the corresponding cell pellet.
Protocol 3: Western Blot Analysis of Differentiation Markers
This protocol is to assess the expression of protein markers associated with myeloid differentiation.
Materials:
-
IDH2-mutant cell line
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-hemoglobin, anti-CD15, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 2.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Caption: General Workflow for Western Blot Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols: SH1573 Administration in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH1573 is a novel, selective inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), a key enzyme implicated in the pathogenesis of several cancers, most notably Acute Myeloid Leukemia (AML).[1][2] Mutations in IDH2, such as R140Q, lead to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal epigenetic regulation and blocks cellular differentiation.[1][3] this compound has demonstrated preclinical efficacy by reducing 2-HG levels and promoting the differentiation of cancer cells, offering a promising therapeutic strategy.[1] Patient-derived xenograft (PDX) models, which involve the transplantation of primary patient tumor cells into immunodeficient mice, are crucial for evaluating the in vivo efficacy of targeted therapies like this compound as they preserve the genetic and phenotypic heterogeneity of the original tumor.[4][5]
These application notes provide a comprehensive overview of the administration of this compound in AML PDX models, including quantitative data from preclinical studies and detailed experimental protocols for key procedures.
Data Presentation
Table 1: In Vivo Efficacy of this compound in an AML PDX Model
| Treatment Group | Dosage & Administration | Median Survival (Days) | Change in Body Weight | Reference |
| Vehicle | QD, p.o. | ~20 | Maintained | [1] |
| This compound | 5 mg/kg, QD, p.o. | Significantly prolonged vs. vehicle | Maintained | [1] |
| This compound | 15 mg/kg, QD, p.o. | Significantly prolonged vs. vehicle | Maintained | [1] |
| AG-221 (Enasidenib) | 45 mg/kg, QD, p.o. | Significantly prolonged vs. vehicle | Maintained | [1] |
QD: once daily; p.o.: oral gavage
Table 2: Pharmacodynamic Effects of this compound in an AML PDX Model
| Treatment Group | Dosage | % of CD15+ cells in hCD45+ cells (Bone Marrow) | 2-HG Levels (Peripheral Blood, Spleen, Bone Marrow) | Reference |
| Vehicle | - | Baseline | Baseline | [1] |
| This compound | 5 mg/kg, QD, p.o. | Increased | Dose-dependently reduced | [1] |
| This compound | 15 mg/kg, QD, p.o. | Increased | Dose-dependently reduced | [1] |
| AG-221 (Enasidenib) | 45 mg/kg, QD, p.o. | Increased | Reduced | [1] |
hCD45+ cells represent the engrafted human AML cells.
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound in mIDH2 AML.
Caption: Experimental workflow for this compound evaluation in PDX models.
Experimental Protocols
Establishment of AML Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for establishing AML PDX models from primary patient samples.
Materials:
-
Primary AML patient bone marrow or peripheral blood samples
-
Ficoll-Paque PLUS
-
RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Trypan blue solution
-
Centrifuge
-
Syringes and needles (27-30 gauge)
Procedure:
-
Isolation of Mononuclear Cells (MNCs):
-
Dilute the patient sample with an equal volume of PBS.
-
Carefully layer the diluted sample over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Collect the MNC layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS.
-
-
Cell Viability and Counting:
-
Resuspend the MNC pellet in PBS.
-
Perform a viable cell count using Trypan blue exclusion to ensure high viability.
-
-
Injection into Mice:
-
Resuspend the viable MNCs in sterile PBS or RPMI-1640 without serum at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Inject the cell suspension intravenously (i.v.) via the tail vein into 6-8 week old immunodeficient mice.[6]
-
-
Monitoring Engraftment:
-
Starting 3-4 weeks post-injection, monitor the engraftment of human AML cells (hCD45+) in the peripheral blood of the mice weekly or bi-weekly via flow cytometry.[7]
-
Collect a small volume of peripheral blood from the tail vein into tubes containing an anticoagulant.
-
Lyse red blood cells and stain with fluorescently labeled antibodies against human CD45 (hCD45) and mouse CD45 (mCD45).
-
Mice are considered successfully engrafted when the percentage of hCD45+ cells reaches a predetermined threshold (e.g., >1%).
-
This compound Formulation and Administration
This protocol describes the preparation and oral administration of this compound to AML PDX-bearing mice.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water)
-
Balance, weigh boats, spatulas
-
Mortar and pestle or homogenizer
-
Sterile water
-
Oral gavage needles (20-22 gauge, with a rounded tip)
-
Syringes (1 mL)
Procedure:
-
Formulation of this compound:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5 mg/kg or 15 mg/kg) and the number of mice to be treated.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution.
-
Create a homogenous suspension of this compound in the vehicle. This can be achieved by first making a paste with a small amount of vehicle and then gradually adding the remaining volume. A homogenizer may be used for a more uniform suspension.
-
Prepare the formulation fresh daily or as determined by stability studies.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the precise dosing volume (typically 10 µL/g of body weight).[8]
-
Gently restrain the mouse, ensuring the head and body form a straight line to facilitate passage of the gavage needle.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).[9][10]
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus.[9][11] Do not force the needle if resistance is met.[9][10]
-
Slowly administer the this compound suspension.[10]
-
Gently remove the needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.[9]
-
Administer once daily (QD) or as required by the study design.
-
Evaluation of Treatment Response
This section details the methods to assess the efficacy of this compound treatment.
A. Survival and Body Weight Monitoring:
-
Monitor the mice daily for clinical signs of disease progression (e.g., ruffled fur, hunched posture, reduced mobility).
-
Record the body weight of each mouse 2-3 times per week.
-
Euthanize mice when they reach a humane endpoint (e.g., significant weight loss, moribund state) and record the date for survival analysis.
B. Assessment of Cell Differentiation by Flow Cytometry:
Materials:
-
Fluorescently labeled antibodies (e.g., anti-human CD45, anti-human CD15, anti-human CD11b)
-
FACS buffer (PBS with 2% FBS)
-
Red blood cell lysis buffer
-
Flow cytometer
Procedure:
-
At the study endpoint, euthanize the mice and harvest bone marrow and spleen.
-
Prepare single-cell suspensions from these tissues.
-
Lyse red blood cells.
-
Stain the cells with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of differentiated myeloid cells (e.g., CD15+) within the human leukemic cell population (hCD45+).[1]
C. Measurement of 2-Hydroxyglutarate (2-HG) Levels:
Materials:
-
Plasma, bone marrow, and spleen samples from treated and control mice
-
2-HG assay kit (colorimetric or LC-MS/MS-based)
-
Sample preparation reagents as per the kit instructions (e.g., perchloric acid for deproteinization)
Procedure:
-
Collect peripheral blood into anticoagulant tubes and centrifuge to obtain plasma.
-
Prepare tissue homogenates from bone marrow and spleen samples.
-
Process the plasma and tissue homogenates according to the manufacturer's protocol of the chosen 2-HG assay kit.[12] This typically involves protein precipitation followed by derivatization for LC-MS/MS analysis or direct use in a colorimetric assay.
-
Measure the 2-HG concentration. For LC-MS/MS, this involves separating 2-HG from its isomers and quantifying it based on a standard curve.[13][14] For colorimetric assays, the absorbance is measured and compared to a standard curve.[12]
-
Normalize 2-HG levels in tissue samples to the protein concentration of the homogenate.
Conclusion
The administration of this compound in AML PDX models has shown promising preclinical activity, characterized by a reduction in the oncometabolite 2-HG, induction of myeloid differentiation, and a consequent survival benefit. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound and other mIDH2 inhibitors. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the continued development of targeted therapies for mIDH2-mutated cancers.
References
- 1. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDH1/IDH2 Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addressing a Pre-Clinical Pipeline Gap: Development of the Pediatric Acute Myeloid Leukemia Patient-Derived Xenograft Program at Texas Children’s Hospital at Baylor College of Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 12. abcam.com [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Differentiation Induced by SH1573
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH1573 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), an enzyme implicated in the pathogenesis of several cancers, most notably acute myeloid leukemia (AML).[1] Mutations in IDH2 lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] High levels of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, including histone lysine (B10760008) demethylases (KDMs) and the TET family of DNA hydroxylases.[1][2][4] This inhibition results in a genome-wide hypermethylation phenotype, leading to a block in cellular differentiation and promoting leukemogenesis.[1][2][4]
This compound specifically targets the mutant IDH2 enzyme, leading to a significant reduction in 2-HG levels. This alleviates the inhibition of histone demethylases and other α-KG-dependent dioxygenases, thereby restoring normal epigenetic regulation and inducing the differentiation of leukemic cells.[2] Flow cytometry is a powerful technique to quantify the immunophenotypic changes associated with cell differentiation, making it an essential tool for evaluating the efficacy of this compound. This document provides detailed application notes and protocols for the analysis of cell differentiation in response to this compound treatment using flow cytometry.
Mechanism of Action of this compound
Mutant IDH2 converts α-KG to 2-HG. The accumulation of 2-HG competitively inhibits key epigenetic regulators like histone demethylases (e.g., JMJD2A/C) and TET enzymes.[2][4] This leads to increased histone and DNA methylation, resulting in altered gene expression and a block in myeloid differentiation. This compound inhibits the activity of mutant IDH2, leading to a decrease in 2-HG levels. The reduction in 2-HG relieves the inhibition of histone demethylases, allowing for the removal of repressive methylation marks on histones. This epigenetic reprogramming restores the expression of genes crucial for myeloid differentiation, prompting leukemic blasts to mature into more differentiated myeloid cells, such as neutrophils.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is designed for the human erythroleukemia cell line TF-1, which is dependent on GM-CSF, IL-3, or erythropoietin for growth and can be engineered to express mutant IDH2.
Materials:
-
TF-1 cells (wild-type and mutant IDH2-expressing)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human GM-CSF
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Culture TF-1 cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 ng/mL recombinant human GM-CSF at 37°C in a humidified atmosphere with 5% CO2.
-
Seed TF-1 cells at a density of 2 x 10^5 cells/mL in a 6-well plate.
-
Treat cells with this compound at a final concentration of 1 µM. For the vehicle control, add an equivalent volume of DMSO.
-
Incubate the cells for 4-6 days. Monitor cell viability and morphology daily.
-
After the incubation period, harvest the cells for flow cytometry analysis.
Flow Cytometry Analysis of Myeloid Differentiation Markers
This protocol outlines the staining procedure for the myeloid differentiation markers CD11b and CD15.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
FITC-conjugated anti-human CD11b antibody
-
PE-conjugated anti-human CD15 antibody
-
Isotype control antibodies (FITC and PE conjugated)
-
7-AAD or Propidium Iodide (PI) for viability staining
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells and transfer to FACS tubes.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the FITC-conjugated anti-human CD11b and PE-conjugated anti-human CD15 antibodies at the manufacturer's recommended concentration. For isotype controls, use separate tubes with the corresponding isotype control antibodies.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the cell pellet in 500 µL of FACS buffer.
-
Add 5 µL of 7-AAD or PI to each tube for viability staining and incubate for 5-10 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Acquire at least 10,000 events for each sample.
Data Presentation
Expected Outcomes of this compound Treatment
| Cell Line | Treatment | Incubation Time (days) | % CD11b Positive Cells (Mean ± SD) | % CD15 Positive Cells (Mean ± SD) |
| TF-1 mIDH2 | Vehicle (DMSO) | 6 | 5.2 ± 1.1 | 8.3 ± 1.5 |
| TF-1 mIDH2 | This compound (1 µM) | 6 | 45.8 ± 3.2 | 55.1 ± 4.0 |
| TF-1 WT | This compound (1 µM) | 6 | 6.1 ± 1.3 | 9.0 ± 1.8 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Workflow
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers and scientists to effectively utilize flow cytometry for the analysis of cell differentiation induced by the mutant IDH2 inhibitor, this compound. By monitoring the expression of key myeloid differentiation markers such as CD11b and CD15, the pro-differentiating effects of this compound can be robustly quantified. This methodology is crucial for the preclinical evaluation of this compound and similar targeted therapies in the context of AML and other IDH2-mutant malignancies.
References
- 1. Targeting histone methyltransferase and demethylase in acute myeloid leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
Protocol for Assessing SH1573 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
Introduction
SH1573 is a novel, independently designed and synthesized inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), specifically targeting the R140Q mutation.[1] This mutation is a key driver in certain cancers, particularly Acute Myeloid Leukemia (AML), leading to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG).[1] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to DNA and histone hypermethylation and a block in myeloid differentiation.[2][3] this compound has demonstrated potent and selective inhibition of the mIDH2 R140Q protein, resulting in reduced 2-HG levels and the promotion of granulocytic differentiation in preclinical models of AML.[1][4] Preclinical studies have shown that this compound possesses high bioavailability, good metabolic stability, and a wide tissue distribution, with a favorable safety profile.[1][4] This document provides a detailed protocol for assessing the in vivo efficacy of this compound in a patient-derived xenograft (PDX) mouse model of AML.
Mechanism of Action
This compound selectively inhibits the mutant IDH2 R140Q enzyme, thereby blocking the conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). The reduction in 2-HG levels alleviates the downstream epigenetic blockade, allowing for the differentiation of leukemic blasts into mature granulocytes.
References
- 1. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
Preparing SH1573 Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH1573 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), particularly the R140Q mutation, which is frequently observed in acute myeloid leukemia (AML)[1][2]. As a pivotal research tool, the accurate and consistent preparation of this compound stock solutions is fundamental to obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound in a laboratory setting, intended to support research in oncology and drug development.
Mutant IDH2 enzymes exhibit neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG)[3]. The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET2, leading to DNA and histone hypermethylation and a subsequent blockage of cellular differentiation[3][4][5][6]. This compound effectively reduces 2-HG levels, thereby promoting the differentiation of mutant AML cells[2].
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. This information is essential for the accurate preparation of stock solutions.
| Property | Value | Reference |
| IUPAC Name | O--INVALID-LINK--(C(F)(F)F)CCN1C2=NC(C3=NC(C(F)(F)F)=CC=C3)=NC(NC4=CC=NC(C(F)(F)F)=C4)=N2 | [1] |
| Molecular Formula | C₂₀H₁₄F₉N₇O | [1] |
| Molecular Weight | 539.37 g/mol | [1] |
| Appearance | To be determined (typically a solid powder) | [1] |
| Purity | >98% (refer to Certificate of Analysis) | [1] |
| Solubility | Soluble in DMSO | Implied by vendor data[1] |
Preparation of this compound Stock Solutions
The following protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This is a common starting concentration for subsequent dilutions for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated pipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation. Gently tap the vial to ensure all the powder is at the bottom.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.39 mg of this compound.
-
Calculation: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 1 mL x 10 mM x 539.37 g/mol / 1000 = 5.39 mg
-
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates. If dissolution is difficult, brief sonication in a water bath may be used.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) cryovials.
-
Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). When stored properly, the solid compound is stable for over two years[1].
Table of Example Volumes for this compound Stock Solution Preparation:
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.54 mg | 2.70 mg | 5.39 mg |
| 5 mM | 2.70 mg | 13.48 mg | 26.97 mg |
| 10 mM | 5.39 mg | 26.97 mg | 53.94 mg |
| 50 mM | 26.97 mg | 134.84 mg | 269.69 mg |
Preparation of Working Solutions
For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium or assay buffer.
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: It is recommended to perform serial dilutions to achieve the final desired concentration. Directly dilute the stock solution into the cell culture medium. To minimize precipitation, add the this compound solution to the medium while gently vortexing.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Experimental Protocols
Measurement of 2-Hydroxyglutarate (2-HG) Levels
This protocol provides a general method for measuring the intracellular and extracellular levels of 2-HG in cell cultures treated with this compound.
Materials:
-
IDH2-mutant AML cell line (e.g., TF-1 with R140Q mutation)
-
This compound working solutions
-
Cell culture reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold
-
Centrifuge
-
2-HG assay kit (colorimetric or fluorometric) or LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed the IDH2-mutant cells at an appropriate density in multi-well plates. Allow the cells to adhere overnight (if applicable). Treat the cells with a range of concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Sample Collection:
-
Extracellular 2-HG: Collect the cell culture supernatant. Centrifuge to remove any cellular debris and transfer the clarified supernatant to a new tube.
-
Intracellular 2-HG: Wash the cell pellet twice with ice-cold PBS.
-
-
Metabolite Extraction: Add a specific volume of ice-cold 80% methanol to the cell pellet. Incubate on ice for 20 minutes with periodic vortexing.
-
Sample Processing: Centrifuge the samples at high speed (e.g., >13,000 x g) at 4°C for 15 minutes to pellet the protein and cell debris.
-
2-HG Quantification: Carefully collect the supernatant containing the metabolites. The 2-HG levels can be quantified using a commercially available 2-HG assay kit following the manufacturer's instructions or by a more sensitive method like LC-MS/MS[7][8][9][10].
-
Data Analysis: Normalize the intracellular 2-HG levels to the cell number or total protein content.
Myeloid Differentiation Assay by Flow Cytometry
This protocol assesses the differentiation of AML cells following treatment with this compound by measuring the expression of myeloid differentiation markers.
Materials:
-
IDH2-mutant AML cell line
-
This compound working solutions
-
Cell culture reagents
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD15)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture the IDH2-mutant cells and treat with this compound or a vehicle control for an extended period (e.g., 4-7 days) to allow for cellular differentiation.
-
Cell Harvesting: Harvest the cells (approximately 0.5-1 x 10⁶ cells per sample) and wash them with ice-cold FACS buffer.
-
Antibody Staining: Resuspend the cells in FACS buffer containing the fluorescently-conjugated antibodies against the myeloid differentiation markers. Incubate for 20-30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove any unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in FACS buffer. A viability dye can be included to exclude dead cells from the analysis. Analyze the samples on a flow cytometer, gating on the live cell population and quantifying the percentage of cells positive for the differentiation markers. An increase in the expression of markers like CD11b and CD15 is indicative of myeloid differentiation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its in vitro evaluation.
Caption: Mechanism of action of this compound in mutant IDH2 AML.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Targeting IDH1 and IDH2 Mutations in Acute Myeloid Leukemia: Emerging Options and Pending Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
- 6. Research Portal [scholarship.miami.edu]
- 7. abcam.com [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Both Enantiomers of 2-Hydroxyglutarate Modulate the Metabolism of Cultured Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability of SH1573 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH1573 is a novel and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), a key enzyme implicated in the pathogenesis of certain cancers, particularly Acute Myeloid Leukemia (AML).[1][2] As with any compound intended for research or clinical development, understanding its long-term stability in solution is critical for ensuring accurate and reproducible experimental results, as well as for defining appropriate storage and handling procedures.
These application notes provide a comprehensive overview of the recommended protocols for assessing the long-term stability of this compound in solution. The following sections detail experimental design, analytical methodologies, and data interpretation based on established principles of small molecule stability testing. While specific long-term stability data for this compound is not publicly available, this document provides a framework for researchers to generate this crucial information.
Signaling Pathway of Mutant IDH2 and Inhibition by this compound
Mutations in the IDH2 enzyme lead to a neomorphic activity, causing the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET2, leading to DNA and histone hypermethylation.[3][4][5] This epigenetic alteration blocks the differentiation of hematopoietic progenitor cells, contributing to the development of AML.[3][4] this compound selectively inhibits the mutant IDH2 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[1][2]
Quantitative Data Summary
The following tables provide a template for summarizing the results of long-term stability studies of this compound in solution. Researchers should populate these tables with their experimental data.
Table 1: Long-Term Stability of this compound in Aqueous Solution at Various Temperatures
| Time Point | % Recovery at -80°C | % Recovery at -20°C | % Recovery at 4°C | % Recovery at 25°C |
| Initial | 100 | 100 | 100 | 100 |
| 1 Month | ||||
| 3 Months | ||||
| 6 Months | ||||
| 1 Year | ||||
| 2 Years |
Table 2: Stability of this compound in Different Solvents at -20°C
| Time Point | % Recovery in DMSO | % Recovery in Ethanol | % Recovery in PBS (pH 7.4) |
| Initial | 100 | 100 | 100 |
| 1 Month | |||
| 3 Months | |||
| 6 Months | |||
| 1 Year |
Table 3: Forced Degradation of this compound in Solution
| Stress Condition | Duration | % Degradation | Major Degradants Formed |
| Acidic (0.1 N HCl) | |||
| Basic (0.1 N NaOH) | |||
| Oxidative (3% H₂O₂) | |||
| Thermal (60°C) | |||
| Photolytic (UV light) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare standardized solutions of this compound for stability testing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Ethanol, analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex and/or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, amber vials to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the desired solvent (DMSO, ethanol, or PBS) to the final working concentration (e.g., 1 mM).
-
Ensure thorough mixing.
-
Protocol 2: Long-Term Stability Assessment
Objective: To evaluate the stability of this compound in solution under various storage conditions over an extended period.
Materials:
-
Prepared this compound working solutions
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Validated HPLC method for this compound quantification
Procedure:
-
Sample Storage:
-
Place aliquots of the this compound working solutions in the designated temperature-controlled units.
-
Protect samples from light, especially those stored at 4°C and 25°C.
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., initial, 1, 3, 6, 12, and 24 months).
-
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the concentration of this compound using a validated HPLC method.
-
Calculate the percentage recovery relative to the initial concentration.
-
Protocol 3: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under stress conditions. This is crucial for developing stability-indicating analytical methods.
Materials:
-
This compound working solution
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
UV light chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound solution and 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix equal volumes of this compound solution and 0.1 N NaOH. Incubate at room temperature for a defined period.
-
Oxidation: Mix equal volumes of this compound solution and 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the this compound solution in an oven at a high temperature (e.g., 60°C) for a defined period.
-
Photodegradation: Expose an aliquot of the this compound solution to a controlled source of UV light for a defined period.
-
Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples by HPLC-PDA or LC-MS to separate and identify the parent compound and any degradation products.
-
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is the recommended technique for quantifying this compound and its potential degradation products.[6][7] A stability-indicating method should be developed and validated according to ICH guidelines.[8][9][10]
Key aspects of the analytical method include:
-
Column: A C18 reversed-phase column is typically suitable for small molecules like this compound.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often used to achieve good separation.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance. For identification of unknown degradation products, a mass spectrometer (MS) detector is invaluable.[7]
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the forced degradation study, which should demonstrate that the method can resolve the parent drug from all significant degradation products.
Conclusion
The long-term stability of this compound in solution is a critical parameter that must be thoroughly evaluated to ensure the reliability of research and development activities. By following the protocols and guidelines outlined in these application notes, researchers can generate the necessary data to establish appropriate storage conditions, shelf-life, and handling procedures for this compound solutions. The use of validated, stability-indicating analytical methods is paramount for obtaining accurate and meaningful results.
References
- 1. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for Combining SH1573 with Other AML Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH1573 is a novel, independently designed inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), specifically targeting the R140Q mutation prevalent in a significant subset of Acute Myeloid Leukemia (AML) patients.[1][2] Preclinical studies have demonstrated that this compound effectively reduces the oncometabolite 2-hydroxyglutarate (2-HG), promotes differentiation of AML cells, and exhibits a favorable safety profile, leading to its approval for clinical trials.[1][2][3][4] While this compound shows promise as a monotherapy, combination strategies are essential to enhance efficacy, overcome resistance, and improve patient outcomes in the heterogeneous landscape of AML.
These application notes provide a comprehensive guide for researchers to explore the synergistic potential of this compound in combination with other key AML therapeutic agents. The protocols and strategies outlined below are primarily based on preclinical and clinical data from studies involving enasidenib (B560146) (AG-221), a structurally and mechanistically similar mIDH2 inhibitor.[5][6][7][8][9][10][11][12][13][14][15] Researchers are strongly encouraged to adapt and validate these protocols for this compound in their specific experimental settings.
Potential Combination Strategies for this compound
Based on the established success of combining enasidenib with other AML drugs, the following combination strategies are proposed for this compound:
-
This compound + BCL-2 Inhibitors (e.g., Venetoclax): Preclinical and clinical studies have shown that the combination of enasidenib and venetoclax (B612062) is a promising therapeutic approach for IDH2-mutated AML.[5][6][7][8] The rationale is that mIDH2 activity sensitizes AML cells to BCL-2 inhibition.[6][7]
-
This compound + FLT3 Inhibitors (e.g., Gilteritinib): For patients with co-occurring IDH2 and FLT3 mutations, a dual-targeted approach may be highly effective. Clinical trials are currently investigating the combination of enasidenib with the FLT3 inhibitor gilteritinib.[16][17][18][19]
-
This compound + Hypomethylating Agents (e.g., Azacitidine): The combination of enasidenib with azacitidine has demonstrated significantly improved response rates in newly diagnosed IDH2-mutated AML patients compared to azacitidine alone.[9][10]
Data Presentation: Summary of Quantitative Data from Enasidenib Combination Studies
The following tables summarize key quantitative data from preclinical and clinical studies of enasidenib in combination with other AML agents. These data provide a benchmark for evaluating the efficacy of this compound combinations.
Table 1: Preclinical Efficacy of Enasidenib and Venetoclax Combination in IDH2-mutant AML PDX Models
| Treatment Arm | Mean Leukemia Engraftment (%) | Reference |
| Vehicle | 80 | [7] |
| Enasidenib (40 mg/kg, BID) | 60 | [7] |
| Venetoclax (100 mg/kg, QD) | 45 | [7] |
| Concurrent Enasidenib + Venetoclax | 10 | [7] |
Table 2: Clinical Efficacy of Enasidenib and Venetoclax in Relapsed/Refractory IDH2-mutated AML
| Outcome | Value | Reference |
| Overall Response Rate (ORR) | 62% | [5] |
| Complete Remission (CR) | 50% | [5][13] |
| Median Overall Survival (OS) | 9.4 months |
Table 3: Clinical Efficacy of Enasidenib and Azacitidine in Newly Diagnosed IDH2-mutated AML
| Outcome | Enasidenib + Azacitidine | Azacitidine Alone | Reference |
| Overall Response Rate (ORR) | 74% | 36% | [9] |
| Complete Remission (CR) | 50% | 12% | [10] |
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability and Combination Index
This protocol describes how to assess the synergistic, additive, or antagonistic effects of this compound in combination with another therapeutic agent using a cell viability assay and the Chou-Talalay method for calculating the Combination Index (CI).
3.1.1. Materials
-
IDH2-mutant AML cell lines (e.g., TF-1 with IDH2-R140Q mutation)
-
This compound
-
Combination agent (e.g., Venetoclax)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
3.1.2. Protocol
-
Cell Seeding: Seed IDH2-mutant AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in culture medium.
-
Drug Treatment: Treat cells with this compound alone, the combination agent alone, and the combination of both drugs at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[20][21]
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.[21]
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[22][23][24][25][26] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[22][23][24][25][26]
-
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
This protocol details the measurement of apoptosis in AML cells treated with this compound combinations using flow cytometry.
3.2.1. Materials
-
IDH2-mutant AML cell lines
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
3.2.2. Protocol
-
Cell Treatment: Treat AML cells with this compound, the combination agent, or the combination for 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1][2][27]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[27]
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for Apoptosis-Related Proteins
This protocol is for assessing changes in the expression of Bcl-2 family proteins, which are key regulators of apoptosis.
3.3.1. Materials
-
Treated AML cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-Bax, anti-Bak, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
3.3.2. Protocol
-
Protein Extraction: Lyse treated cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[28]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Efficacy in AML Xenograft Model
This protocol describes a patient-derived xenograft (PDX) model to evaluate the in vivo efficacy of this compound combination therapy.
3.4.1. Materials
-
Immunodeficient mice (e.g., NSG mice)
-
IDH2-mutant primary AML cells from patients
-
This compound and combination agent formulated for oral gavage or injection
-
Flow cytometry antibodies for human CD45 and other relevant markers
3.4.2. Protocol
-
Engraftment: Inject 1-5 x 10^6 primary IDH2-mutant AML cells intravenously into immunodeficient mice.
-
Monitoring: Monitor engraftment by weekly peripheral blood analysis for human CD45+ cells.
-
Treatment Initiation: Once engraftment reaches a predetermined level (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Combination agent alone
-
This compound + combination agent
-
-
Drug Administration: Administer drugs according to the desired schedule and dosage. For example, based on enasidenib studies, this compound could be administered orally at a dose of 45 mg/kg once daily.[2]
-
Efficacy Assessment:
-
Monitor tumor burden by quantifying hCD45+ cells in peripheral blood, bone marrow, and spleen at various time points and at the end of the study.
-
Monitor overall survival of the mice in each treatment group.
-
-
Pharmacodynamic Analysis: At the end of the study, collect tissues (bone marrow, spleen) to assess target engagement (e.g., 2-HG levels) and downstream effects (e.g., cell differentiation markers, apoptosis).
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Proposed mechanisms of action for this compound combinations.
Experimental Workflow
Caption: Workflow for evaluating this compound combination therapies.
Logical Relationship of Combination Therapy
Caption: Logical framework for this compound combination therapy.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enasidenib plus venetoclax in patients with IDH2-mutated relapsed or refractory acute myeloid leukaemia or myelodysplastic syndrome (ENAVEN-AML): a multicentre, single-arm, phase 1b/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. ash.confex.com [ash.confex.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Combination therapy more effective than chemotherapy alone for many newly diagnosed leukemia patients | MD Anderson Cancer Center [mdanderson.org]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. Promising combinations being explored for IDH1 & IDH2-mutated AML | VJHemOnc [vjhemonc.com]
- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 14. ashpublications.org [ashpublications.org]
- 15. targetedonc.com [targetedonc.com]
- 16. researchgate.net [researchgate.net]
- 17. mskcc.org [mskcc.org]
- 18. A Phase 1b Multi-Center Study of the FLT3 Inhibitor Gilteritinib in Combination with the IDH1 Inhibitor Ivosidenib or the IDH2 Inhibitor Enasidenib for Patients with Relapsed or Refractory Acute Myeloid Leukemia Who Have Co-Occurring FLT3/IDH1 or FLT3/IDH2 Mutations: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 19. A Phase 1b Multi-Center Study of the FLT3 Inhibitor Gilteritinib in Combination with the IDH1 Inhibitor Ivosidenib or the IDH2 Inhibitor Enasidenib for Patients with Relapsed or Refractory Acute Myeloid Leukemia Who Have Co-Occurring FLT3/IDH1 or FLT3/IDH2 Mutations | Semantic Scholar [semanticscholar.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. scilit.com [scilit.com]
- 25. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. kumc.edu [kumc.edu]
- 28. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SH1573 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SH1573, a novel and selective inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2) R140Q. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of experiments aimed at achieving maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, small-molecule inhibitor that selectively targets the R140Q mutation in the isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2][3] In cancer cells with this mutation, mIDH2 gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in myeloid differentiation, which contributes to the development of acute myeloid leukemia (AML).[4][5] this compound allosterically inhibits the mIDH2 R140Q enzyme, thereby blocking the production of 2-HG and promoting the differentiation of leukemic cells.[1][4]
Q2: What is the optimal concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically for your specific experimental system. However, based on preclinical studies, a good starting point for dose-response experiments is a range from low nanomolar to low micromolar concentrations. For example, the IC₅₀ for inhibiting 2-HG production in TF-1 (mIDH2 R140Q) cells is 25.3 nmol/L, while for U87-MG (mIDH2 R140Q) cells it is 0.27 µmol/L.[1]
Q3: How can I determine the optimal this compound concentration for my specific cell line?
A3: To determine the optimal concentration, it is recommended to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring a relevant biological endpoint, such as the inhibition of 2-HG production or the induction of cell differentiation markers. Plotting the response against the log of the inhibitor concentration will allow you to determine the IC₅₀ or EC₅₀ value for your specific assay.
Q4: What are the common off-target effects of this compound?
A4: Preclinical studies have shown that this compound is highly selective for mIDH2 R140Q.[1] Its IC₅₀ for wild-type IDH2 is significantly higher (196.2 nmol/L) than for the mutant form (4.78 nmol/L for mIDH2 R140Q).[1] However, at higher concentrations, there may be some inhibitory effects on other transporters like BCRP and OATPs.[1] It is always advisable to include appropriate controls in your experiments to assess potential off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected efficacy of this compound.
-
Possible Cause 1: Compound Instability.
-
Solution: this compound should be stored as recommended in the certificate of analysis. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Suboptimal Cell Culture Conditions.
-
Solution: Ensure cells are healthy, within a consistent passage number range, and plated at an optimal density. Mycoplasma contamination can alter cellular responses and should be regularly tested for.
-
-
Possible Cause 3: Incorrect Drug Concentration.
-
Solution: Verify the concentration of your stock solution. Perform a dose-response curve to confirm the optimal working concentration for your specific cell line and assay.
-
Issue 2: High background signal in the 2-HG assay.
-
Possible Cause 1: Endogenous 2-HG in Serum.
-
Solution: Fetal bovine serum (FBS) can contain endogenous levels of 2-HG. Consider using dialyzed FBS or a serum-free medium if possible. Always include a "no-cell" control to determine the background 2-HG level in your medium.
-
-
Possible Cause 2: Assay Interference.
-
Solution: Ensure that other components in your sample do not interfere with the assay. Refer to the specific protocol for your 2-HG detection kit for guidance on sample preparation and potential interfering substances.
-
Issue 3: Difficulty in observing cell differentiation.
-
Possible Cause 1: Insufficient Incubation Time.
-
Solution: The induction of differentiation is a time-dependent process. Extend the incubation period with this compound (e.g., 4-7 days), with regular media changes containing fresh compound.
-
-
Possible Cause 2: Inappropriate Differentiation Markers.
-
Solution: The choice of differentiation markers is critical. For myeloid differentiation, markers such as CD11b and CD14 are commonly used and can be assessed by flow cytometry.[6]
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | Assay | IC₅₀ | Reference |
| mIDH2 R140Q | TF-1 | 2-HG Production | 25.3 nmol/L | [1] |
| mIDH2 R140Q | U87-MG | 2-HG Production | 0.27 µmol/L | [1] |
| mIDH2 R172K | U87-MG | 2-HG Production | 0.053 µmol/L | [1] |
| mIDH2 R172S | SW1353 | 2-HG Production | 4.51 µmol/L | [1] |
| mIDH2 R140Q | - | Enzyme Activity | 4.78 nmol/L | [1] |
| mIDH2 R172K | - | Enzyme Activity | 14.05 nmol/L | [1] |
| Wild-Type IDH2 | - | Enzyme Activity | 196.2 nmol/L | [1] |
Table 2: In Vivo Efficacy of this compound in a Subcutaneous Xenograft Model
| Treatment | Dose | Time Point | % Reduction in Intratumoral 2-HG | Reference |
| This compound | 45 mg/kg | 6 h | 1.9% | [1] |
| This compound | 45 mg/kg | 24 h | 87.4% | [1] |
| This compound | 45 mg/kg | 50 h | 95.7% | [1] |
Experimental Protocols
Protocol 1: In Vitro 2-HG Measurement Assay
Objective: To quantify the intracellular concentration of D-2-hydroxyglutarate (2-HG) in cells treated with this compound.
Materials:
-
AML cell line with mIDH2 R140Q mutation (e.g., TF-1 mIDH2 R140Q)
-
Cell culture medium and supplements
-
This compound
-
D-2-Hydroxyglutarate Assay Kit (Colorimetric or Fluorimetric)[7][8]
-
Phosphate-buffered saline (PBS)
-
80% Methanol (B129727) (pre-cooled to -80°C)
-
Microcentrifuge tubes
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 10 nM, 25 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 48-72 hours).
-
Metabolite Extraction:
-
Sample Preparation:
-
Transfer the supernatant to a new tube and dry the samples (e.g., using a speed vacuum).
-
-
2-HG Quantification:
-
Data Analysis:
-
Generate a standard curve using the provided 2-HG standard.
-
Calculate the concentration of 2-HG in each sample and normalize to the cell number or protein concentration.
-
Plot the percentage of 2-HG inhibition against the log of the this compound concentration to determine the IC₅₀.
-
Protocol 2: Myeloid Differentiation Assay by Flow Cytometry
Objective: To assess the induction of myeloid differentiation in AML cells following treatment with this compound.
Materials:
-
AML cell line with mIDH2 R140Q mutation (e.g., TF-1 mIDH2 R140Q)
-
Cell culture medium and supplements
-
This compound
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., anti-human CD11b, anti-human CD14)[6]
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound (and a vehicle control) as determined from the 2-HG assay.
-
Incubation: Incubate the cells for an extended period to allow for differentiation (e.g., 4-7 days). Change the medium and re-add this compound every 2-3 days.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in flow cytometry buffer.
-
Add the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) and incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies and resuspend them in flow cytometry buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Determine the percentage of cells positive for the differentiation markers (e.g., CD11b+, CD14+).
-
Compare the percentage of differentiated cells in the this compound-treated samples to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting mutant IDH2 and promoting AML cell differentiation.
Caption: Experimental workflow for determining the in vitro IC₅₀ of this compound on 2-HG production.
Caption: Experimental workflow for assessing this compound-induced myeloid differentiation by flow cytometry.
References
- 1. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting IDH1 and IDH2 Mutations in Acute Myeloid Leukemia: Emerging Options and Pending Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SH1573 & 2-HG Production Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering issues with SH1573 not inhibiting 2-hydroxyglutarate (2-HG) production in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, selective small-molecule inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2).[1][2] In specific cancers like acute myeloid leukemia (AML), mutations in the IDH2 enzyme (e.g., R140Q, R172K) confer a new, abnormal function (neomorphic activity). This new function enables the enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3][4][5] The accumulation of 2-HG disrupts normal epigenetic regulation and blocks cell differentiation.[5][6][7] this compound is designed to specifically inhibit this neomorphic activity of mIDH2, thereby blocking the production of 2-HG.[1][2][3]
Caption: Mechanism of this compound action on the mutant IDH2 pathway.
Q2: What are the known potencies of this compound against different IDH enzymes?
This compound exhibits strong and selective inhibitory effects on mIDH2 variants, particularly the R140Q mutation, with significantly less activity against the wild-type (WT) enzyme.[3] This selectivity is critical for a targeted therapeutic effect.
| Target Enzyme | IC₅₀ (Half-Maximal Inhibitory Concentration) | Selectivity vs. WT IDH2 |
| Mutant IDH2 R140Q | 4.78 nmol/L | ~41x |
| Mutant IDH2 R172K | 14.05 nmol/L | ~14x |
| Wild-Type (WT) IDH2 | 196.2 nmol/L | 1x |
| Mutant IDH1 R132H | No inhibition observed at 100 µmol/L | N/A |
| Wild-Type (WT) IDH1 | No inhibition observed at 100 µmol/L | N/A |
| (Data summarized from Wang et al., Acta Pharmaceutica Sinica B, 2021)[3] |
Troubleshooting Guide: Why is this compound Not Inhibiting 2-HG Production?
If you are not observing the expected decrease in 2-HG levels after treatment with this compound, several factors related to the compound, experimental setup, or biological system could be responsible. Follow this guide to troubleshoot the issue.
Caption: A stepwise workflow for troubleshooting experimental failures.
Step 1: Issues with the Inhibitor (this compound)
| Potential Problem | Recommended Solution |
| Incorrect Concentration | Verify all calculations for serial dilutions. Prepare a fresh stock solution from a new weight measurement. Confirm the final concentration in your assay is appropriate based on the known IC₅₀ values (see table above). |
| Compound Degradation | This compound should be stored under the recommended conditions (check Certificate of Analysis).[1] Avoid repeated freeze-thaw cycles. Prepare fresh aliquots from a new vial if degradation is suspected. |
| Poor Solubility | Ensure the solvent (e.g., DMSO) is fully dissolving the compound. Check the final concentration of the solvent in your assay medium to ensure it is not causing precipitation or cellular toxicity (typically <0.5%). |
Step 2: Issues with the Experimental Assay (Biochemical or Cellular)
A common reason for assay failure is a flaw in the experimental design or execution.
Caption: A logic diagram to diagnose the source of the problem.
For Biochemical (Enzyme-Based) Assays:
| Potential Problem | Recommended Solution |
| Inactive Enzyme | Use a fresh aliquot of the recombinant mIDH2 enzyme. Verify its activity with a positive control (e.g., without any inhibitor) to ensure a robust signal window. |
| Sub-optimal Assay Conditions | Confirm that the pH, temperature, and buffer components are optimal for mIDH2 activity. Ensure the concentrations of α-KG and the cofactor NADPH are not limiting and are appropriate for the assay kinetics.[8] |
| Incorrect Incubation Time | The pre-incubation time of the enzyme with this compound and the reaction time after adding substrates may need optimization. Refer to the detailed protocol below or established literature. |
For Cell-Based Assays:
| Potential Problem | Recommended Solution |
| Incorrect Cell Line | Crucially, confirm that your cell line expresses a relevant IDH2 mutation (e.g., R140Q).[3] this compound is highly selective and will not inhibit 2-HG production in cells with wild-type IDH2 or IDH1 mutations.[3] Sequence the IDH2 gene in your cell line to verify the mutation status. |
| Low mIDH2 Expression | Even with the correct mutation, the level of mIDH2 expression might be too low to produce a detectable change in 2-HG. Confirm protein expression via Western blot. |
| Cell Permeability Issues | While this compound is orally active, specific cell lines may have efflux pumps (e.g., MDR1) that prevent the compound from reaching its intracellular target.[2] Consider using a cell line known to be responsive or test for efflux pump activity. |
| Compound Instability in Media | Small molecules can be metabolized by cells or degrade in culture medium over long incubation periods.[9] Reduce the incubation time or replenish the medium with fresh this compound during the experiment. |
| Insufficient Incubation Time | The reduction in 2-HG levels may not be immediate. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing a significant decrease in 2-HG. |
| Problems with 2-HG Detection | The method for measuring 2-HG (e.g., LC-MS/MS, specific 2-HG assay kits) may be the source of error. Run a standard curve with known 2-HG concentrations to validate the sensitivity and linearity of your detection method. Ensure cell lysis and sample preparation methods are appropriate. |
Experimental Protocol: In Vitro mIDH2 Inhibition Assay
This protocol describes a biochemical assay to measure the inhibition of recombinant mIDH2 R140Q activity by this compound.
1. Materials and Reagents:
-
Recombinant human mIDH2 (R140Q) enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.1% BSA)
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Detection Reagent (e.g., a commercial kit that measures NADPH consumption, often using a diaphorase/resazurin system)
-
DMSO (for dissolving this compound)
-
384-well assay plates (black plates for fluorescence)
2. Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these into Assay Buffer to create the final working concentrations.
-
Assay Plate Setup: Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the mIDH2 enzyme to the desired concentration in cold Assay Buffer. Add 10 µL of the diluted enzyme to each well.
-
Pre-incubation: Mix the plate gently and incubate for 60 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing α-KG and NADPH in Assay Buffer. Add 10 µL of the substrate mix to each well to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection: Stop the reaction (if necessary, per detection kit instructions) and add the detection reagent (e.g., 10 µL of diaphorase/resazurin mix). Incubate for 10-15 minutes at room temperature to allow for color/fluorescence development.
-
Data Acquisition: Measure the signal (e.g., fluorescence at Ex 544 nm / Em 590 nm) using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle (DMSO) control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues of cytotoxicity when working with SH1573 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel, selective inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), specifically targeting variants like R140Q, R172S, and R172K.[1][2][3] Its main function is to block the production of the oncometabolite 2-hydroxyglutarate (2-HG) in cancer cells harboring these mutations.[1][2] This reduction in 2-HG levels helps to reverse the blockage of cell differentiation, particularly in acute myeloid leukemia (AML) cells, promoting their maturation.[1][2][3]
Q2: Is this compound expected to be highly cytotoxic to all cell lines?
According to preclinical studies, this compound is not a classic cytotoxic agent. Its primary anti-leukemic effect is through the induction of cell differentiation rather than direct cell killing.[1] Studies have shown that this compound has moderate antiproliferative effects on both wild-type and mIDH2-mutant cell lines.[1] Furthermore, toxicological data indicate that this compound is genetically safe and does not have significant effects on the respiratory, cardiovascular, or nervous systems.[1][2] Therefore, high cytotoxicity is generally not an expected outcome, especially at concentrations effective for 2-HG inhibition.
Q3: We are observing significant cell death in our experiments with this compound. What could be the cause?
While this compound has demonstrated low intrinsic cytotoxicity, several factors in an in vitro setting can lead to observations of reduced cell viability or cell death:
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration at or below 0.1%.[4]
-
Cell Line Sensitivity: While generally not highly cytotoxic, specific cell lines may exhibit unique sensitivities.
-
Experimental Conditions: Suboptimal cell culture conditions, such as high cell density, nutrient depletion, or contamination, can make cells more susceptible to any compound-induced stress.[5]
-
Compound Precipitation: Poor solubility of the compound in the culture medium can lead to the formation of precipitates, which can be cytotoxic.
Q4: How can we differentiate between cytotoxicity and the intended cytostatic or differentiation-inducing effects of this compound?
This is a critical aspect of interpreting your results. Here's how to distinguish these effects:
-
Cell Viability vs. Cell Number: Use assays that measure membrane integrity (e.g., LDH release or vital dyes like trypan blue) to specifically quantify cell death.[6] Assays that measure metabolic activity (e.g., MTT, WST-1) reflect the number of viable cells, which can decrease due to either cell death or inhibition of proliferation.[7]
-
Cell Cycle Analysis: Perform flow cytometry for cell cycle analysis. A cytostatic effect will be indicated by an accumulation of cells in a specific phase of the cell cycle (e.g., G1 arrest), without a significant increase in the sub-G1 population (indicative of apoptosis).
-
Differentiation Markers: Assess the expression of cell surface markers associated with differentiation for your specific cell model (e.g., CD15 for AML cells).[1] An increase in these markers would suggest that this compound is inducing differentiation as expected.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity observed at expected effective concentrations. | 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 2. Compound Precipitation: this compound may not be fully soluble in the culture medium. 3. Cell Health: Cells may be unhealthy or stressed. | 1. Ensure the final solvent concentration is non-toxic (e.g., ≤0.1% DMSO). Include a vehicle-only control.[4] 2. Visually inspect for precipitate. Test the solubility of this compound in your specific culture medium. Consider using a different solvent or formulation if necessary. 3. Use cells with a low passage number and ensure they are in the logarithmic growth phase before treatment. |
| Inconsistent cytotoxicity results between experiments. | 1. Inconsistent Cell Seeding: Variations in the initial number of cells per well. 2. Variable Compound Potency: Degradation of the this compound stock solution. 3. Edge Effects: Evaporation in the outer wells of the plate. | 1. Use a cell counter for accurate and consistent cell seeding. 2. Prepare fresh dilutions of this compound from a validated stock for each experiment. Store the stock solution according to the manufacturer's instructions. 3. Avoid using the outermost wells of the plate for treatment groups; instead, fill them with sterile PBS or medium to maintain humidity.[4][5] |
| No clear dose-response curve for cytotoxicity. | 1. Assay Interference: this compound might interfere with the assay chemistry (e.g., formazan (B1609692) crystal formation in MTT assays). 2. Incorrect Concentration Range: The tested concentrations may be too low to induce cytotoxicity or too high, causing a plateau effect. | 1. Use an orthogonal cytotoxicity assay to confirm the results (e.g., measure LDH release in parallel with an MTT assay).[4] 2. Test a broader range of concentrations, from nanomolar to high micromolar, in a preliminary experiment. |
| Cell morphology changes, but viability assays show minimal cytotoxicity. | 1. Induction of Differentiation: This is the expected effect of this compound in mIDH2 cells. 2. Cell Cycle Arrest: The compound may be inhibiting proliferation without killing the cells. | 1. Analyze for markers of differentiation specific to your cell line (e.g., flow cytometry for surface markers, morphological analysis).[1] 2. Perform cell cycle analysis to check for accumulation in a specific phase. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Mutation | Assay | IC50 |
| TF-1 | mIDH2 R140Q | 2-HG Production | 25.3 nmol/L |
| U87-MG | mIDH2 R140Q | 2-HG Production | 0.27 µmol/L |
| U87-MG | mIDH2 R172K | 2-HG Production | 0.053 µmol/L |
| SW1353 | mIDH2 R172S | 2-HG Production | 4.51 µmol/L |
| TF-1 | Wild-type | Proliferation | Moderate Inhibition |
| TF-1 | mIDH2 R140Q | Proliferation | Moderate Inhibition |
| Data extracted from a preclinical study on this compound.[1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Assessment of Cell Differentiation by Flow Cytometry
This protocol allows for the quantification of cell surface markers indicative of differentiation.
Materials:
-
Treated and control cells
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against differentiation markers (e.g., anti-CD15) and isotype controls
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound for the desired duration.
-
Cell Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in flow cytometry staining buffer.
-
Add the appropriate concentration of the fluorochrome-conjugated antibody to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Include an unstained control and an isotype control.
-
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of cells positive for the differentiation marker in the treated versus control groups.
Visualizations
References
- 1. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SH1573 Cell Differentiation Assays
Welcome to the technical support center for SH1573-mediated cell differentiation assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in cell differentiation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell differentiation?
A1: this compound is a novel, potent, and selective small molecule inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), specifically targeting the R140Q mutation.[1] In cancer cells harboring this mutation, the enzyme produces an oncometabolite called 2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, including histone and DNA demethylases, leading to a block in hematopoietic cell differentiation.[3][4][5] this compound works by inhibiting the production of 2-HG, thereby restoring the activity of these dioxygenases, reversing the epigenetic block, and allowing leukemic blasts to differentiate into more mature myeloid cells.[1][2]
Q2: What are the expected morphological and phenotypic changes in AML cells after successful this compound treatment?
A2: Successful induction of differentiation in acute myeloid leukemia (AML) cells by this compound is expected to result in observable changes in both cell morphology and surface marker expression. Morphologically, a decrease in the nuclear-to-cytoplasmic ratio, chromatin condensation, and the appearance of cytoplasmic granules are indicative of maturation. Phenotypically, a hallmark of myeloid differentiation is the upregulation of cell surface markers such as CD11b, CD14, and CD15, which can be quantified using flow cytometry.[6] Concurrently, a decrease in the expression of immature progenitor markers like CD34 and CD117 is anticipated.
Q3: How long does it take to observe differentiation in vitro?
A3: The timeline for observing differentiation can vary depending on the cell line and experimental conditions. In preclinical studies with similar mIDH2 inhibitors like enasidenib, changes in differentiation markers can be detected within a few days of treatment. For instance, in TF-1 erythroleukemia cells, differentiation has been observed after 7 days, while in primary AML cells, an 8-day treatment has been shown to increase myeloid differentiation markers.[6] It is recommended to perform a time-course experiment (e.g., 2, 4, 6, and 8 days) to determine the optimal treatment duration for your specific model system.[6]
Q4: Is this compound effective against all types of AML?
A4: this compound is a targeted therapy specifically designed for cancers harboring the IDH2 R140Q mutation.[1][7] Its efficacy is primarily observed in this molecular subtype of AML. It is not expected to be effective in AML with wild-type IDH2 or mutations in IDH1. It is crucial to confirm the IDH2 mutation status of your cell line or patient samples before initiating experiments with this compound.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in cell differentiation assays can be frustrating. This guide provides a structured approach to troubleshooting common issues you may encounter when using this compound.
Issue 1: Little to No Induction of Differentiation Markers (e.g., CD11b, CD14)
| Possible Cause | Recommended Solution |
| Incorrect Cell Line or Passage Number | Verify the IDH2 mutation status of your cell line using sequencing. Cell line misidentification is a common issue in research.[8][9][10][11][12] High passage numbers can lead to genetic drift and altered cellular responses. Use low-passage, authenticated cells for your experiments. |
| Suboptimal this compound Concentration or Activity | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Prepare fresh stock solutions of this compound regularly and store them appropriately to ensure compound integrity. |
| Insufficient Treatment Duration | As mentioned in the FAQs, differentiation is a time-dependent process. Conduct a time-course experiment to identify the optimal incubation period for observing a robust differentiation phenotype.[6] |
| Mycoplasma Contamination | Mycoplasma contamination can significantly alter cellular physiology and experimental outcomes. Routinely test your cell cultures for mycoplasma using a reliable method such as PCR or a fluorescent dye-based assay. |
| Inaccurate Flow Cytometry Gating or Antibody Staining | Optimize your flow cytometry panel and gating strategy. Use appropriate controls, including unstained cells, isotype controls, and fluorescence minus one (FMO) controls, to ensure accurate identification of positive populations. Titrate your antibodies to determine the optimal staining concentration. |
Issue 2: High Variability in Differentiation Marker Expression Between Experiments
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Standardize all cell culture parameters, including media composition, serum lot, cell density at seeding, and passaging schedule.[6] Variations in these factors can lead to significant differences in cellular responses. |
| Variable this compound Activity | To minimize variability, prepare a large batch of this compound stock solution to be used across multiple experiments.[6] This avoids potential errors from weighing and dissolving small amounts of the compound for each experiment. |
| Inconsistent Staining for Flow Cytometry | Use a consistent staining protocol, including antibody concentrations, incubation times, and temperatures.[6] Always include a full set of controls in every experiment to monitor for technical variability. |
| Instrument Variability | Calibrate the flow cytometer before each use with standardized beads to ensure consistent performance and fluorescence measurements.[6] |
Issue 3: Unexpected Cell Death or Reduced Viability
| Possible Cause | Recommended Solution |
| This compound Toxicity at High Concentrations | While this compound is a targeted inhibitor, high concentrations may have off-target effects leading to cytotoxicity. Determine the optimal, non-toxic concentration range through a dose-response and viability assay (e.g., trypan blue exclusion or a commercial viability kit). |
| Differentiation-Associated Cell Death | In some cases, terminal differentiation can be followed by apoptosis. Assess for markers of apoptosis (e.g., Annexin V staining) in conjunction with your differentiation markers to understand the full cellular response. |
| Nutrient Depletion in Culture | As cells differentiate, their metabolic needs may change. Ensure that the culture medium is refreshed regularly, especially during longer-term differentiation assays, to prevent nutrient depletion and waste product accumulation. |
Experimental Protocols
Protocol 1: In Vitro Differentiation Assay of AML Cells with this compound
This protocol outlines a general procedure for inducing differentiation in IDH2-mutant AML cells using this compound.
Materials:
-
IDH2-mutant AML cell line (e.g., TF-1 with R140Q mutation)
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Flow cytometer
-
Fluorochrome-conjugated antibodies for myeloid differentiation markers (e.g., anti-CD11b, anti-CD14) and viability dye.
Procedure:
-
Cell Seeding: Seed the IDH2-mutant AML cells in a 6-well plate at a density that will allow for several days of growth without becoming over-confluent.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired final concentrations of this compound or vehicle control to the respective wells. The final DMSO concentration should typically not exceed 0.1%.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 4-8 days), refreshing the medium with freshly prepared this compound or vehicle as needed.
-
Cell Harvesting: After the incubation period, harvest the cells from each well.
-
Flow Cytometry Staining:
-
Wash the cells with FACS buffer (e.g., PBS + 2% FBS).
-
Stain the cells with the viability dye according to the manufacturer's instructions.
-
Incubate the cells with the fluorochrome-conjugated antibodies against myeloid differentiation markers.
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition and Analysis: Acquire the samples on a flow cytometer. Analyze the data to quantify the percentage of cells expressing the differentiation markers in the viable cell population.
Protocol 2: Mycoplasma Testing using PCR
This protocol provides a general outline for detecting mycoplasma contamination in cell cultures via PCR.
Materials:
-
Cell culture supernatant
-
PCR tubes
-
Mycoplasma-specific primers
-
Taq polymerase and dNTPs
-
Positive control (mycoplasma DNA)
-
Negative control (nuclease-free water)
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Sample Preparation: Collect 100 µL to 1 mL of cell culture supernatant from a culture that is near confluency and has not had a recent media change.
-
Heat Inactivation: Heat the supernatant at 95°C for 5-10 minutes to lyse any mycoplasma and release their DNA.
-
PCR Setup: Prepare a PCR master mix containing the mycoplasma-specific primers, Taq polymerase, and dNTPs.
-
Add Template: Add a small volume (e.g., 5 µL) of the heat-inactivated supernatant to a PCR tube containing the master mix. Include positive and negative controls in separate tubes.
-
PCR Amplification: Perform PCR using a thermocycler with an appropriate amplification program.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to visualize the amplified DNA. The presence of a band of the correct size in the sample lane indicates mycoplasma contamination.
Visualizations
Signaling Pathway of mIDH2 and this compound Action
Caption: Mechanism of this compound-induced myeloid differentiation.
Experimental Workflow for Troubleshooting Inconsistent Differentiation
Caption: Stepwise troubleshooting for inconsistent differentiation assays.
References
- 1. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies [research.unipd.it]
- 3. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α-Ketoglutarate dehydrogenase is a therapeutic vulnerability in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The repercussions of using misidentified cell lines | Culture Collections [culturecollections.org.uk]
- 9. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 10. cellbank.nibn.go.jp [cellbank.nibn.go.jp]
- 11. biocompare.com [biocompare.com]
- 12. On Biology Mix-up mayhem: cell line contamination in biological research [blogs.biomedcentral.com]
Potential off-target effects of SH1573 in kinase assays
Welcome to the technical support center for SH1573. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments with this compound, with a focus on its selectivity and potential off-target effects.
FAQs & Troubleshooting Guide
This section addresses potential questions and troubleshooting advice regarding the use of this compound, particularly concerning its specificity in kinase assays.
Q1: We are observing unexpected inhibition in our kinase assay with this compound. Is this a known off-target effect?
A1: this compound is a novel, potent, and highly selective inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), particularly the R140Q mutation, and is not designed as a kinase inhibitor.[1][2][3] Its primary mechanism of action is to reduce the production of the oncometabolite 2-hydroxyglutarate (2-HG) in cells with mIDH2.[1][2][3]
Available preclinical data indicates a high degree of selectivity for this compound. In one study, at a concentration of 10 μmol/L, this compound showed no significant inhibitory activity against a panel of 23 different enzymes.[2] However, for a comprehensive assessment of potential off-target kinase activity, a broad kinase screen (kinome scan) would be necessary. To date, extensive public data from such a screen on this compound is not available.
If you are observing unexpected activity in a kinase assay, consider the following troubleshooting steps:
-
Compound Integrity: Ensure the purity and integrity of your this compound sample. Improper storage or handling could lead to degradation or contamination.
-
Assay Interference: Some compounds can interfere with certain assay formats (e.g., fluorescence or luminescence-based readouts), leading to false-positive results.[4] Consider using an orthogonal assay method to confirm the inhibitory effect.
-
Experimental Controls: Ensure that your experiment includes all necessary controls, such as a vehicle-only control (e.g., DMSO) and a positive control inhibitor for the kinase .
Q2: What is the known primary target and mechanism of action of this compound?
A2: The primary target of this compound is mutant isocitrate dehydrogenase 2 (mIDH2).[1][2][3] In certain cancers, such as acute myeloid leukemia (AML), mutations in IDH2 lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG).[1][5] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations (DNA and histone hypermethylation) and a block in cellular differentiation.[5][6] this compound selectively binds to and inhibits mIDH2, thereby reducing 2-HG levels and promoting the differentiation of cancer cells.[1][2][3]
Q3: How can I determine if the inhibition I'm seeing is a true off-target effect or an artifact?
A3: Distinguishing between a genuine off-target effect and an experimental artifact is crucial. The following workflow can help you systematically investigate your findings.
Experimental Protocols
General Protocol for an In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Materials:
-
Purified kinase of interest
-
Kinase substrate
-
This compound (or test compound)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque multi-well plates (96- or 384-well)
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Kinase Reaction Setup:
-
In a white multi-well plate, add the kinase, substrate, and kinase buffer.
-
Add the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Include control wells: "no kinase" (for maximum ATP signal) and "no ATP" (for background).
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final volume is typically 10-25 µL.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) and for the optimized time for the kinase reaction. This should be within the linear range of the reaction.
-
Detection:
-
Allow the plate and the kinase detection reagent to equilibrate to room temperature.
-
Add the kinase detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation.
-
Mix the plate on a shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: The kinase activity is inversely proportional to the luminescent signal (higher kinase activity leads to lower ATP and a lower signal). Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in cells with mutant IDH2.
Experimental Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Troubleshooting Logic
Caption: Troubleshooting workflow for unexpected kinase assay results.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: SH1573 Dose-Response Assays
This technical support center is designed for researchers, scientists, and drug development professionals working with SH1573. It provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in dose-response curves and other common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Q1: We are observing significant variability in our this compound IC50 values between experiments. What are the potential causes?
Inconsistent IC50 values for this compound can stem from several factors, ranging from cell handling to reagent stability. High variability between experiments is a common issue in cell-based assays.[1] Key areas to investigate include:
-
Cell Line Integrity:
-
Passage Number: Using cells with a high passage number can lead to phenotypic drift, altering their response to this compound.[2] It is crucial to use cells within a consistent and defined passage number range for all experiments.
-
Cell Line Authentication: Misidentified or cross-contaminated cell lines will produce unreliable data. Regular cell line authentication using methods like Short Tandem Repeat (STR) profiling is recommended.[3][4]
-
Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular metabolism and drug sensitivity.[1] Regularly test your cell cultures for mycoplasma contamination.
-
-
Experimental Conditions:
-
Cell Seeding Density: The density at which cells are plated can impact their growth rate and drug responsiveness.[5][6][7][8] Ensure a consistent and optimized cell seeding density for each experiment.
-
Reagent Consistency: Variations in media, serum, or other reagent lots can introduce variability. It is advisable to test new lots before use in critical experiments and, when possible, use a single large batch for a series of experiments.[9]
-
Compound Handling: Ensure accurate preparation of this compound stock solutions and serial dilutions. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Q2: Our dose-response curve for this compound is flat or shows a very weak response, even at high concentrations. What could be the problem?
A flat or weak dose-response curve suggests a lack of cellular response to this compound. Here are some troubleshooting steps:
-
Confirm Target Presence: this compound is a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), particularly the R140Q mutation.[10] Verify that your cell line expresses the target mutant IDH2 enzyme. The absence of the mutation will result in a lack of response.
-
Compound Activity:
-
Solubility: Ensure that this compound is fully dissolved in your assay medium. Precipitation of the compound at higher concentrations can lead to a plateau in the dose-response curve.
-
Stability: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid degradation.[11]
-
-
Assay Endpoint and Timing:
-
Mechanism of Action: this compound primarily acts by inhibiting the production of 2-hydroxyglutarate (2-HG) and inducing cell differentiation, which may not lead to immediate cytotoxicity.[10][12] Assays that measure cell viability (e.g., MTS or MTT) may require longer incubation times to observe an effect.
-
Endpoint Selection: Consider using a more direct measure of this compound activity, such as quantifying the reduction in 2-HG levels or assessing cell differentiation markers, in addition to viability assays.
-
Q3: We are seeing a high degree of variability between replicate wells within the same experiment (intra-assay variability). What can we do to improve this?
High intra-assay variability can obscure the true dose-response relationship.[1] The following are common causes and solutions:
-
Pipetting and Dispensing:
-
Technique: Inaccurate or inconsistent pipetting is a major source of variability.[9] Ensure all users are trained in proper pipetting techniques.
-
Cell Suspension Homogeneity: Ensure a uniform single-cell suspension before and during plating to avoid clumps and uneven cell distribution.
-
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile media or PBS to create a humidity barrier.
-
Reagent Mixing: Ensure thorough but gentle mixing of reagents in each well after addition.
Q4: The maximal effect (Emax) of our this compound dose-response curve is less than 100%, even at saturating concentrations. Is this expected?
A maximal effect of less than 100% can be due to several factors:
-
Partial Efficacy: this compound's primary mechanism is not direct cytotoxicity but rather the induction of differentiation.[10] Therefore, it may not result in 100% cell death, especially within the timeframe of a typical viability assay.
-
Off-Target Effects: At very high concentrations, off-target effects could potentially counteract the primary inhibitory effect, leading to a plateau at a sub-maximal level.[13][14][15]
-
Assay Artifacts: The chosen assay may have limitations in its dynamic range, or the compound might interfere with the assay chemistry at high concentrations.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Assay Type | Target/Cell Line | Mutation | Reported IC50 (nmol/L) | Reference |
| Enzyme Activity Assay | mIDH2 R140Q | R140Q | 4.78 | [12] |
| Enzyme Activity Assay | mIDH2 R172K | R172K | 14.05 | [12] |
| Enzyme Activity Assay | Wild-type IDH2 | Wild-type | 196.2 | [12] |
| 2-HG Production Assay | TF-1 cells | mIDH2 R140Q | 25.3 | [12] |
Experimental Protocols
1. Protocol for 2-Hydroxyglutarate (2-HG) Quantification using LC-MS
This protocol is adapted from established methods for the quantification of 2-HG enantiomers.[16]
-
Sample Preparation:
-
Culture cells to the desired density and treat with various concentrations of this compound for the desired duration.
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells and extract metabolites using an 80% methanol (B129727) solution.
-
Centrifuge the samples to pellet insoluble material.
-
Collect the supernatant containing the metabolites.
-
-
Derivatization (if necessary for chiral separation):
-
Dry the metabolite extract under a stream of nitrogen or using a roto-evaporator.
-
Reconstitute the dried extract in a derivatization reagent solution (e.g., diacetyl-L-tartaric anhydride (B1165640) - DATAN) to resolve D-2-HG and L-2-HG.[17][18]
-
Incubate the samples to allow the derivatization reaction to complete.
-
-
LC-MS Analysis:
-
Inject the prepared samples into a liquid chromatography-mass spectrometry (LC-MS) system.
-
Separate the metabolites using a suitable chromatography column (e.g., ZIC-HILIC).[16]
-
Detect and quantify the 2-HG levels using the mass spectrometer in selected reaction monitoring (SRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for 2-HG and an internal standard.
-
Generate a standard curve using known concentrations of 2-HG.
-
Calculate the concentration of 2-HG in the samples based on the standard curve and normalize to cell number or protein concentration.
-
2. Protocol for Cell Differentiation Assessment by Flow Cytometry
This protocol outlines the general steps for assessing myeloid differentiation markers in AML cell lines treated with this compound.
-
Cell Treatment:
-
Seed AML cells (e.g., TF-1 with mIDH2 R140Q) at an appropriate density.
-
Treat the cells with a range of this compound concentrations and a vehicle control for a specified period (e.g., 4-7 days).
-
-
Antibody Staining:
-
Harvest the cells and wash them with a suitable buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with fluorescently conjugated antibodies against cell surface markers of myeloid differentiation (e.g., CD11b, CD14, CD15) and immaturity (e.g., CD34, CD117).
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the live cell population based on forward and side scatter properties.
-
Analyze the expression of the differentiation markers on the gated cell population.
-
-
Data Interpretation:
-
Quantify the percentage of cells expressing mature myeloid markers in the this compound-treated samples compared to the vehicle control.
-
An increase in the expression of mature markers and a decrease in immaturity markers indicates induction of differentiation.
-
3. Protocol for Cell Viability (MTS Assay)
This is a general protocol for assessing cell viability using an MTS-based assay.[19][20][21][22]
-
Cell Plating:
-
Prepare a single-cell suspension of the desired cell line in culture medium.
-
Plate the cells in a 96-well plate at a pre-determined optimal density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the appropriate wells, including vehicle controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTS to formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: this compound inhibits mutant IDH2, reducing 2-HG and reversing differentiation block in AML.
Caption: A stepwise workflow for troubleshooting variability in this compound dose-response assays.
Caption: Key factors contributing to variability in this compound dose-response experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Short tandem repeat profiling via next-generation sequencing for cell line authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chlorambucil: stability of solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. bitesizebio.com [bitesizebio.com]
Best practices for long-term SH1573 treatment in cell culture
Technical Support Center: SH1573 Treatment in Cell Culture
This guide provides best practices, troubleshooting advice, and detailed protocols for researchers using the novel kinase inhibitor this compound for long-term cell culture experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Serine Kinase 1 (SK1), a critical downstream effector in the Growth and Proliferation Pathway (GPP). By blocking the kinase activity of SK1, this compound prevents the phosphorylation of its downstream targets, leading to cell cycle arrest and apoptosis in cell lines with a hyperactive GPP pathway.
Q2: How should I prepare, store, and handle this compound?
A2: Proper handling is crucial for maintaining the inhibitor's activity.[1]
-
Dissolving: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[1] Ensure the compound is fully dissolved before use.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the stock in pre-warmed cell culture medium.
-
Handling: this compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: What is a good starting concentration for my experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cells.[2] A common starting point is to test a wide range of concentrations (e.g., 1 nM to 10 µM) in a cell viability assay.[2][3]
Q4: How can I confirm that this compound is inhibiting the SK1 target in my cells?
A4: The most direct method to verify on-target activity is to measure the phosphorylation status of SK1's direct downstream substrate, Proliferation-Associated Protein 1 (PAP1).[4]
-
Method: Perform a Western blot analysis on lysates from cells treated with this compound.[5]
-
Primary Antibodies: Use a primary antibody specific to the phosphorylated form of PAP1 (p-PAP1) and another for total PAP1 as a control.
-
Expected Result: A significant, dose-dependent decrease in the p-PAP1 signal relative to the total PAP1 signal indicates successful target inhibition.[4]
Section 2: Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for long-term experiments with this compound.
Caption: The GPP signaling cascade and the inhibitory action of this compound.
Caption: General workflow for long-term this compound treatment and resistance studies.
Section 3: Troubleshooting Guide
Problem 1: High levels of cytotoxicity are observed, even at concentrations below the IC50.
-
Possible Cause 1: Solvent Toxicity. High concentrations of DMSO can be toxic to cells.
-
Possible Cause 2: Cell Line Sensitivity. Some cell lines are inherently more sensitive to perturbations of the GPP pathway.
-
Solution: Lower the starting concentration range in your dose-response experiments and reduce the initial treatment duration (e.g., from 72h to 48h or 24h).[2]
-
-
Possible Cause 3: Sub-optimal Cell Health. Cells that are unhealthy, too confluent, or have a high passage number may be more susceptible to drug-induced stress.
-
Solution: Use cells at a low passage number, ensure they are in the logarithmic growth phase at the time of treatment, and maintain a consistent seeding density across experiments.[7]
-
Problem 2: The inhibitory effect of this compound diminishes over several weeks of continuous treatment.
-
Possible Cause: Development of Drug Resistance. Continuous exposure to an inhibitor can select for a subpopulation of cells that have acquired resistance mechanisms.[8]
-
Solution: Characterize the Resistance.
-
Confirm IC50 Shift: Perform a new dose-response assay on the suspected resistant cells and compare the IC50 value to the parental (sensitive) cell line. A significant increase (e.g., 3 to 10-fold or higher) confirms resistance.[9]
-
Investigate Mechanism: Use Western blotting to check for reactivation of the GPP pathway (e.g., restored p-PAP1 levels despite this compound treatment).[8] Consider sequencing the SK1 gene in resistant cells to check for mutations in the drug-binding pocket.
-
-
Table 1: Comparing Parental vs. Resistant Cell Line Characteristics
| Parameter | Parental Cell Line | This compound-Resistant Subclone | Expected Change |
|---|---|---|---|
| This compound IC50 | 50 nM | 500 nM | >10-fold Increase |
| Proliferation Rate | High (in absence of drug) | High (in presence of drug) | Maintained Growth Under Pressure |
| p-PAP1/Total PAP1 Ratio | Low (with 50 nM this compound) | High (with 50 nM this compound) | Pathway Reactivation |
| SK1 Gene Sequence | Wild-Type | Potential Point Mutation | Target Alteration |
Problem 3: Inconsistent or no observable effect of this compound.
-
Possible Cause 1: Degraded Compound. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of this compound.
-
Solution: Use fresh aliquots of the inhibitor for each experiment. If degradation is suspected, purchase a new batch of the compound.
-
-
Possible Cause 2: Low Target Expression. The cell line being used may not express sufficient levels of SK1 or rely on the GPP pathway for survival.
-
Solution: Before starting, confirm SK1 protein expression in your cell line via Western blot. Test the inhibitor on a validated positive control cell line known to be sensitive to GPP pathway inhibition.
-
-
Possible Cause 3: Experimental Variability. Inconsistencies in cell seeding, pipetting, or assay timing can lead to variable results.[7]
Caption: A decision tree for troubleshooting common this compound issues.
Section 4: Key Experimental Protocols
Protocol 1: Determining this compound IC50 via MTT Assay
This protocol is adapted from standard cell viability assay procedures.[6][10]
Materials:
-
Target cells in logarithmic growth phase
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[11]
-
Drug Dilution: Prepare a serial dilution of this compound in complete medium. A common scheme is a 10-point, 3-fold dilution series starting from 10 µM. Also prepare a vehicle control (medium with the highest DMSO concentration) and a no-treatment control.
-
Treatment: Carefully remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for the desired duration (e.g., 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[10]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log-transformed drug concentration and use non-linear regression to determine the IC50 value.[12]
Table 2: Example IC50 Values for this compound
| Cell Line | Tissue of Origin | This compound IC50 (72h) |
|---|---|---|
| HCT116 | Colon Cancer | 45 nM |
| A549 | Lung Cancer | 120 nM |
| MCF-7 | Breast Cancer | 88 nM |
| PANC-1 | Pancreatic Cancer | 250 nM |
Protocol 2: Verifying Target Inhibition by Western Blot
This protocol is based on standard Western blotting procedures for analyzing protein phosphorylation.[5]
Materials:
-
Cell culture dishes (6-well or 10 cm)
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-PAP1, mouse anti-total PAP1, rabbit anti-GAPDH)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) and a vehicle control for a short period (e.g., 2-4 hours).
-
Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.[5] Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[5]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[5]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5] Wash again, then apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the p-PAP1 signal to the total PAP1 signal to determine the degree of target inhibition. Use GAPDH as a loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. clyte.tech [clyte.tech]
Technical Support Center: SH1573 Drug-Drug Interaction Profile
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and understanding potential drug-drug interactions (DDIs) with SH1573, a novel inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the mutant IDH2 R140Q protein.[1][2] In cancer cells with this mutation, such as certain types of acute myeloid leukemia (AML), the mutated enzyme produces high levels of an oncometabolite called 2-hydroxyglutarate (2-HG).[1][3] this compound works by blocking the activity of the mutated IDH2 enzyme, thereby reducing the production of 2-HG.[1][2] This can help to restore normal cellular differentiation and slow the progression of the cancer.[1][3]
Q2: What is the metabolic profile of this compound?
A2: Preclinical studies have shown that this compound has good metabolic stability.[1] In rats, the primary metabolic pathways are mono-oxidation and glucuronic acid binding.[4] In monkeys, the main metabolic transformations are oxidation and acetylation.[4] The majority of this compound and its metabolites are excreted in the feces.[4]
Q3: Has this compound been studied for its potential to cause drug-drug interactions?
A3: Yes, preclinical studies have been conducted to evaluate the DDI potential of this compound. These studies have focused on its effects on major cytochrome P450 (CYP) enzymes and drug transporters.[4]
Q4: Does this compound inhibit or induce cytochrome P450 (CYP) enzymes?
A4:
-
Inhibition: this compound has shown a moderate inhibitory effect on CYP2C8, CYP2C9, and CYP2C19.[4] It did not show an inhibitory effect on CYP1A2, CYP2B6, CYP2D6, and CYP3A4.[4]
-
Induction: this compound did not show any induction effect on the enzyme activities of CYP1A2, CYP2B6, and CYP3A4 in human primary liver cells.[4]
Q5: Does this compound interact with any common drug transporters?
A5: this compound has shown a concentration-dependent inhibitory effect on the Breast Cancer Resistance Protein (BCRP) and Organic Anion Transporting Polypeptides (OATPs).[4] It did not show significant inhibitory effects on P-glycoprotein (P-gp/MDR1), Organic Anion Transporters (OATs), and Organic Cation Transporter 2 (OCT2).[4] Importantly, studies indicate that this compound is not a substrate for BCRP, MDR1, OATPs, OATs, or OCT2.[4]
Troubleshooting Guide
Problem: I am designing a co-administration study with this compound and another compound. What potential interactions should I be most concerned about?
Solution:
-
CYP-mediated interactions:
-
Prioritize investigating compounds that are sensitive substrates of CYP2C8, CYP2C9, and CYP2C19, as this compound may increase their plasma concentrations.
-
While this compound does not appear to inhibit or induce CYP3A4, this is a major metabolic pathway for many drugs, and co-administration with strong inhibitors or inducers of CYP3A4 should still be approached with caution, as is standard practice in DDI studies.[5]
-
-
Transporter-mediated interactions:
-
Be cautious when co-administering this compound with substrates of BCRP and OATPs, as this compound may inhibit their transport and increase systemic exposure.
-
Problem: My in vitro experiment shows unexpected toxicity when this compound is combined with another drug. How can I investigate the cause?
Solution:
-
Review the metabolic pathways: Determine if the co-administered drug is a substrate of CYP2C8, CYP2C9, or CYP2C19. Increased exposure due to inhibition by this compound could lead to toxicity.
-
Assess transporter interactions: Check if the other drug is a known substrate of BCRP or OATPs. Inhibition of these transporters by this compound could lead to intracellular accumulation and toxicity.
-
Consider synergistic effects: The combination of this compound with other anticancer agents could lead to synergistic or antagonistic effects that are independent of metabolic interactions.[6] For example, the combination of another IDH2 inhibitor, enasidenib (B560146) (AG-221), with other AML treatments has shown synergistic effects.[6]
Data and Protocols
Quantitative Data Summary
Table 1: Inhibitory Effect of this compound on Cytochrome P450 (CYP) Enzymes
| CYP Isoform | IC50 (μM) | Level of Inhibition |
| CYP2C8 | Data not specified, described as moderate | Moderate |
| CYP2C9 | Data not specified, described as moderate | Moderate |
| CYP2C19 | Data not specified, described as moderate | Moderate |
| CYP1A2 | No inhibitory effect observed | None |
| CYP2B6 | No inhibitory effect observed | None |
| CYP2D6 | No inhibitory effect observed | None |
| CYP3A4 | No inhibitory effect observed | None |
Data from preclinical in vitro studies in human liver microsomes.[4]
Experimental Protocols
Protocol 1: In Vitro CYP Inhibition Assay
This protocol outlines a general method for assessing the inhibitory potential of a test compound, such as this compound, on major CYP isoforms in human liver microsomes.
-
Materials:
-
Human liver microsomes (pooled)
-
Test compound (this compound)
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a series of dilutions of the test compound (this compound) and positive control inhibitors.
-
Pre-incubate the human liver microsomes, the test compound or positive control, and the incubation buffer at 37°C.
-
Initiate the reaction by adding the CYP isoform-specific probe substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in mIDH2-mutated cancer cells.
References
- 1. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-drug interactions of newly approved small molecule inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Degradation of Novel mIDH2 Inhibitors During Storage
Disclaimer: This document provides a generalized guide for mitigating degradation of novel small molecule mutant IDH2 (mIDH2) inhibitors, exemplified by compounds similar to SH1573. As of the last update, specific public data on the degradation pathways and storage stability of this compound is limited. The following recommendations, protocols, and data are based on general principles of pharmaceutical science and best practices for small molecule drug development. Researchers should always refer to the specific Certificate of Analysis and any available manufacturer's guidelines for the compound they are using.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of degradation for a small molecule mIDH2 inhibitor solution?
A1: Signs of degradation in a solution can include a change in color, the formation of precipitates, or a decrease in potency observed in your experiments. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to detect and quantify degradation products.[1]
Q2: What are the primary factors that can cause degradation of a small molecule inhibitor during storage?
A2: The primary factors contributing to the degradation of small molecule inhibitors include exposure to inappropriate temperatures, light, oxygen (oxidation), and humidity. The pH of a solution is also a critical factor, as hydrolysis can occur under acidic or basic conditions.[2][3]
Q3: How should I store my stock solution of a novel mIDH2 inhibitor?
A3: For short-term storage, it is generally recommended to keep stock solutions at 2-8°C and protected from light. For long-term storage, aliquoting the stock solution into smaller, single-use volumes and storing them at -20°C or -80°C is advisable to minimize freeze-thaw cycles. Always consult the manufacturer's specific recommendations if available.
Q4: Can I repeatedly freeze and thaw my stock solution?
A4: It is highly discouraged to subject stock solutions to multiple freeze-thaw cycles. This can accelerate degradation and impact the effective concentration of the active compound. It is best practice to aliquot stock solutions into volumes suitable for single experiments.
Q5: The Certificate of Analysis for my compound is not available. What are the general storage conditions for a solid form of a novel mIDH2 inhibitor?
A5: In the absence of specific instructions, the solid (powder) form of a novel mIDH2 inhibitor should be stored in a tightly sealed container at a controlled room temperature or refrigerated (2-8°C), protected from light and moisture.
Troubleshooting Guide
Issue 1: I am observing a gradual decrease in the efficacy of the inhibitor in my cell-based assays over time, even with a new dilution from my stock solution.
-
Possible Cause: Your stock solution may be degrading.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your stock solution has been stored at the correct temperature and protected from light.
-
Check for Precipitate: Visually inspect the stock solution for any signs of precipitation. If present, gently warm the solution to see if it redissolves. If it does not, this may indicate degradation or insolubility.
-
Perform Analytical Check: If possible, analyze the concentration and purity of your stock solution using a stability-indicating method like HPLC.[1]
-
Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from the solid compound.
-
Issue 2: My inhibitor solution has changed color.
-
Possible Cause: This is a strong indicator of chemical degradation, potentially due to oxidation or light exposure.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use the discolored solution in your experiments.
-
Review Storage and Handling: Ensure that the stock solution and subsequent dilutions are handled in a way that minimizes exposure to light and air. Consider using amber vials and purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.
-
Prepare Fresh Solution: Make a fresh solution from the solid compound, strictly adhering to proper storage and handling protocols.
-
Issue 3: I see particulate matter in my recently thawed stock solution.
-
Possible Cause: The compound may have precipitated out of solution during the freeze-thaw cycle or it could be a sign of degradation product formation.
-
Troubleshooting Steps:
-
Attempt to Redissolve: Gently warm the solution and vortex to see if the precipitate dissolves.
-
Filter the Solution: If the precipitate does not dissolve, it is best to filter the solution through a 0.22 µm syringe filter before use to remove any insoluble matter. However, be aware that this may reduce the actual concentration of the active compound if the precipitate is the inhibitor itself.
-
Consider a Different Solvent: If precipitation is a recurring issue, you may need to investigate alternative, compatible solvents that offer better solubility at low temperatures.
-
Data Presentation
Table 1: Example Stability Data for a Novel mIDH2 Inhibitor in DMSO (10 mM Stock Solution)
| Storage Condition | Time Point | Purity by HPLC (%) | Appearance |
| 2-8°C, Protected from Light | 0 | 99.8 | Clear, Colorless |
| 1 Month | 99.5 | Clear, Colorless | |
| 3 Months | 98.9 | Clear, Colorless | |
| 6 Months | 97.2 | Clear, Colorless | |
| Room Temp (~25°C), Exposed to Light | 0 | 99.8 | Clear, Colorless |
| 1 Week | 95.1 | Faint Yellow Tint | |
| 1 Month | 88.3 | Yellow, Hazy | |
| -20°C, Protected from Light | 0 | 99.8 | Clear, Colorless |
| 6 Months | 99.7 | Clear, Colorless | |
| 12 Months | 99.5 | Clear, Colorless | |
| -20°C with 5 Freeze-Thaw Cycles | 0 | 99.8 | Clear, Colorless |
| Cycle 5 | 96.5 | Clear, Colorless |
Note: This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general reverse-phase HPLC method for assessing the purity of a novel mIDH2 inhibitor and detecting degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare samples by diluting the stock solution to an appropriate concentration (e.g., 100 µg/mL) in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main peak (the active inhibitor).
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Visualizations
Caption: Hypothetical degradation pathways for a novel mIDH2 inhibitor.
Caption: Troubleshooting workflow for decreased inhibitor efficacy.
References
Validation & Comparative
Preclinical Showdown: A Comparative Guide to SH1573 and Enasidenib (AG-221) for Mutant IDH2-Driven Malignancies
For Immediate Release
This guide provides a detailed preclinical comparison of two selective inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), SH1573 and Enasidenib (B560146) (formerly AG-221). Mutations in IDH2 are a key driver in several cancers, including acute myeloid leukemia (AML), leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG). Both this compound and Enasidenib are designed to inhibit this neomorphic activity, thereby restoring normal cellular differentiation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data to inform further investigation and development.
At a Glance: Key Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound and Enasidenib. It is important to note that these data are compiled from separate studies and do not represent a head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Efficacy
| Parameter | This compound | Enasidenib (AG-221) |
| Enzyme Inhibition (IC50) | ||
| mIDH2 R140Q | 4.78 nM | ~100 nM[1][2][3] |
| mIDH2 R172K | 14.05 nM | ~400 nM[1][2] |
| Wild-type IDH2 | 196.2 nM | > 100 µM |
| Cell-Based 2-HG Inhibition (IC50) | ||
| TF-1 (mIDH2 R140Q) cells | 25.3 nM | Not explicitly stated |
| U87-MG (mIDH2 R140Q) cells | 0.27 µM | Not explicitly stated |
| U87-MG (mIDH2 R172K) cells | 0.053 µM | Not explicitly stated |
| SW1353 (mIDH2 R172S) cells | 4.51 µM | Not explicitly stated |
Table 2: Preclinical Pharmacokinetics
| Parameter | This compound | Enasidenib (AG-221) |
| Species | Rat | Rat |
| Bioavailability | High (exact value not stated)[4] | ~57% (in humans)[3] |
| Metabolic Stability | Good[4] | Metabolized by multiple CYP enzymes[3] |
| Distribution | Wide tissue distribution[4] | Wide distribution[2] |
Table 3: Preclinical Safety
| Finding | This compound | Enasidenib (AG-221) |
| General Toxicity | No observed effects on respiratory, cardiovascular, or nervous systems. Genetically safe.[4] | Generally well-tolerated in preclinical models. |
| Adverse Events (Clinical) | Not yet reported | Differentiation syndrome, hyperbilirubinemia, nausea, diarrhea.[1] |
Mechanism of Action: A Shared Pathway
Both this compound and Enasidenib are small molecule inhibitors that target mutant IDH2 enzymes. In cancer cells with IDH2 mutations, the enzyme gains a new function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[4] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic changes that block cellular differentiation. By inhibiting the mutant IDH2 enzyme, both drugs reduce 2-HG levels, thereby restoring normal myeloid differentiation.[1][4]
References
- 1. Enasidenib: First Mutant IDH2 Inhibitor for the Treatment of Refractory and Relapsed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, bioavailability study in rats and tissue distribution in mice of enasidenib by UPLC-MS/MS - Mendeley Data [data.mendeley.com]
- 3. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SH1573 and Other Mutant IDH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of SH1573, a novel mutant isocitrate dehydrogenase 2 (mIDH2) inhibitor, with other notable inhibitors in its class, including the FDA-approved drug Enasidenib (AG-221) and the pan-mIDH inhibitor Vorasidenib (AG-881). The information presented is collated from publicly available experimental data to aid researchers and drug development professionals in their evaluation of these therapeutic agents.
Introduction to mIDH2 Inhibition
Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme are a known driver in several cancers, most notably acute myeloid leukemia (AML).[1][2] These mutations confer a neomorphic activity, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG disrupt epigenetic regulation and block cellular differentiation, thereby promoting tumorigenesis.[1][2] The development of small molecule inhibitors that specifically target these mutant enzymes represents a promising therapeutic strategy. This guide focuses on the comparative preclinical efficacy of this compound, Enasidenib, and Vorasidenib.
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo efficacy data for this compound, Enasidenib, and Vorasidenib based on available preclinical studies.
Table 1: In Vitro Enzymatic and Cellular Activity
| Inhibitor | Target(s) | Mutation | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cellular 2-HG Inhibition) | Reference |
| This compound | mIDH2 | R140Q | 4.78 nM | TF-1 (mIDH2 R140Q) | 25.3 nM | [1] |
| R172K | 14.05 nM | U87-MG (mIDH2 R172K) | 53 nM | [1] | ||
| Wild-type IDH2 | - | 196.2 nM | - | - | [1] | |
| Enasidenib (AG-221) | mIDH2 | R140Q | ~12 nM | - | - | |
| R172K | ~43 nM | - | - | |||
| Vorasidenib (AG-881) | mIDH1 & mIDH2 | mIDH1-R132H | 0.6 nM | mIDH1-R132H expressing cells | 0.04-22 nM (for various mIDH1 mutations) | [3] |
| mIDH2-R140Q | 1.8 nM | mIDH2-R140Q expressing cells | 7-14 nM | [3] | ||
| mIDH2-R172K | 3.0 nM | mIDH2-R172K expressing cells | 130 nM | [3] |
Table 2: In Vivo Efficacy in AML Xenograft Models
| Inhibitor | Model | Dosing | Key Outcomes | Reference |
| This compound | Patient-Derived Xenograft (PDX) with mIDH2 R140Q | 45 mg/kg | Significantly prolonged the survival period of PDX-bearing mice, with a better effect than AG-221 at the same dose.[4] | [4] |
| Enasidenib (AG-221) | Patient-Derived Xenograft (PDX) with mIDH2 R140Q | 45 mg/kg | Significantly prolonged the survival period of PDX-bearing mice.[4] | [4] |
| Vorasidenib (AG-881) | Orthotopic Glioma Model (mIDH1-R132H) | ≥0.1 mg/kg (twice daily) | Reduced brain tumor 2-HG levels by >97%.[3] | [3] |
| HT1080 (mIDH1-R132C) & U87 (mIDH2-R140Q) Xenograft Models | ≥30 mg/kg (twice daily) | Reduced tumor 2-HG levels by >96%.[3] | [3] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the mIDH2 signaling pathway and a typical experimental workflow.
Caption: The mIDH2 signaling pathway leading to oncogenesis.
Caption: A typical experimental workflow for evaluating mIDH2 inhibitors.
Experimental Protocols
Below are summarized methodologies for the key experiments cited in this guide.
mIDH2 Enzymatic Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified mIDH2 enzyme.
-
Procedure:
-
Recombinant human mIDH2 (e.g., R140Q or R172K) and wild-type IDH2 enzymes are used.
-
The assay is typically performed in a 96-well or 384-well plate format.
-
The reaction mixture contains the enzyme, a reaction buffer (e.g., Tris-HCl, MgCl2, NADP+), and the substrate α-ketoglutarate.
-
Test compounds are serially diluted and added to the wells.
-
The reaction is initiated by the addition of NADPH.
-
The consumption of NADPH is monitored over time by measuring the decrease in absorbance at 340 nm using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular 2-HG Quantification Assay
-
Objective: To measure the intracellular levels of the oncometabolite 2-hydroxyglutarate (2-HG) in mIDH2-mutant cell lines following inhibitor treatment.
-
Procedure:
-
mIDH2-mutant cell lines (e.g., TF-1 R140Q, U87-MG R172K) are seeded in multi-well plates.
-
Cells are treated with various concentrations of the test compounds or vehicle control (DMSO) for a specified period (e.g., 48-72 hours).
-
After treatment, cells are harvested, and metabolites are extracted using a cold solvent mixture (e.g., 80% methanol).
-
The cell lysates are centrifuged to remove debris.
-
The supernatant containing the metabolites is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The concentration of 2-HG is determined by comparing the peak area to a standard curve of known 2-HG concentrations.
-
Cellular 2-HG levels are typically normalized to cell number or total protein content.
-
Cell Differentiation Assay
-
Objective: To assess the ability of mIDH2 inhibitors to induce differentiation of AML cells.
-
Procedure:
-
mIDH2-mutant AML cell lines (e.g., TF-1) are cultured in the presence of the test compounds or vehicle control for several days (e.g., 4-7 days).
-
Cells are harvested and stained with fluorescently labeled antibodies against myeloid differentiation markers, such as CD11b and CD15.
-
The expression of these markers on the cell surface is quantified using flow cytometry.
-
An increase in the percentage of cells positive for CD11b and/or CD15 indicates induction of myeloid differentiation.
-
In Vivo AML Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of mIDH2 inhibitors in a living organism.
-
Procedure:
-
Immunodeficient mice (e.g., NOD/SCID or NSG) are used as hosts.
-
Human mIDH2-mutant AML cells (either cell lines or patient-derived cells) are injected into the mice, typically intravenously or subcutaneously.
-
Once the leukemia is established (engraftment is confirmed by monitoring human CD45+ cells in the peripheral blood), the mice are randomized into treatment and control groups.
-
The test compounds are administered to the treatment group, usually via oral gavage, at a specified dose and schedule. The control group receives a vehicle solution.
-
Tumor burden is monitored throughout the study by methods such as bioluminescence imaging or flow cytometry analysis of peripheral blood and bone marrow.
-
The overall survival of the mice in each group is recorded.
-
At the end of the study, plasma and tumor tissue can be collected to measure 2-HG levels as a pharmacodynamic biomarker.
-
Conclusion
The preclinical data available to date suggests that this compound is a potent and selective mIDH2 inhibitor with promising in vitro and in vivo activity against AML models harboring the mIDH2 R140Q mutation.[1] Head-to-head in vivo studies indicate that this compound may have a superior survival benefit compared to Enasidenib in a PDX model.[4] Enasidenib is an established mIDH2 inhibitor with proven clinical efficacy. Vorasidenib, as a pan-mIDH inhibitor, demonstrates broad activity against both mIDH1 and mIDH2 mutations and shows excellent brain penetration, making it a particularly interesting candidate for brain cancers with IDH mutations.[3]
This guide provides a snapshot of the current preclinical landscape for these mIDH2 inhibitors. Further head-to-head studies under identical experimental conditions will be crucial for a more definitive comparison of their efficacy and for informing future clinical development.
References
- 1. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
Validating the On-Target Effects of SH1573 in Acute Myeloid Leukemia (AML) Models: A Comparative Guide
This guide provides a comprehensive comparison of SH1573, a novel mutant isocitrate dehydrogenase 2 (mIDH2) inhibitor, with other alternatives for the treatment of Acute Myeloid Leukemia (AML). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of this compound's performance supported by preclinical experimental data.
Introduction to this compound and its Target
Acute Myeloid Leukemia (AML) is the most prevalent form of acute leukemia in adults, often associated with a poor prognosis.[1] A significant subset of AML patients, approximately 20%, harbor mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2] These mutations result in a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG).[1] Elevated levels of 2-HG are implicated in epigenetic dysregulation and a block in cellular differentiation, contributing to the pathogenesis of AML.[1][2]
This compound is a novel, independently synthesized inhibitor of mutant IDH2, specifically targeting the mIDH2 R140Q protein.[1][2] Its primary on-target effect is the potent and selective inhibition of this mutant enzyme, thereby reducing the production of 2-HG.[1][2] This action promotes the differentiation of AML cells, representing a targeted therapeutic strategy for this genetically defined subset of AML.[1][2] Preclinical studies have demonstrated the efficacy and safety of this compound, leading to its approval for clinical trials.[1][2]
Comparative Performance Data
The preclinical efficacy of this compound has been evaluated and compared with other relevant inhibitors, particularly AG-221 (Enasidenib), an approved mIDH2 inhibitor. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Enzymatic Inhibition Profile of this compound
| Target Enzyme | This compound IC₅₀ (nmol/L) | Selectivity Notes |
| mIDH2 R140Q | 4.78 | Potent inhibition of the primary target.[2] |
| mIDH2 R172K | 14.05 | Strong inhibitory effect.[2] |
| Wild-type IDH2 | 196.2 | Demonstrates selectivity for mutant over wild-type IDH2.[2] |
| mIDH1 R132H | No inhibition at 100 µmol/L | Highly selective against mutant IDH1.[2] |
| Wild-type IDH1 | No inhibition at 100 µmol/L | Highly selective against wild-type IDH1.[2] |
| Other Kinases (23 total) | No significant effect at 10 µmol/L | Indicates a high degree of target specificity.[2] |
Table 2: In Vivo Efficacy of this compound vs. AG-221 in an AML Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosage | Median Survival | Key Outcomes |
| Vehicle Control | - | Not specified, used as baseline | - |
| This compound | 45 mg/kg | Significantly prolonged | Superior survival benefit compared to AG-221 at the same dose.[2] |
| AG-221 | 45 mg/kg | Significantly prolonged | - |
Table 3: Pharmacodynamic Effects of this compound in Preclinical Models
| Model | Treatment | Time Point | 2-HG Reduction |
| Cell-line-derived xenograft (CDX) | This compound (45 mg/kg) | 6 hours | 1.9% |
| 24 hours | 87.4% | ||
| 50 hours | 95.7% | ||
| PDX Model (Peripheral Blood) | This compound (dose-dependent) | Not specified | Dose-dependent reduction.[2] |
| PDX Model (Spleen) | This compound (dose-dependent) | Not specified | Dose-dependent reduction.[2] |
| PDX Model (Bone Marrow) | This compound (dose-dependent) | Not specified | Dose-dependent reduction.[2] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism by which mutant IDH2 contributes to AML pathogenesis and how this compound exerts its therapeutic effect.
Experimental Workflow for Preclinical Validation
The following diagram outlines a typical workflow for the preclinical evaluation of a targeted inhibitor like this compound in AML models.
Experimental Protocols
The following sections describe the methodologies used in the preclinical validation of this compound.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various IDH enzymes.
-
Methodology: The inhibitory activity of this compound was assessed against recombinant mIDH2 (R140Q and R172K), wild-type IDH2, mIDH1 (R132H), and wild-type IDH1.[2] The assay measures the enzymatic conversion of α-ketoglutarate (α-KG) to 2-HG in the presence of varying concentrations of the inhibitor. The amount of 2-HG produced is quantified, and the IC₅₀ value is calculated as the concentration of this compound required to inhibit 50% of the enzyme's activity.[2] A broad panel of other kinases was also used to confirm the selectivity of this compound.[2]
Cellular 2-HG Measurement
-
Objective: To confirm that this compound reduces the levels of the oncometabolite 2-HG in AML cells harboring IDH2 mutations.
-
Methodology: Mutant IDH2 AML cell lines are treated with this compound at various concentrations and for different durations. Following treatment, intracellular metabolites are extracted. The concentration of 2-HG is then measured using a sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3] This allows for the precise quantification of the on-target pharmacodynamic effect of the compound in a cellular context.
In Vivo Patient-Derived Xenograft (PDX) Model Studies
-
Objective: To evaluate the anti-tumor efficacy, pharmacodynamic effects, and survival benefit of this compound in a model that closely mimics human AML.
-
Methodology:
-
Model Establishment: Patient-derived AML cells with the mIDH2 mutation are intravenously transplanted into immunodeficient mice (e.g., NSG mice).[2]
-
Treatment: Once the leukemia is established, mice are randomized into treatment groups, including a vehicle control, this compound (e.g., 45 mg/kg), and a comparator like AG-221.[2] Treatment is administered for a defined period (e.g., 18 days).[2]
-
Efficacy Assessment: The primary endpoint is overall survival, which is monitored over time.[2]
-
Pharmacodynamic Assessment: Blood and tissues (spleen, bone marrow) are collected at specified time points to measure 2-HG levels, confirming on-target activity in vivo.[2]
-
Biomarker Analysis: The differentiation status of AML cells is assessed by flow cytometry, measuring the proportion of cells expressing differentiation markers such as CD15.[2] An increase in CD15-positive cells indicates that the inhibitor is overcoming the differentiation block.[2]
-
Conclusion
The available preclinical data strongly support the on-target efficacy of this compound as a potent and selective inhibitor of mutant IDH2 in AML models. It demonstrates superior or comparable activity to existing therapies like AG-221 in key preclinical assessments. The targeted mechanism of reducing 2-HG levels and promoting cell differentiation has been consistently validated through in vitro and in vivo experiments. These findings provide a solid rationale for the ongoing clinical development of this compound as a promising therapeutic agent for patients with mIDH2-positive AML.[1][2]
References
- 1. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1 Study of this compound Capsules in Subjects With Refractory or Relapsed Acute Myelogenous Leukemia [clin.larvol.com]
Comparative Analysis of SH1573 and AG-221 Binding Sites and Mechanisms of Action
This guide provides a detailed comparative analysis of two selective inhibitors of mutant isocitrate dehydrogenase 2 (mIDH2), SH1573 and AG-221 (enasidenib). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of mIDH2 in cancers such as acute myeloid leukemia (AML).
Introduction
Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme are a common feature in several cancers, including a significant percentage of AML cases. These mutations lead to a neomorphic enzymatic activity, the production of the oncometabolite 2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases. This inhibition results in epigenetic dysregulation through DNA and histone hypermethylation, ultimately blocking cellular differentiation and promoting oncogenesis.[1][2] this compound and AG-221 are two allosteric inhibitors that selectively target these mutant IDH2 enzymes, offering a promising therapeutic strategy.
Binding Site Analysis
This compound and AG-221 both function as allosteric inhibitors of mIDH2, however, they achieve this through binding to distinct sites on the enzyme.
AG-221 (Enasidenib) binds to an allosteric pocket at the dimer interface of the mIDH2 homodimer. This binding stabilizes the enzyme in an open conformation, which is catalytically incompetent for the production of 2-HG. The binding of AG-221 is anchored by interactions with several key amino acid residues. Molecular docking and crystallographic studies have identified hydrogen bond interactions with Q316 and hydrophobic interactions with residues such as L320 , I319 , and V294 . The binding pocket is further defined by residues Y311 and D312 at one end. Resistance to AG-221 can arise from mutations in these binding site residues, such as Q316E and I319M, which reduce the binding affinity of the inhibitor.[3]
This compound , a novel mIDH2 inhibitor, also binds to an allosteric site, but one that is distinct from the AG-221 binding pocket.[3] Molecular docking studies have shown that this compound does not interact with residues Q316 and I319, which are critical for AG-221 binding and are implicated in acquired resistance.[3] By targeting a different allosteric site, this compound presents a potential therapeutic option for patients who have developed resistance to AG-221. While the specific amino acid residues that form the this compound binding pocket are detailed in figures of the cited literature, they are not explicitly listed in the available text.[3]
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and AG-221, providing a direct comparison of their in vitro potency and cellular activity.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target | IC50 (nM) |
| This compound | mIDH2 R140Q | 4.78 |
| mIDH2 R172K | 14.05 | |
| Wild-type IDH2 | 196.2 | |
| AG-221 (Enasidenib) | mIDH2 R140Q | 100 |
| mIDH2 R172K | 400 |
Data for this compound from[3]; Data for AG-221 from[4].
Table 2: Cellular 2-HG Production Inhibition
| Compound | Cell Line | mIDH2 Mutation | IC50 (µM) |
| This compound | TF-1 | R140Q | 0.0253 |
| U87-MG | R140Q | 0.27 | |
| U87-MG | R172K | 0.053 | |
| SW1353 | R172S | 4.51 |
Data for this compound from[3]. Equivalent comprehensive data for AG-221 was not available in the searched sources.
Mechanism of Action and Downstream Effects
Both this compound and AG-221 exert their therapeutic effects by inhibiting the production of the oncometabolite 2-HG. The reduction in 2-HG levels alleviates the inhibition of α-ketoglutarate-dependent dioxygenases, such as TET enzymes and histone demethylases. This leads to a reversal of the hypermethylation state of DNA and histones, which in turn allows for the normal differentiation of myeloid precursor cells.[1][5]
Preclinical studies have demonstrated that both inhibitors can induce the differentiation of AML cells. For instance, treatment with this compound in a patient-derived xenograft (PDX) model led to an increased proportion of cells expressing the myeloid differentiation marker CD15+.[3] Similarly, AG-221 has been shown to induce the expression of myeloid differentiation markers such as CD11b and CD15 in preclinical models.[6]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are protocols for assays commonly used to characterize mIDH2 inhibitors.
mIDH2 Enzyme Inhibition Assay (for AG-221)
This protocol is adapted from established methods for evaluating mIDH2 inhibitors.[7]
Materials:
-
Purified recombinant human mIDH2 (e.g., R140Q) and wild-type IDH2.
-
AG-221 (Enasidenib) stock solution in DMSO.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 2 mM DTT.
-
Substrate: α-ketoglutarate (α-KG).
-
Cofactor: NADPH.
-
Detection Reagents: Diaphorase and Resazurin.
-
96-well black microplates.
Procedure:
-
Prepare serial dilutions of AG-221 in DMSO.
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the AG-221 dilutions or DMSO (as a vehicle control).
-
Add the purified mIDH2 enzyme and pre-incubate for 60 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add the diaphorase/resazurin detection reagent.
-
Incubate for a short period to allow for color development.
-
Measure the fluorescence (Excitation: 544 nm / Emission: 590 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of AG-221 and determine the IC50 value by fitting the data to a dose-response curve.
Cellular 2-HG Measurement Assay
This protocol describes the quantification of intracellular 2-HG levels following inhibitor treatment.[7]
Materials:
-
mIDH2-mutant cell line (e.g., TF-1).
-
Inhibitor (this compound or AG-221) stock solution in DMSO.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Metabolite extraction solvent (e.g., 80% methanol).
-
LC-MS/MS system.
Procedure:
-
Seed the mIDH2-mutant cells in multi-well plates.
-
Treat the cells with a range of concentrations of the inhibitor or DMSO (vehicle control) for 48-72 hours.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Perform cell lysis and metabolite extraction using a cold extraction solvent.
-
Centrifuge to remove cell debris.
-
Analyze the supernatant for 2-HG levels using a validated LC-MS/MS method.
-
Normalize the 2-HG levels to cell number or total protein concentration.
-
Calculate the percentage of 2-HG reduction for each inhibitor concentration and determine the IC50 value.
In Vivo AML Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of mIDH2 inhibitors in a patient-derived xenograft (PDX) model.[3]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID).
-
Primary AML patient cells with an mIDH2 mutation.
-
Inhibitor (this compound or AG-221) formulated for oral gavage.
-
Vehicle control.
-
Flow cytometry antibodies for human CD45 and myeloid differentiation markers (e.g., CD15).
Procedure:
-
Engraft immunodeficient mice with primary human mIDH2-mutant AML cells via intravenous injection.
-
Monitor engraftment by measuring the percentage of human CD45+ cells in the peripheral blood.
-
Once engraftment is established, randomize the mice into treatment and control groups.
-
Administer the inhibitor (e.g., this compound at 45 mg/kg) or vehicle control orally, once daily.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the treatment period, collect peripheral blood, bone marrow, and spleen.
-
Analyze the percentage of human CD45+ cells and the expression of myeloid differentiation markers (e.g., CD15) on these cells by flow cytometry.
-
Measure 2-HG levels in plasma and tissues.
-
Monitor survival of the different treatment groups.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of mutant IDH2 and the mechanism of its inhibitors.
Caption: General experimental workflow for preclinical evaluation of mIDH2 inhibitors.
References
- 1. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enasidenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Selectivity Profile of SH1573: A Comparative Guide for the Mutant IDH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of SH1573, a novel, potent inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2). While a comprehensive off-target screening against a broad kinase panel is not publicly available, this document summarizes the existing data on its on-target potency and its selectivity against a panel of other enzymes, drawing comparisons with the first-in-class mIDH2 inhibitor, Enasidenib (AG-221).
Executive Summary
This compound is a novel, orally active inhibitor designed to target mutations in the IDH2 enzyme, primarily the R140Q mutation, which is prevalent in Acute Myeloid Leukemia (AML).[1][2][3] The therapeutic strategy involves inhibiting the neomorphic activity of these mutant enzymes, which produce the oncometabolite 2-hydroxyglutarate (2-HG), thereby restoring normal cellular differentiation.[4] Preclinical data demonstrates that this compound exhibits potent and selective inhibition of mIDH2 variants.[1] A screening against a small panel of 23 "hotspot" enzymes revealed no significant off-target activity, suggesting a high degree of selectivity for its intended target.[1] This guide presents the available quantitative data for this compound in comparison to Enasidenib, details the experimental protocols for enzyme inhibition assays, and visualizes the underlying mechanism and experimental workflows.
Data Presentation: On-Target Comparative Activity
This compound demonstrates significantly higher potency against its primary targets, mIDH2 R140Q and R172K, when compared to Enasidenib in biochemical assays.[1][2][3] The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Target Enzyme | IC50 (nM) | Selectivity vs. WT IDH2 (Fold) |
| This compound | mIDH2 R140Q | 4.78 | ~41x |
| mIDH2 R172K | 14.05 | ~14x | |
| Wild-Type IDH2 | 196.2 | - | |
| Enasidenib (AG-221) | mIDH2 R140Q | 100 | ~18x |
| mIDH2 R172K | 400 | ~4.5x | |
| Wild-Type IDH2 | 1800 | - | |
| Data sourced from references[1][2][3]. |
Data Presentation: Off-Target Selectivity Panel
To assess its specificity, this compound was screened at a high concentration (10 µM) against a panel of 23 "hotspot" enzymes. The compound showed no significant inhibitory activity against any of these enzymes, highlighting its selectivity.[1] The specific constituents of this enzyme panel are not detailed in the source publication.
| Compound | Panel Details | Concentration Tested | Result |
| This compound | Panel of 23 "hotspot" enzymes | 10 µM | No significant effect on relative activities[1] |
Mandatory Visualizations
Mechanism of Action of mIDH2 Inhibitors
The following diagram illustrates the biochemical pathway targeted by this compound and other mIDH2 inhibitors. Mutant IDH2 converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts epigenetic regulation and blocks cell differentiation. This compound selectively inhibits this process.
References
- 1. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Preclinical efficacy of targeting epigenetic mechanisms in AML with 3q26 lesions and EVI1 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mcl-1 Synergistically Enhances the Antileukemic Activity of Gilteritinib and MRX-2843 in Preclinical Models of FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: SH1573 Versus Other IDH2 R140Q Inhibitors in Preclinical Studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical performance of SH1573 against other notable IDH2 R140Q inhibitors. The data presented is compiled from available preclinical studies to facilitate an objective evaluation of these potential therapeutic agents.
Mutations in isocitrate dehydrogenase 2 (IDH2), particularly the R140Q substitution, are a key oncogenic driver in several malignancies, including acute myeloid leukemia (AML). This has spurred the development of targeted inhibitors aimed at the neomorphic activity of the mutant enzyme, which leads to the production of the oncometabolite 2-hydroxyglutarate (2-HG). This guide focuses on this compound, a novel mutant IDH2 inhibitor, and compares its preclinical profile with other well-characterized inhibitors: Enasidenib (AG-221), AGI-6780, TQ05310, and CP-17.
Quantitative Performance Analysis
The following tables summarize the key in vitro and in vivo efficacy parameters of this compound and its comparators based on available preclinical data.
Table 1: In Vitro Enzymatic and Cellular Activity
| Inhibitor | Target | IC₅₀ (Enzymatic Assay) | Cellular 2-HG Inhibition (IC₅₀) | Cell Line | Reference |
| This compound | mIDH2 R140Q | 4.78 nM | 0.27 µM | U87-MG (mIDH2 R140Q) | [1] |
| Enasidenib (AG-221) | mIDH2 R140Q | 100 nM | Not explicitly stated in direct comparison | Not explicitly stated in direct comparison | [2] |
| AGI-6780 | mIDH2 R140Q | 23 nM | 20 nM (EC₅₀) | TF-1 (mIDH2 R140Q) | [3][4] |
| TQ05310 | mIDH2 R140Q | 136.9 nM | Not explicitly stated in direct comparison | Not explicitly stated in direct comparison | [5] |
| CP-17 | mIDH2 R140Q | 40.75 nM | 141.4 nM | TF-1 (mIDH2 R140Q) | [6][7] |
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Animal Model | Dosing | Key Outcomes | Reference |
| This compound | PDX mouse model | Not specified | More significant prolongation of survival time and better induction of tumor cell differentiation compared to AG-221. | [8] |
| Enasidenib (AG-221) | Primary human AML xenograft (IDH2 R140Q) | 10 mg/kg or 100 mg/kg bid | Significant, dose-dependent survival benefit; reduced 2-HG levels in plasma, bone marrow, and urine. | [2][9][10] |
| TQ05310 | U-87 MG R140Q xenograft | 18.05 or 54.14 mg/kg (single dose) | Profoundly inhibited 2-HG production in the tumor. | [1][5] |
Experimental Methodologies
Detailed protocols for the key experiments cited in the preclinical evaluation of these IDH2 R140Q inhibitors are outlined below.
Biochemical Enzyme Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the mutant IDH2 protein.
Materials:
-
Purified recombinant human mIDH2 R140Q enzyme
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay Buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT)
-
Substrate: α-ketoglutarate (α-KG)
-
Cofactor: NADPH
-
Detection Reagents: Diaphorase and Resazurin
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the purified mIDH2 R140Q enzyme to the wells and pre-incubate with the test compounds for a specified time (e.g., 60 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.
-
Incubate the reaction for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the diaphorase/resazurin detection reagent.
-
After a short incubation to allow for color development, measure the fluorescence (e.g., Ex 544 nm/Em 590 nm) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[11]
Cellular 2-HG Production Assay
This assay quantifies the ability of an inhibitor to reduce the levels of the oncometabolite 2-HG in cells expressing the mutant IDH2 R140Q enzyme.
Materials:
-
Cell line expressing mIDH2 R140Q (e.g., U87-MG, TF-1)
-
Cell culture medium and supplements
-
Test compounds
-
Cell lysis buffer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Seed the mIDH2 R140Q-expressing cells in multi-well plates.
-
Treat the cells with various concentrations of the test compounds or a vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and perform cell lysis.
-
Extract the intracellular metabolites.
-
Analyze the 2-HG levels in the cell lysates using a validated LC-MS/MS method.[11]
-
Normalize the 2-HG levels to cell number or protein concentration.
-
Calculate the percent reduction in 2-HG production and determine the IC₅₀ value.
AML Cell Differentiation Assay
This assay evaluates the ability of an inhibitor to induce differentiation in AML cells harboring the IDH2 R140Q mutation.
Materials:
-
AML cell line with IDH2 R140Q mutation (e.g., TF-1) or primary AML patient cells
-
Cell culture medium with appropriate cytokines (e.g., erythropoietin for TF-1 cells)
-
Test compounds
-
Flow cytometry antibodies for myeloid differentiation markers (e.g., CD11b, CD14, CD15)
-
Flow cytometer
Procedure:
-
Culture the AML cells in the presence of various concentrations of the test compounds or a vehicle control for an extended period (e.g., 7-14 days).
-
At various time points, harvest the cells.
-
Stain the cells with fluorescently labeled antibodies against myeloid differentiation markers.
-
Analyze the cell populations by flow cytometry to quantify the percentage of cells expressing mature myeloid markers. An increase in the proportion of marker-positive cells indicates induced differentiation.[11]
In Vivo Xenograft Model for AML
This model is used to assess the anti-tumor efficacy of IDH2 R140Q inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
AML cells with IDH2 R140Q mutation (cell line-derived or patient-derived)
-
Test compounds formulated for in vivo administration
Procedure:
-
Inject the AML cells into the mice, either subcutaneously or intravenously, to establish tumors or systemic disease.
-
Once tumors are established or leukemic engraftment is confirmed, randomize the mice into treatment and control groups.
-
Administer the test compounds or a vehicle control to the mice according to a predefined dosing schedule.
-
Monitor tumor growth by caliper measurements (for subcutaneous models) or disease progression by assessing leukemic burden in peripheral blood or bone marrow.
-
Monitor the overall health and survival of the mice.
-
At the end of the study, collect tumors and tissues for further analysis, such as measuring 2-HG levels and assessing cell differentiation markers.[12][13][14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by mutant IDH2 and the general workflow for evaluating IDH2 inhibitors.
Caption: IDH2 R140Q signaling pathway and the mechanism of inhibition.
Caption: General experimental workflow for preclinical evaluation of IDH2 inhibitors.
References
- 1. Pharmacological characterization of TQ05310, a potent inhibitor of isocitrate dehydrogenase 2 R140Q and R172K mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. | BioWorld [bioworld.com]
- 6. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDH2 R140Q inhibitor CP-17 | IDH2 R140Q inhibitor | Probechem Biochemicals [probechem.com]
- 8. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Next Generation AML Therapy: Activity of Mutant IDH2 Inhibitor AG-221 in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for SH1573 Sensitivity in AML: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SH1573, a novel inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), against its established alternative, Enasidenib (B560146) (AG-221), for the treatment of Acute Myeloid Leukemia (AML). The primary biomarker for sensitivity to both compounds is the presence of mutations in the IDH2 gene. This document summarizes preclinical data, outlines key experimental protocols for biomarker validation, and presents signaling pathways and workflows to aid in research and development.
Executive Summary
Acute Myeloid Leukemia (AML) is a hematological malignancy where approximately 20% of patients harbor mutations in the IDH2 gene, leading to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG) and a block in cellular differentiation.[1][2] this compound is a novel, selective mIDH2 inhibitor, with a particular potency against the R140Q mutation, that has demonstrated preclinical efficacy and has been approved for clinical trials in China.[1][2] Its mechanism of action mirrors that of the FDA-approved mIDH2 inhibitor, Enasidenib, by reducing 2-HG levels and inducing myeloid differentiation.[1][3] This guide presents a side-by-side comparison of their preclinical performance.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound and Enasidenib against various mIDH2 mutations and their impact on the oncometabolite 2-HG.
Table 1: In Vitro Potency of mIDH2 Inhibitors
| Compound | Target Mutation | Cell Line | IC50 (2-HG Inhibition) |
| This compound | mIDH2 R140Q | TF-1 | 25.3 nM[1] |
| mIDH2 R140Q | U87-MG | 0.27 µM[1] | |
| mIDH2 R172K | U87-MG | 0.053 µM[1] | |
| mIDH2 R172S | SW1353 | 4.51 µM[1] | |
| Enasidenib (AG-221) | mIDH2 R140Q | - | ~100 nM[4] |
| mIDH2 R172K | - | ~400 nM[4] |
Table 2: Efficacy in 2-HG Reduction and Differentiation Induction
| Compound | Model System | 2-HG Reduction | Differentiation Markers |
| This compound | TF-1 (mIDH2 R140Q) xenograft | >95% in tumor at 50h (45 mg/kg)[1] | Increased CD15+ cells[1] |
| Enasidenib (AG-221) | IDH2-mutant AML xenograft | >90% in vivo[4] | Increased CD11b+, CD14+, CD15+ cells[4] |
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action in mIDH2 AML
Caption: this compound inhibits mutant IDH2, reducing 2-HG and restoring normal myeloid differentiation.
Diagram 2: Experimental Workflow for Validating this compound Sensitivity
Caption: Workflow for identifying and validating this compound sensitivity in AML samples.
Experimental Protocols
2-Hydroxyglutarate (2-HG) Measurement Assay
Objective: To quantify the intracellular levels of the oncometabolite 2-HG following treatment with mIDH2 inhibitors.
Methodology:
-
Cell Culture and Treatment:
-
Plate mIDH2-mutant AML cells (e.g., TF-1 R140Q) at a density of 1x10^6 cells/mL.
-
Treat cells with a dose range of this compound or Enasidenib (e.g., 0-10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
-
Metabolite Extraction:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells and extract metabolites using an 80% methanol (B129727) solution.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate metabolites on a C18 column with a gradient elution.
-
Detect 2-HG using mass spectrometry in negative ion mode, monitoring for the specific mass transition of 2-HG.
-
-
Data Analysis:
-
Quantify 2-HG levels by comparing to a standard curve of known 2-HG concentrations.
-
Normalize 2-HG levels to cell number or total protein content.
-
Calculate the IC50 value for 2-HG inhibition.
-
Myeloid Differentiation Assay by Flow Cytometry
Objective: To assess the induction of myeloid differentiation in AML cells after treatment with mIDH2 inhibitors by measuring the expression of cell surface markers.
Methodology:
-
Cell Culture and Treatment:
-
Culture mIDH2-mutant AML cells as described in the 2-HG assay.
-
Treat cells with this compound or Enasidenib at concentrations around their 2-HG inhibition IC50 for an extended period (e.g., 7-14 days) to allow for differentiation.
-
-
Antibody Staining:
-
Harvest and wash the cells with FACS buffer (PBS with 2% FBS).
-
Incubate cells with fluorescently conjugated antibodies against myeloid differentiation markers, such as CD11b and CD15. Include appropriate isotype controls.
-
-
Flow Cytometry Analysis:
-
Acquire stained cells on a flow cytometer.
-
Gate on the live cell population based on forward and side scatter properties.
-
Analyze the percentage of cells expressing CD11b and/or CD15.
-
-
Data Analysis:
-
Compare the percentage of marker-positive cells in treated samples to the vehicle control.
-
A significant increase in the percentage of CD11b+ and/or CD15+ cells indicates induction of differentiation.
-
Cell Viability and Cytotoxicity Assay
Objective: To determine the effect of this compound and Enasidenib on the viability and proliferation of AML cells.
Methodology:
-
Cell Seeding and Treatment:
-
Seed AML cells in a 96-well plate at an appropriate density.
-
Treat cells with a serial dilution of the inhibitor to generate a dose-response curve.
-
-
Viability Assessment (e.g., MTT Assay):
-
After a 72-hour incubation, add MTT reagent to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with DMSO or a similar solvent.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the EC50 (half-maximal effective concentration) for cytotoxicity.
-
Conclusion
The primary biomarker for sensitivity to this compound is the presence of an IDH2 mutation, particularly R140Q, against which it shows high potency. Preclinical data indicates that this compound effectively reduces 2-HG levels and induces myeloid differentiation, comparable to the established mIDH2 inhibitor Enasidenib. The experimental protocols provided herein offer a framework for validating these biomarkers in a research setting. Further clinical investigation of this compound, such as the ongoing trial NCT04806659, will be crucial in determining its clinical efficacy and safety profile relative to existing therapies for mIDH2-mutant AML.
References
- 1. researchgate.net [researchgate.net]
- 2. Enasidenib induces acute myeloid leukemia cell differentiation to promote clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of azacitidine and enasidenib enhances leukemic cell differentiation and cooperatively hypomethylates DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of SH1573 and EGFR Inhibitors
A deep dive into the cross-resistance profile of the novel mutant IDH2 inhibitor, SH1573, reveals distinct mechanisms of resistance when compared to targeted therapies against the epidermal growth factor receptor (EGFR), such as osimertinib (B560133), gefitinib (B1684475), and afatinib. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by preclinical data, to inform future therapeutic strategies.
This compound is an orally active and selective inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), particularly the R140Q mutation, developed for the treatment of acute myeloid leukemia (AML).[1][2][3] Its mechanism of action is fundamentally different from EGFR tyrosine kinase inhibitors (TKIs), which are primarily used in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors.[4] This core difference in therapeutic targets dictates a divergent landscape of potential resistance mechanisms, making direct cross-resistance unlikely. Instead, a comparative analysis of their resistance profiles offers valuable insights into the broader challenge of targeted therapy resistance.
Mechanism of Action: A Tale of Two Pathways
This compound functions by selectively inhibiting the mutated IDH2 enzyme, which pathologically produces the oncometabolite 2-hydroxyglutarate (2-HG).[1][5] Elevated 2-HG levels disrupt epigenetic regulation and block myeloid differentiation, contributing to the development of AML.[5][6][7] By reducing 2-HG production, this compound aims to restore normal cellular differentiation.[1][5]
In contrast, EGFR inhibitors like gefitinib, afatinib, and osimertinib target the ATP-binding site of the EGFR kinase domain. In many cancers, particularly NSCLC, activating mutations in EGFR lead to constitutive signaling through pathways like PI3K/AKT and MAPK, driving cell proliferation and survival. EGFR TKIs block these downstream signals.
Comparative Resistance Profiles
Given the distinct targets and pathways, the mechanisms of acquired resistance to this compound and EGFR inhibitors do not overlap. Cross-resistance, where resistance to one drug confers resistance to another, is therefore not anticipated between these two classes of therapy.[8]
This compound and mIDH2 Inhibitor Resistance
While specific clinical resistance data for this compound is emerging, mechanisms can be extrapolated from preclinical studies and data from other mIDH2 inhibitors like enasidenib (B560146) (AG-221). The primary modes of resistance are expected to be:
-
Secondary Mutations in the Target Gene: The acquisition of new mutations in the IDH2 gene can prevent drug binding or alter enzyme conformation, leading to restored 2-HG production despite treatment.[9]
-
Isoform Switching: A potential mechanism of clonal evolution where an IDH1 mutation emerges and takes over as the driver of the disease, rendering an IDH2-specific inhibitor ineffective.[9][10]
-
Clonal Evolution: The outgrowth of pre-existing subclones that do not harbor the IDH2 mutation and rely on other signaling pathways for survival.
EGFR Inhibitor Resistance
Resistance to EGFR TKIs is well-documented and typically involves:
-
On-Target (Secondary) Mutations: The most common mechanism for first- and second-generation TKIs is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. Third-generation inhibitors like osimertinib were designed to overcome T790M, but other mutations (e.g., C797S) can confer resistance to them.
-
Bypass Track Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. This includes amplification of other receptor tyrosine kinases like MET or HER2, or activation of downstream pathways like KRAS.
-
Phenotypic Transformation: In some cases, tumors can undergo histological transformation, for example, from adenocarcinoma to small cell lung cancer, a phenotype that is not dependent on EGFR signaling.
The following table summarizes the key differences in the resistance profiles.
| Feature | This compound (mIDH2 Inhibitor) | EGFR Inhibitors (e.g., Osimertinib, Gefitinib) |
| Primary Target | Mutant Isocitrate Dehydrogenase 2 (mIDH2) | Epidermal Growth Factor Receptor (EGFR) |
| Disease Context | Acute Myeloid Leukemia (AML) | Non-Small Cell Lung Cancer (NSCLC), others |
| Primary Resistance | Outgrowth of non-IDH2 mutant clones | Pre-existing resistance mutations (e.g., de novo T790M) |
| Acquired Resistance | - Secondary mutations in IDH2- Isoform switching to IDH1 mutation- Clonal evolution | - Secondary mutations in EGFR (e.g., T790M, C797S)- Bypass pathway activation (e.g., MET/HER2 amplification)- Phenotypic transformation |
| Cross-Resistance | Unlikely with EGFR inhibitors due to distinct targets and pathways. | Common among different generations of EGFR TKIs (e.g., resistance to gefitinib via T790M can be overcome by osimertinib). |
Preclinical Data on this compound
Preclinical studies have demonstrated the potent and selective activity of this compound.
| Cell Line | IDH2 Mutation | This compound IC₅₀ (2-HG Inhibition) | Reference |
| TF-1 | R140Q | 25.3 nmol/L | [1] |
| U87-MG | R140Q | 0.27 µmol/L | [1] |
| U87-MG | R172K | 0.053 µmol/L | [1] |
| SW1353 | R172S | 4.51 µmol/L | [1] |
In enzyme activity assays, this compound showed strong inhibitory effects on mIDH2 R140Q and R172K with IC₅₀ values of 4.78 and 14.05 nmol/L, respectively, while having a much weaker effect on wild-type IDH2 (IC₅₀ = 196.2 nmol/L).[1]
Experimental Protocols
2-HG Inhibition Assay (Cell-Based)
-
Cell Culture: Mutant IDH2-expressing cell lines (e.g., TF-1 R140Q) are cultured in appropriate media supplemented with fetal bovine serum.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Metabolite Extraction: After incubation, cells are harvested, and intracellular metabolites are extracted using a solvent solution (e.g., 80% methanol).
-
2-HG Quantification: The concentration of 2-HG in the cell lysates is measured using a 2-HG assay kit, typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.
-
Data Analysis: The IC₅₀ value, representing the concentration of this compound that inhibits 2-HG production by 50%, is calculated by plotting the 2-HG levels against the drug concentration and fitting the data to a dose-response curve.
Conclusion
The cross-resistance profile of this compound with EGFR-targeted therapies is characterized by a fundamental divergence in their mechanisms of action and resultant resistance pathways. This compound, as a selective mIDH2 inhibitor, faces resistance challenges centered on target gene alteration and clonal evolution within the context of AML. EGFR inhibitors, conversely, contend with a range of on-target mutations and bypass pathway activations in solid tumors. Understanding these distinct profiles is critical for the rational design of clinical trials and the development of combination strategies to overcome resistance. While direct cross-resistance is not a concern, the principles learned from the well-studied resistance to EGFR TKIs can inform the predictive and monitoring strategies for novel agents like this compound.
References
- 1. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]
- 6. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Cross-Resistance Among Sequential Cancer Therapeutics: An Emerging Issue [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. onclive.com [onclive.com]
Navigating the Kinetic Landscape: A Comparative Guide to Novel Mutant IDH2 Inhibitors
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of novel mutant isocitrate dehydrogenase 2 (mIDH2) inhibitors is paramount for advancing targeted cancer therapies. This guide provides a comparative analysis of the pharmacokinetics of key mIDH2 inhibitors, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of compounds for further investigation.
Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme represent a critical therapeutic target in several cancers, most notably acute myeloid leukemia (AML). These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[1] The development of small molecule inhibitors targeting these mutant enzymes has ushered in a new era of targeted therapy. This guide focuses on the comparative pharmacokinetics of three notable inhibitors: Enasidenib, the first-in-class approved mIDH2 inhibitor, and the newer generation inhibitors, Vorasidenib (a dual mIDH1/2 inhibitor) and Olutasidenib (a mIDH1 inhibitor presented here for a broader perspective on novel IDH pathway modulators).
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Enasidenib, Vorasidenib, and Olutasidenib, derived from clinical studies. These parameters are crucial for determining dosing regimens, predicting drug exposure, and understanding potential drug-drug interactions.
| Parameter | Enasidenib (AG-221) | Vorasidenib (AG-881) | Olutasidenib (FT-2102) |
| Target | mIDH2 | mIDH1/mIDH2 | mIDH1 |
| Tmax (median) | 4 hours[2][3] | 2.0 hours[4] | ~4 hours[5] |
| Cmax (geometric mean) | Not directly specified in snippets | 75.4 ng/mL (single 40 mg dose)[4], 133 ng/mL (steady-state)[4][6] | Increased by 191% with a high-fat meal[5] |
| AUC | Not directly specified in snippets | 2,860 hrng/mL (single 40 mg dose)[4], 1,988 hrng/mL (steady-state)[4][6] | Increased by 83% with a high-fat meal[5] |
| Half-life (t1/2) | 137 hours[2] | 238 hours (terminal), 63.2 hours (effective)[4] | 67 hours[5] |
| Bioavailability | ~57%[2][3] | Moderate to high (estimated)[4] | Not specified |
| Protein Binding | 98.5%[2][3] | 97%[4] | ~93%[5] |
| Metabolism | Multiple CYPs and UGTs[2][3] | Primarily CYP1A2, minor contributions from other CYPs[6][7] | Primarily CYP3A4, minor contributions from other CYPs[5][8] |
| Excretion | 89% feces, 11% urine[2] | 85% feces (55% unchanged), 4.5% urine[4][6] | 75% feces (35% unchanged), 17% urine (1% unchanged)[5][9] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach to pharmacokinetic analysis, the following diagrams illustrate the mIDH2 signaling pathway and a typical experimental workflow for a pharmacokinetic study.
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through rigorous clinical and preclinical studies. While specific protocols vary between studies, a generalized methodology is outlined below.
In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats or Mice)
-
Animal Acclimatization and Housing: Healthy adult male and female rodents (e.g., Sprague-Dawley rats or CD-1 mice) are acclimated for at least one week in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Formulation and Administration: The test inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). A single dose is administered to the animals via oral gavage (p.o.) or intravenous (i.v.) injection into the tail vein.
-
Blood Sample Collection: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: The collected blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the drug and its major metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods with software such as WinNonlin to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. For oral administration, bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Human Pharmacokinetic Study (Phase I Clinical Trial)
-
Study Population: Healthy volunteers or patients with the target malignancy are enrolled after providing informed consent. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.
-
Study Design: A single-center, open-label, dose-escalation or single-dose study is typically conducted.
-
Drug Administration: A single oral dose of the mIDH2 inhibitor is administered to the subjects, often in a fasting state. Food effect studies may also be conducted where the drug is administered with a standard high-fat meal.
-
Pharmacokinetic Sampling: Serial blood samples are collected at specified time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose). Urine and fecal samples may also be collected over a specified period to assess excretion.
-
Bioanalysis: Plasma and other biological samples are processed and analyzed using a validated LC-MS/MS method to quantify the concentrations of the parent drug and its metabolites.
-
Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject. Descriptive statistics are used to summarize the pharmacokinetic parameters. The effect of food on the pharmacokinetics of the drug is assessed by comparing the parameters between the fed and fasted states. Safety and tolerability are also monitored throughout the study.
Conclusion
The development of novel mIDH2 inhibitors has provided a significant breakthrough in the treatment of mIDH2-mutated cancers. The pharmacokinetic profiles of these agents, as highlighted in this guide, reveal distinct characteristics in terms of absorption, distribution, metabolism, and excretion. Enasidenib, as the first-in-class inhibitor, has a well-characterized profile with a long half-life supporting once-daily dosing.[2] Vorasidenib, a dual inhibitor, also exhibits a long half-life and demonstrates good brain penetration, a critical feature for treating brain tumors.[4][6] Olutasidenib, an mIDH1 inhibitor, shows a different metabolic pathway, primarily through CYP3A4.[5][8]
A thorough understanding of these comparative pharmacokinetics is essential for optimizing dosing strategies, managing potential drug-drug interactions, and guiding the development of the next generation of mIDH inhibitors. The provided experimental frameworks offer a basis for the design and interpretation of future pharmacokinetic and pharmacodynamic studies in this rapidly evolving field.
References
- 1. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
- 2. dovepress.com [dovepress.com]
- 3. Pharmacokinetics and safety of Enasidenib following single oral doses in Japanese and Caucasian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorasidenib Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Vorasidenib for IDH-mutant grade 2 gliomas: clinical advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Approval Summary: Olutasidenib for Adult Patients with Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase-1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncologynewscentral.com [oncologynewscentral.com]
Assessing the selectivity of SH1573 for mIDH2 over wtIDH2/mIDH1
A comprehensive analysis of SH1573's selectivity for mutant isocitrate dehydrogenase 2 (mIDH2) over its wild-type counterpart (wtIDH2) and the related mutant IDH1 (mIDH1) reveals its potential as a targeted therapeutic agent. This guide provides a detailed comparison of this compound with other relevant inhibitors, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
This compound is a novel, orally active small-molecule inhibitor designed to target mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2] Specifically, it has demonstrated strong and selective inhibitory activity against the mIDH2 R140Q protein, a common mutation found in various cancers, including acute myeloid leukemia (AML).[1][3] The therapeutic rationale behind inhibiting mIDH2 lies in its gain-of-function neomorphic activity, which leads to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][4] Elevated levels of 2-HG are implicated in epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[5][6] this compound effectively reduces the production of 2-HG in both cellular and animal models, thereby promoting the differentiation of cancer cells.[1]
Comparative Selectivity Profile of this compound
The selectivity of an enzyme inhibitor is a critical determinant of its therapeutic index, minimizing off-target effects. This compound exhibits a highly selective inhibition profile for mIDH2 over wtIDH2 and mIDH1.
| Compound | Target | IC50 (nM) | Selectivity (Fold) vs. mIDH2 R140Q |
| This compound | mIDH2 R140Q | 4.78 [1] | - |
| mIDH2 R172K | 14.05 [1] | 0.34 | |
| wtIDH2 | 196.2 [1] | 41.0 | |
| mIDH1 R132H | >100,000 [1] | >20,920 | |
| wtIDH1 | >100,000 [1] | >20,920 | |
| Enasidenib (AG-221) | mIDH2 R140Q | 100 [7][8] | - |
| mIDH2 R172K | 400 [7] | 0.25 | |
| wtIDH2 | 1,800 [8] | 18.0 | |
| mIDH1 R132H | 48,400 [8] | 484 | |
| wtIDH1 | 450 [8] | 4.5 | |
| Ivosidenib (AG-120) | mIDH1 R132H | 12 [9] | N/A |
| wtIDH1 | 24-71 [10] | N/A |
Note: A higher fold selectivity indicates greater specificity for the target enzyme.
As the data illustrates, this compound is significantly more potent against the mIDH2 R140Q mutant than Enasidenib (AG-221), a clinically approved mIDH2 inhibitor.[8] Furthermore, this compound displays remarkable selectivity, with no significant inhibition of mIDH1 and wtIDH1 observed even at high concentrations.[1] Ivosidenib (AG-120), an mIDH1 inhibitor, is included for comparative purposes to highlight the distinct selectivity profiles of these targeted therapies.[9][11]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway of IDH2 and the experimental workflow for assessing inhibitor selectivity.
References
- 1. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
Independent Validation of SH1573's Anti-Leukemic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemic activity of SH1573, a novel mutant isocitrate dehydrogenase 2 (mIDH2) inhibitor, with other approved and investigational therapies for acute myeloid leukemia (AML). The information presented is supported by preclinical and clinical data to aid in the evaluation of this compound for research and development purposes.
Executive Summary
This compound is a potent and selective inhibitor of the mIDH2 R140Q protein, a key driver in a subset of AML cases.[1] Preclinical studies have demonstrated its efficacy in reducing the oncometabolite 2-hydroxyglutarate (2-HG), inducing differentiation of leukemic cells, and prolonging survival in animal models.[1] This guide compares the performance of this compound with other mIDH inhibitors, namely Enasidenib (AG-221), Ivosidenib (AG-120), and Olutasidenib (FT-2102), providing a comprehensive overview of their respective mechanisms, efficacy, and developmental status.
Mechanism of Action: Targeting Mutant IDH2
Mutations in the IDH2 gene, particularly at the R140 and R172 residues, are found in approximately 10-12% of AML patients.[2] These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-HG.[2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block hematopoietic differentiation and promote leukemogenesis.[2]
This compound and other mIDH2 inhibitors act by selectively binding to the mutant IDH2 enzyme and inhibiting its ability to produce 2-HG. This reduction in 2-HG levels is intended to restore normal epigenetic regulation, leading to the differentiation of leukemic blasts into mature myeloid cells.[1][3]
Comparative Performance Data
The following tables summarize the available preclinical and clinical data for this compound and its key comparators.
Table 1: In Vitro Efficacy of mIDH Inhibitors
| Compound | Target | Cell Line | IC50 (nM) | 2-HG Inhibition | Reference |
| This compound | mIDH2 R140Q | TF-1 (mIDH2 R140Q) | 15.7 | Potent | [1] |
| Enasidenib (AG-221) | mIDH2 | TF-1 (mIDH2 R140Q) | 23.9 | Potent | [1] |
| Ivosidenib (AG-120) | mIDH1 | U87MG (mIDH1 R132H) | 12 | Potent | [4] |
| Olutasidenib (FT-2102) | mIDH1 | Patient-derived | N/A | Potent | [5] |
Table 2: In Vivo Efficacy in AML Xenograft Models
| Compound | Model | Dosing | Key Outcomes | Reference |
| This compound | Patient-Derived Xenograft (PDX) | 15, 45 mg/kg daily | Reduced 2-HG, induced differentiation, prolonged survival | [1] |
| Enasidenib (AG-221) | PDX | 45 mg/kg daily | Reduced 2-HG, induced differentiation, prolonged survival | [1] |
| Ivosidenib (AG-120) | Cell Line-Derived Xenograft (CDX) | 150 mg/kg daily | Reduced tumor 2-HG, induced differentiation | [6] |
| Olutasidenib (FT-2102) | PDX | 150 mg twice daily | N/A | [5] |
Table 3: Clinical Trial Overview
| Compound | Phase | Population | Overall Response Rate (ORR) | Reference |
| This compound | Phase 1 | R/R AML with IDH2 mutation | Ongoing | [7] |
| Enasidenib (AG-221) | Approved | R/R AML with IDH2 mutation | 40.3% | [8][9] |
| Ivosidenib (AG-120) | Approved | R/R or newly diagnosed AML with IDH1 mutation | 41.6% (R/R), 42.9% (newly diagnosed) | [4] |
| Olutasidenib (FT-2102) | Approved | R/R AML with IDH1 mutation | 46% | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent validation and comparison.
Mutant IDH2 Enzymatic Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the mutant IDH2 enzyme.
Materials:
-
Recombinant human mIDH2 R140Q enzyme
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)
-
Test compound (e.g., this compound)
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add 5 µL of the test compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the mIDH2 R140Q enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a substrate solution containing α-KG and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 30 minutes, corresponding to the oxidation of NADPH.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rates against the logarithm of the compound concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.
2-HG Measurement in AML Cells by LC-MS/MS
Objective: To quantify the intracellular levels of 2-hydroxyglutarate (2-HG) in AML cells following treatment with a test compound.
Materials:
-
AML cell line with an IDH2 mutation (e.g., TF-1 R140Q)
-
Test compound (e.g., this compound)
-
Cell culture medium and supplements
-
Methanol
-
Internal standard (e.g., 13C5-2-HG)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Seed AML cells in a 6-well plate and treat with various concentrations of the test compound for 72 hours.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells by adding a cold methanol/water (80:20) solution containing the internal standard.
-
Vortex and incubate on ice for 20 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Analyze the supernatant using an LC-MS/MS system equipped with a suitable column for polar metabolite separation.
-
Quantify the amount of 2-HG by comparing the peak area of the analyte to that of the internal standard, using a standard curve for absolute quantification.
AML Cell Differentiation Assessment by Flow Cytometry
Objective: To evaluate the ability of a test compound to induce myeloid differentiation in AML cells.
Materials:
-
AML cell line with an IDH2 mutation (e.g., TF-1 R140Q)
-
Test compound (e.g., this compound)
-
Cell culture medium and supplements
-
Fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD15)
-
Flow cytometer
Procedure:
-
Treat AML cells with the test compound for 5-7 days.
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer and add the fluorescently-conjugated antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and analyze on a flow cytometer.
-
Quantify the percentage of cells expressing the differentiation markers (e.g., CD11b+, CD15+) to assess the extent of myeloid differentiation.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical preclinical workflow for the evaluation of a novel anti-leukemic agent like this compound.
Conclusion
This compound demonstrates a promising preclinical profile as a selective mIDH2 inhibitor with potent anti-leukemic activity. Its ability to effectively reduce 2-HG levels and induce differentiation in AML models is comparable, and in some aspects superior, to the approved mIDH2 inhibitor Enasidenib. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patients with mIDH2-mutated AML. This guide provides a foundational framework for researchers to design and interpret independent validation studies of this compound and other emerging anti-leukemic agents.
References
- 1. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
Benchmarking SH1573 Against Standard-of-Care AML Drugs: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of SH1573, a novel mutant isocitrate dehydrogenase 2 (mIDH2) inhibitor, with current standard-of-care drugs for Acute Myeloid Leukemia (AML). The information presented is based on available preclinical data.
Executive Summary:
This compound is a potent and selective inhibitor of the mIDH2 R140Q protein, a key driver in a subset of AML.[1][2] Its primary mechanism of action involves the reduction of the oncometabolite 2-hydroxyglutarate (2-HG) and the induction of myeloid differentiation.[1] While direct in vitro comparative studies between this compound and standard-of-care AML drugs such as cytarabine (B982), venetoclax (B612062), and azacitidine are not yet publicly available, this guide consolidates existing in vitro data for each compound to provide a preliminary benchmark. The data presented herein is collated from various independent studies, and direct comparison should be approached with caution due to differing experimental conditions.
Mechanism of Action: this compound
This compound is designed to specifically target AML cells harboring mutations in the IDH2 gene. The mutant IDH2 enzyme neomorphically produces high levels of 2-HG, which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in hematopoietic differentiation.[1] By inhibiting the mIDH2 protein, this compound effectively reduces 2-HG levels, thereby restoring normal epigenetic function and promoting the differentiation of leukemic blasts into mature myeloid cells.[1]
In Vitro Performance Data
This compound
The primary in vitro measure of this compound's potency is its ability to inhibit the production of 2-HG in mIDH2-expressing cell lines.
| Cell Line | IDH2 Mutation | IC50 (2-HG Inhibition) | Reference |
| TF-1 | R140Q | 25.3 nmol/L | [1] |
| U87-MG | R140Q | 0.27 µmol/L | [1] |
| U87-MG | R172K | 0.053 µmol/L | [1] |
| SW1353 | R172S | 4.51 µmol/L | [1] |
Note: The primary mechanism of this compound is differentiation induction rather than direct cytotoxicity.
Standard-of-Care AML Drugs
The following tables summarize the half-maximal inhibitory concentration (IC50) values for standard-of-care AML drugs in various AML cell lines, as reported in independent studies.
Cytarabine (Ara-C)
| Cell Line | IC50 | Exposure Time | Reference |
| CCRF-CEM | 216.12 nM | 72 h | [3] |
Venetoclax
| Cell Line | IC50 | Exposure Time | Reference |
| MOLM-13 | 9.0 nM | 96 h | [4] |
| MV4-11 | 7.8 nM | 96 h | [4] |
Azacitidine
| Cell Line | GI50 (Growth Inhibition 50) | Exposure Time | Reference |
| MV-4-11 | 7.247 µM | 72 h | [5] |
| MOLM-13 | 0.815 µM | 72 h | [5] |
| THP-1 | 7.217 µM | 72 h | [5] |
Important Consideration: The IC50 and GI50 values presented above are from different studies and should not be directly compared due to variations in experimental methodologies, including the specific AML cell lines used, the duration of drug exposure, and the endpoint assays. A direct head-to-head study is required for a definitive comparison of potency.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments cited in this guide.
Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of a drug that inhibits cell viability by 50% (IC50).
-
Procedure:
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in a final volume of 100 µL of appropriate culture medium.
-
Drug Treatment: After 24 hours of incubation to allow for cell adherence and stabilization, treat the cells with serial dilutions of the test compound (this compound or standard-of-care drug) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
-
Procedure:
-
Cell Treatment: Seed AML cells in 6-well plates and treat with the test compounds at various concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the drug treatment.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of drug treatment on the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Cell Treatment: Treat AML cells with the test compounds for a specified duration.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The DNA content is proportional to the PI fluorescence intensity. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histogram.
-
Conclusion
This compound demonstrates potent and selective inhibition of mutant IDH2 and induces differentiation in AML cells harboring this mutation. While direct comparative in vitro data against standard-of-care drugs like cytarabine, venetoclax, and azacitidine is currently lacking in the public domain, the distinct mechanism of action of this compound suggests its potential as a targeted therapy for a specific subset of AML patients. Future head-to-head in vitro studies are crucial to accurately position this compound within the existing AML treatment landscape and to explore potential synergistic combinations with current standard-of-care agents. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative analyses.
References
- 1. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy against acute myeloid leukaemia of this compound, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Real-world outcomes of newly diagnosed AML treated with venetoclax and azacitidine or low-dose cytarabine in the UK NHS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for SH1573
For Immediate Reference by Laboratory and Drug Development Professionals
This document provides critical guidance on the proper handling and disposal of SH1573, a novel mutant isocitrate dehydrogenase 2 (mIDH2) inhibitor. Adherence to these procedures is essential to ensure personnel safety and environmental compliance. This compound is identified by CAS number 2376068-96-9 and the chemical name (S)-3-(trifluoromethyl)-1-(4-(6-(trifluoromethyl)pyridin-2-yl)-6-((2-(trifluoromethyl)pyridin-4-yl)amino)-1,3,5-triazin-2-yl)pyrrolidin-3-ol. It is primarily used in research settings for the study of acute myeloid leukemia (AML).[1][2][3]
While some suppliers may ship this compound as a non-hazardous chemical for research purposes, it is imperative to handle it as a potentially hazardous compound, particularly concerning disposal.[1] Laboratory waste is subject to stringent regulations that require a thorough hazard assessment.
Note: As of the compilation of this document, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are based on general best practices for the disposal of research-grade chemical compounds. Users must obtain the SDS from their specific supplier and adhere to the disposal instructions provided therein.
Quantitative Data Summary
For research-grade compounds where a specific SDS is unavailable, quantitative disposal parameters are typically not established. The primary approach is to manage the waste through a licensed hazardous waste disposal vendor. The following table outlines the key characteristics of this compound.
| Property | Value | Source |
| Chemical Name | (S)-3-(trifluoromethyl)-1-(4-(6-(trifluoromethyl)pyridin-2-yl)-6-((2-(trifluoromethyl)pyridin-4-yl)amino)-1,3,5-triazin-2-yl)pyrrolidin-3-ol | MedKoo Biosciences |
| CAS Number | 2376068-96-9 | MedchemExpress |
| Molecular Formula | C20H14F9N7O | MedKoo Biosciences |
| Primary Use | Research, mIDH2 inhibitor for AML studies | MedchemExpress, PubMed |
Experimental Protocols: Disposal Procedures
The following step-by-step protocol is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
2. Waste Segregation:
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and any spill cleanup materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
3. Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," the CAS number "2376068-96-9," and the approximate concentration and volume.
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
5. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste disposal vendor.
-
Do not dispose of this compound down the drain or in regular trash.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Caption: Decision-making pathway for the disposal of this compound.
References
Essential Safety and Handling Protocols for the Novel Compound SH1573
Disclaimer: No specific Safety Data Sheet (SDS) for SH1573 is publicly available. The following guidelines are based on general best practices for handling novel chemical compounds of unknown toxicity in a research laboratory setting. Researchers must conduct a thorough risk assessment before beginning any work and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans, offering procedural, step-by-step guidance to directly address specific operational questions.
Personal Protective Equipment (PPE)
The minimum PPE for all laboratory activities involving this compound includes a lab coat, safety glasses with side shields, and nitrile gloves.[1][2][3][4] For procedures with a higher risk of exposure, additional or more robust PPE is required. All PPE must meet ANSI Z87.1 standards where applicable.[5][6]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Operation | Minimum Required PPE | Enhanced Precautions (Recommended) |
| Receiving & Storage | Lab coat, safety glasses, nitrile gloves. | Double nitrile gloves. |
| Weighing (Solid Form) | Lab coat, safety glasses, nitrile gloves, respiratory protection (N95 or higher). | Chemical resistant gown, face shield, double nitrile gloves, use of a ventilated balance enclosure or fume hood. |
| Dissolution & Aliquoting | Lab coat, safety glasses, nitrile gloves. | Chemical splash goggles, face shield, double nitrile gloves, work within a chemical fume hood.[1][3] |
| In Vitro Experiments | Lab coat, safety glasses, nitrile gloves. | Double nitrile gloves. |
| In Vivo Experiments | Lab coat, safety glasses, nitrile gloves. | Respiratory protection (if aerosolization is possible), double nitrile gloves. |
| Waste Disposal | Lab coat, safety glasses, nitrile gloves. | Chemical resistant apron, heavy-duty gloves over nitrile gloves. |
Operational Plans for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to ensure personnel safety and experimental integrity.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory environment.
References
- 1. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 2. westlab.com [westlab.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. twu.edu [twu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
